molecular formula C19H23NO3 B1667602 (+)-Armepavine CAS No. 14400-96-5

(+)-Armepavine

Cat. No.: B1667602
CAS No.: 14400-96-5
M. Wt: 313.4 g/mol
InChI Key: ZBKFZIUKXTWQTP-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Armepavine has been reported in Guatteria punctata, Artabotrys brachypetalus, and Nelumbo nucifera with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-20-9-8-14-11-18(22-2)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17,21H,8-10H2,1-3H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKFZIUKXTWQTP-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317364
Record name (+)-Armepavine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14400-96-5
Record name (+)-Armepavine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14400-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Armepavine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014400965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Armepavine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARMEPAVINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28W0AOI5PG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (+)-Armepavine: Chemical Structure, Properties, and Pharmacological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Armepavine, a benzylisoquinoline alkaloid, has garnered significant interest within the scientific community for its notable immunosuppressive and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. Detailed experimental protocols for key assays are provided, along with visualizations of its proposed signaling pathways and experimental workflows to support further research and drug development endeavors.

Chemical Structure and Properties

This compound, also known as (S)-Armepavine, is the dextrorotatory enantiomer of armepavine. Its chemical structure is characterized by a tetrahydroisoquinoline core with two methoxy groups and a benzyl group substituted with a hydroxyl group.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenol[1]
Molecular Formula C19H23NO3[1]
Molecular Weight 313.4 g/mol [1]
CAS Number 14400-96-5[1]
Appearance Solid powder[2]
Melting Point 144-148 °C (for racemic mixture or (-) enantiomer)[3][4]
Solubility Soluble in DMSO and ethanol.[5][6][7]
Specific Rotation Not consistently reported for the (+) enantiomer.

Pharmacological Properties and Mechanism of Action

This compound exhibits significant immunosuppressive and anti-inflammatory activities, primarily by targeting T-lymphocyte activation and proliferation.[8][9] Its mechanism of action is believed to involve the modulation of key signaling pathways integral to the immune response.

Table 2: Summary of Pharmacological Activities of this compound

ActivityDescriptionKey Signaling Pathways Involved
Immunosuppression Inhibits T-lymphocyte proliferation and activation.[8][9]PI3K/Akt, Itk, PLCγ, NF-κB
Anti-inflammatory Reduces the production of pro-inflammatory cytokines.NF-κB, MAPK
Signaling Pathway of this compound

Current research suggests that this compound exerts its immunosuppressive effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This inhibition, in turn, prevents the phosphorylation of downstream targets, including Tec kinase Itk and Phospholipase C gamma (PLCγ). The disruption of this signaling cascade ultimately leads to the suppression of Nuclear Factor-kappa B (NF-κB) activation, a critical transcription factor for T-cell activation and inflammatory responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor PI3K PI3K TCR->PI3K Activation Armepavine This compound Armepavine->PI3K Inhibition Akt Akt PI3K->Akt Itk Itk Akt->Itk PLCg PLCγ Itk->PLCg Phosphorylation IKK IKK PLCg->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Transcription Gene Transcription (Inflammatory Response, T-Cell Activation) NFkB->Transcription G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate Isolate PBMCs Label Label with CFSE Isolate->Label Stimulate Stimulate with anti-CD3/CD28 Label->Stimulate Treat Treat with this compound Stimulate->Treat Incubate Incubate for 72h Treat->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze G cluster_transfection Cell Transfection cluster_treatment Treatment cluster_analysis Analysis Seed Seed HEK293T cells Transfect Transfect with NF-κB luciferase reporter plasmid Seed->Transfect Pretreat Pre-treat with this compound Transfect->Pretreat Induce Induce NF-κB with TNF-α Pretreat->Induce Incubate Incubate for 6-24h Induce->Incubate Lyse Lyse cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure G cluster_treatment Cell Treatment cluster_protein Protein Analysis cluster_detection Detection Culture Culture cells Treat Treat with this compound Culture->Treat Stimulate Stimulate with LPS/TNF-α Treat->Stimulate Lyse Lyse cells & Quantify Protein Stimulate->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibodies (p-ERK, p-JNK, p-p38) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect with ECL Secondary_Ab->Detect

References

A Technical Guide to (+)-Armepavine: Properties, Protocols, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Armepavine, a benzylisoquinoline alkaloid, has garnered significant interest within the scientific community for its notable pharmacological activities, particularly its immunosuppressive and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, and delving into the experimental protocols used to elucidate its biological functions. A key focus is its mechanism of action, specifically the inhibition of T-cell proliferation and the nuclear factor-kappa B (NF-κB) signaling pathway. This document aims to serve as a valuable resource for researchers and professionals in drug development by consolidating quantitative data, outlining detailed experimental methodologies, and visualizing the complex biological pathways influenced by this compound.

Chemical and Physical Properties

This compound, also known as (S)-Armepavine, is a naturally occurring alkaloid found in several plant species, including the sacred lotus (Nelumbo nucifera). Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 14400-96-5[1]
Molecular Formula C₁₉H₂₃NO₃[1]
Molecular Weight 313.4 g/mol [1]
IUPAC Name 4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenol[1]
Synonyms (S)-Armepavine, L-(+)-Armepavine[1]

Biological Activity and Mechanism of Action

This compound exhibits significant immunosuppressive effects, primarily through the modulation of T-lymphocyte activity and the inhibition of key inflammatory signaling pathways.

Immunosuppressive Effects

Studies have demonstrated that this compound can suppress the proliferation of T-cells, a critical component of the adaptive immune response. This has positioned it as a potential therapeutic agent for autoimmune diseases. For instance, research has shown its efficacy in animal models of autoimmune crescentic glomerulonephritis and systemic lupus erythematosus (SLE).[1][2] In these models, administration of this compound led to a reduction in disease severity, characterized by decreased proteinuria, preservation of renal function, and diminished immune cell infiltration in affected tissues.[1][2]

Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the immunosuppressive and anti-inflammatory effects of this compound is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to interfere with this cascade by inhibiting the phosphorylation and subsequent degradation of IκBα. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking its transcriptional activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

T-Lymphocyte Proliferation Assay

This assay is fundamental for assessing the immunosuppressive potential of this compound by measuring its effect on T-cell division.

Objective: To determine the concentration-dependent inhibition of T-lymphocyte proliferation by this compound.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

  • Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies as T-cell mitogens.

  • This compound stock solution (dissolved in DMSO).

  • [³H]-thymidine or a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).

  • 96-well cell culture plates.

  • Liquid scintillation counter or flow cytometer.

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI 1640 medium to a concentration of 1 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Add various concentrations of this compound to the wells. A vehicle control (DMSO) should be included.

  • Add the T-cell mitogen (e.g., PHA at 5 µg/mL) to stimulate proliferation. Include an unstimulated control.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • For [³H]-thymidine incorporation: 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. After incubation, harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

  • For CFSE assay: Prior to plating, label the PBMCs with CFSE. After the 72-hour incubation, harvest the cells and analyze the CFSE fluorescence intensity by flow cytometry. Proliferation is indicated by a decrease in fluorescence intensity as the dye is distributed among daughter cells.

Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the stimulated control. The IC₅₀ value, the concentration at which 50% of proliferation is inhibited, can be determined from the dose-response curve. One study reported an IC₅₀ of 11.9 µM for the inhibition of human PBMC proliferation.[3]

Western Blot Analysis of NF-κB Activation

This technique is used to investigate the molecular mechanism of this compound's inhibitory effect on the NF-κB pathway.

Objective: To assess the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • A suitable cell line (e.g., Jurkat T-cells or macrophages).

  • Cell culture medium and supplements.

  • A stimulating agent for the NF-κB pathway (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)).

  • This compound.

  • Lysis buffers for cytoplasmic and nuclear protein extraction.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blotting apparatus.

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker).

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Culture the cells to the desired confluency.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with the NF-κB activating agent (e.g., TNF-α at 10 ng/mL) for a short period (e.g., 15-30 minutes).

  • Harvest the cells and perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

  • Determine the protein concentration of each fraction.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phospho-IκBα to total IκBα and the nuclear p65 levels to the nuclear loading control (Lamin B1). Compare the results from this compound-treated cells to the stimulated control to determine the extent of inhibition.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the NF-κB signaling pathway and a typical experimental workflow for studying the effects of this compound.

NF_kB_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa_p65_p50 IκBα-p65/p50 IKK_complex->IkBa_p65_p50 Phosphorylates IκBα Armepavine This compound Armepavine->IKK_complex Inhibits p_IkBa p-IκBα IkBa_p65_p50->p_IkBa Ub_Proteasome Ubiquitination & Proteasomal Degradation p_IkBa->Ub_Proteasome p65_p50_nuc p65/p50 (Nuclear Translocation) Ub_Proteasome->p65_p50_nuc Releases p65/p50 Gene_Expression Pro-inflammatory Gene Expression p65_p50_nuc->Gene_Expression Induces

Figure 1: Inhibition of the NF-κB Signaling Pathway by this compound.

Experimental_Workflow cluster_assays Assays start Start: Cell Culture (e.g., PBMCs, Jurkat cells) pretreatment Pre-treatment with This compound start->pretreatment stimulation Stimulation (e.g., PHA, TNF-α) pretreatment->stimulation incubation Incubation stimulation->incubation proliferation_assay T-cell Proliferation Assay ([³H]-thymidine or CFSE) incubation->proliferation_assay western_blot Western Blot (p-IκBα, nuclear p65) incubation->western_blot analysis Data Analysis (IC₅₀, Densitometry) proliferation_assay->analysis western_blot->analysis

Figure 2: General Experimental Workflow for Investigating this compound.

Conclusion

This compound is a promising natural compound with well-documented immunosuppressive and anti-inflammatory properties. Its mechanism of action, centered on the inhibition of T-cell proliferation and the NF-κB signaling pathway, makes it a compelling candidate for further investigation in the context of autoimmune and inflammatory diseases. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to explore the therapeutic potential of this compound. Further studies are warranted to fully elucidate its pharmacological profile and to translate these preclinical findings into clinical applications.

References

(S)-Armepavine vs (R)-Armepavine: A Technical Deep Dive into Stereochemistry and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stereochemical differences between (S)-Armepavine and (R)-Armepavine, focusing on their synthesis, distinct biological activities, and the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Armepavine, a benzylisoquinoline alkaloid, exists as two enantiomers, (S)-Armepavine and (R)-Armepavine, due to a single chiral center. While possessing identical physical and chemical properties in an achiral environment, these stereoisomers exhibit distinct pharmacological profiles within biological systems. This guide will explore the current understanding of their differential effects, with a particular focus on the immunomodulatory and anti-inflammatory properties of the (S)-enantiomer.

Biosynthesis and Stereochemistry

In nature, the stereochemistry of armepavine is dictated by the enzymatic machinery of the producing organism. For instance, the sacred lotus (Nelumbo nucifera) predominantly synthesizes the (R)-enantiomer of benzylisoquinoline alkaloids.[1] In contrast, members of the Ranunculales order typically produce the (S)-configured counterparts.[1] This stereochemical divergence arises from the enantioselective nature of the enzymes involved in the biosynthetic pathway.

Comparative Biological Activity

Current research indicates that the stereochemistry at the C1 position of the isoquinoline core is a critical determinant of armepavine's biological activity. The (S)-enantiomer, in particular, has been the subject of more extensive investigation for its therapeutic potential.

Immunomodulatory Effects

(S)-Armepavine has demonstrated significant immunomodulatory effects, primarily through the suppression of T-cell proliferation.[1] In vitro studies have shown that (S)-Armepavine inhibits the proliferation of phytohemagglutinin (PHA)-activated peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner.[2] This anti-proliferative effect is not attributed to direct cytotoxicity.[2]

Anti-inflammatory Activity

The anti-inflammatory properties of armepavine have been linked to the modulation of key signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway.[1] While the specific contributions of each enantiomer are still under investigation, (S)-Armepavine has been shown to be active in this regard.

Quantitative Data

To date, limited quantitative data directly comparing the biological activities of (S)- and (R)-Armepavine is available in the public domain. The following table summarizes the available data for (S)-Armepavine and armepavine (enantiomeric composition unspecified).

Enantiomer/MixtureAssayTarget/Cell TypeIC50Reference
(S)-ArmepavineT-cell ProliferationPhytohemagglutinin (PHA)-activated Peripheral Blood Mononuclear Cells (PBMCs)11.9 µM[2]
Armepavine (unspecified)DPPH Free Radical Scavenging-43.093 ± 14.215 µg/mL[2]

Table 1: Quantitative Biological Activity Data for Armepavine

Signaling Pathways

The biological effects of armepavine are mediated through its interaction with intracellular signaling cascades. The NF-κB and PI3K-Akt pathways have been identified as key players.

NF-κB Signaling Pathway

(S)-Armepavine has been shown to exert its anti-inflammatory and immunomodulatory effects by inhibiting the NF-κB signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. Inhibition of this pathway by (S)-Armepavine leads to a downstream reduction in pro-inflammatory cytokines and other inflammatory mediators.

NF_kB_Signaling_Pathway S_Armepavine (S)-Armepavine IKK IKK Complex S_Armepavine->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Activates

Caption: (S)-Armepavine inhibits the NF-κB signaling pathway.

PI3K-Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell proliferation, survival, and inflammation. While the direct effects of armepavine enantiomers on this pathway require further elucidation, extracts of Nelumbo nucifera, which contain armepavine, have been shown to modulate PI3K/Akt/mTOR signaling.

PI3K_Akt_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream Activates Cell_Response Cell Proliferation, Survival, Inflammation Downstream->Cell_Response Armepavine Armepavine (Enantiomers) Armepavine->PI3K Modulates? Armepavine->Akt Modulates?

Caption: Potential modulation of the PI3K-Akt pathway by armepavine.

Experimental Protocols

Chiral Separation of Armepavine Enantiomers

Method: High-Performance Liquid Chromatography (HPLC) is the method of choice for the analytical and preparative separation of armepavine enantiomers.

Workflow:

Chiral_HPLC_Workflow Sample_Prep Sample Preparation (Racemic Armepavine) HPLC_System HPLC System Sample_Prep->HPLC_System Chiral_Column Chiral Stationary Phase (e.g., polysaccharide-based) HPLC_System->Chiral_Column Detection UV Detector Chiral_Column->Detection Mobile_Phase Mobile Phase (e.g., Hexane/Ethanol) Mobile_Phase->HPLC_System Fraction_Collection Fraction Collection Detection->Fraction_Collection S_Armepavine (S)-Armepavine Fraction_Collection->S_Armepavine R_Armepavine (R)-Armepavine Fraction_Collection->R_Armepavine

Caption: General workflow for chiral HPLC separation of armepavine.

Detailed Protocol:

  • Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose carbamates), is recommended.

  • Mobile Phase: A normal-phase elution is typically employed. A mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol) is a common mobile phase. The ratio of the solvents should be optimized to achieve baseline separation. For basic compounds like armepavine, the addition of a small percentage of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.

  • Flow Rate: A flow rate of approximately 1.0 mL/min is a suitable starting point.

  • Detection: UV detection at a wavelength where armepavine exhibits strong absorbance (e.g., ~280 nm) is appropriate.

  • Sample Preparation: The racemic armepavine sample is dissolved in the mobile phase or a compatible solvent.

  • Injection and Elution: The sample is injected onto the column, and the enantiomers are separated based on their differential interactions with the CSP.

  • Fraction Collection: For preparative separations, fractions corresponding to each enantiomeric peak are collected.

T-Cell Proliferation Assay

Method: The inhibitory effect of armepavine enantiomers on T-cell proliferation can be assessed using a [³H]-thymidine incorporation assay or a dye dilution assay (e.g., CFSE).

Workflow:

T_Cell_Proliferation_Assay_Workflow Isolate_PBMCs Isolate PBMCs from whole blood Culture_Cells Culture PBMCs with Mitogen (PHA) and Armepavine Enantiomers Isolate_PBMCs->Culture_Cells Incubate Incubate for 48-72 hours Culture_Cells->Incubate Add_Thymidine Add [³H]-Thymidine Incubate->Add_Thymidine Incubate_Again Incubate for 18 hours Add_Thymidine->Incubate_Again Harvest_Cells Harvest Cells Incubate_Again->Harvest_Cells Measure_Radioactivity Measure Radioactivity (Scintillation Counter) Harvest_Cells->Measure_Radioactivity Analyze_Data Analyze Data (Calculate IC50) Measure_Radioactivity->Analyze_Data

Caption: Workflow for a [³H]-thymidine incorporation T-cell proliferation assay.

Detailed Protocol ([³H]-Thymidine Incorporation):

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: PBMCs are seeded in a 96-well plate at a density of 2 x 10⁵ cells/well in complete RPMI-1640 medium.

  • Treatment: Cells are pre-treated with various concentrations of (S)-Armepavine, (R)-Armepavine, or vehicle control (e.g., DMSO) for 1 hour.

  • Stimulation: T-cell proliferation is induced by adding a mitogen, such as phytohemagglutinin (PHA), to each well.

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Radiolabeling: [³H]-thymidine is added to each well, and the plate is incubated for an additional 18 hours.

  • Harvesting: Cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition of proliferation is calculated for each concentration of the test compound, and the IC50 value is determined.

Conclusion and Future Directions

The stereochemistry of armepavine plays a pivotal role in its biological activity. Current evidence strongly suggests that (S)-Armepavine is a promising immunomodulatory and anti-inflammatory agent, primarily acting through the inhibition of T-cell proliferation and the NF-κB signaling pathway. However, a significant gap in knowledge exists regarding the specific biological activities and molecular targets of (R)-Armepavine. Future research should focus on a direct, quantitative comparison of the enantiomers across a range of biological assays to fully elucidate their structure-activity relationships. Furthermore, detailed investigations into the interactions of both enantiomers with the PI3K-Akt and other relevant signaling pathways are warranted. A comprehensive understanding of the stereospecific pharmacology of armepavine will be crucial for its potential development as a therapeutic agent.

References

(+)-Armepavine: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Armepavine, a benzylisoquinoline alkaloid, has garnered significant scientific interest due to its diverse pharmacological activities, including immunosuppressive, anti-inflammatory, and potential neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation, and an exploration of its interactions with key cellular signaling pathways. All quantitative data is summarized for comparative analysis, and complex biological processes are visualized through detailed diagrams.

Natural Sources of this compound

This compound has been isolated from a variety of plant species, primarily within the families Nelumbonaceae, Annonaceae, and Papaveraceae. The most prominent and well-documented source is the sacred lotus (Nelumbo nucifera).

Table 1: Quantitative Analysis of this compound in Various Natural Sources
Plant SpeciesFamilyPlant PartConcentration of ArmepavineReference(s)
Nelumbo nuciferaNelumbonaceaeLeaves0.13-0.20%[1]
Nelumbo nuciferaNelumbonaceaeFlower BudsAnalyzed, but not individually quantified in the provided study[2]
Artabotrys brachypetalusAnnonaceaeStem BarkPresent, but quantitative data for the (+) isomer is not specified[2]
Guatteria punctataAnnonaceaeNot SpecifiedReported to contain this compound[2]
Papaver armeniacumPapaveraceaeNot SpecifiedReported to contain armepavine[3]
Discaria chacayeRhamnaceaeNot SpecifiedReported to contain armepavine[3]

Note: The stereochemistry of armepavine is not always specified in the literature. This table includes sources of armepavine, with specific notation for this compound where available.

Experimental Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. Below is a detailed protocol for the extraction and initial separation of alkaloids from Nelumbo nucifera leaves, a common starting point for obtaining this compound.

Protocol 1: General Alkaloid Extraction from Nelumbo nucifera Leaves

This protocol outlines a standard acid-base extraction method for enriching the alkaloid fraction from dried plant material.

1. Sample Preparation:

  • Air-dry fresh Nelumbo nucifera leaves in the shade to prevent degradation of phytochemicals.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered leaves (e.g., 1 kg) in 70% ethanol (e.g., 5 L) for 24 hours at room temperature with occasional stirring.

  • Filter the extract through cheesecloth and then filter paper.

  • Repeat the maceration process with the plant residue two more times to ensure exhaustive extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanolic extract.

3. Acid-Base Partitioning:

  • Suspend the crude extract in a 2% aqueous solution of hydrochloric acid (HCl).

  • Filter the acidic solution to remove non-alkaloidal, neutral, and weakly basic compounds.

  • Wash the acidic solution with a non-polar solvent such as n-hexane or diethyl ether to remove lipids and other non-polar impurities.

  • Adjust the pH of the aqueous solution to approximately 9-10 with a base, such as ammonium hydroxide (NH₄OH) or sodium carbonate (Na₂CO₃), to precipitate the alkaloids.

  • Extract the liberated alkaloids from the basified aqueous solution with a chlorinated solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃). Repeat the extraction three to five times.

  • Combine the organic layers and wash with distilled water to remove any remaining base.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and then evaporate the solvent under reduced pressure to yield the total alkaloid extract.

Protocol 2: Isolation of Armepavine using pH-Zone-Refining Counter-Current Chromatography (CCC)

This protocol provides a more advanced technique for the separation of alkaloids from a crude extract of lotus leaves.

1. Sample Preparation:

  • Prepare a crude alkaloid extract from Nelumbo nucifera leaves as described in Protocol 1.

2. CCC Solvent System and Sample Solution Preparation:

  • Prepare a two-phase solvent system composed of hexane-ethyl acetate-methanol-water (e.g., in a 1:6:1:6 v/v/v/v ratio).

  • Add triethylamine (TEA) to the upper organic phase to act as a retainer (e.g., 10 mM).

  • Add hydrochloric acid (HCl) to the lower aqueous phase to act as an eluent (e.g., 5 mM).

  • Dissolve the crude alkaloid extract in the upper organic phase to prepare the sample solution.

3. CCC Operation:

  • Fill the CCC column with the stationary phase (the upper organic phase).

  • Inject the sample solution into the column.

  • Elute the sample with the mobile phase (the lower aqueous phase) at a constant flow rate (e.g., 2.0 mL/min).

  • Monitor the effluent using a UV detector at a suitable wavelength (e.g., 280 nm).

  • Collect fractions of the eluate.

4. Fraction Analysis and Further Purification:

  • Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify the fractions containing armepavine.

  • Combine the armepavine-rich fractions.

  • Further purification of this compound from the enriched fractions can be achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient of acetonitrile and water with an appropriate modifier like trifluoroacetic acid (TFA) or formic acid.

Signaling Pathway Interactions

This compound has been shown to modulate several key signaling pathways, notably the NF-κB and MAPK pathways, which are critical in inflammation and cellular regulation.

Benzylisoquinoline Alkaloid (BIA) Biosynthesis in Nelumbo nucifera

The biosynthesis of this compound in Nelumbo nucifera follows the general pathway for benzylisoquinoline alkaloids, starting from the amino acid L-tyrosine.

BIA_Biosynthesis L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenylacetaldehyde L-Tyrosine->4-HPAA Norcoclaurine Norcoclaurine Dopamine->Norcoclaurine NCS 4-HPAA->Norcoclaurine Coclaurine Coclaurine Norcoclaurine->Coclaurine 6OMT N-Methylcoclaurine N-Methylcoclaurine Coclaurine->N-Methylcoclaurine CNMT This compound This compound N-Methylcoclaurine->this compound 7OMT

Caption: Biosynthetic pathway of this compound in Nelumbo nucifera.

Inhibition of the NF-κB Signaling Pathway by this compound

This compound has been demonstrated to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. It achieves this by preventing the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. This action subsequently blocks the nuclear translocation of NF-κB, thereby preventing the transcription of pro-inflammatory genes.

NFkB_Inhibition cluster_stimulus Inflammatory Stimuli (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex Stimulus->IKK IkBa IκBα IKK->IkBa Phosphorylation IkBa_P P-IκBα IkBa->IkBa_P NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkBa_P->NFkB Degradation of IκBα Armepavine This compound Armepavine->IKK Inhibition Gene Pro-inflammatory Gene Transcription NFkB_n->Gene Activation

Caption: Inhibition of the NF-κB pathway by this compound.

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

While the precise molecular interactions are still under investigation, evidence suggests that armepavine can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is crucial for regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK cascade typically involves a series of protein kinases: a MAPKKK (e.g., Raf), a MAPKK (e.g., MEK), and a MAPK (e.g., ERK). Armepavine's inhibitory effects on inflammatory responses may be partly mediated through the downregulation of this pathway.

MAPK_Pathway cluster_extracellular Extracellular Signal cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf MAPKKK (Raf) Ras->Raf MEK MAPKK (MEK) Raf->MEK Phosphorylation ERK MAPK (ERK) MEK->ERK Phosphorylation ERK_n P-ERK ERK->ERK_n Translocation Armepavine This compound Armepavine->Raf Potential Inhibition Transcription Gene Transcription (Proliferation, Inflammation) ERK_n->Transcription

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. Nelumbo nucifera has been identified as a primary and quantifiable source, and established extraction and isolation protocols provide a solid foundation for further research and development. The elucidation of its inhibitory mechanisms on the NF-κB and potentially the MAPK signaling pathways offers valuable insights for drug discovery efforts targeting inflammatory and other related diseases. Further investigation is warranted to quantify this compound in a wider range of plant species and to fully delineate its molecular interactions within various cellular signaling cascades.

References

The Biosynthesis of (+)-Armepavine in Nelumbo nucifera: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of (+)-armepavine, a benzylisoquinoline alkaloid of pharmacological interest, in the sacred lotus, Nelumbo nucifera. This document details the enzymatic steps, intermediate compounds, and regulatory mechanisms involved in its synthesis. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key research methodologies.

Introduction

Nelumbo nucifera is a rich source of benzylisoquinoline alkaloids (BIAs), with armepavine being a notable constituent due to its potential therapeutic applications. The biosynthesis of armepavine in lotus presents unique characteristics, particularly concerning its stereochemistry, which distinguishes it from the pathways in other BIA-producing plants. This guide synthesizes current knowledge to serve as a comprehensive resource for the scientific community.

The this compound Biosynthetic Pathway

The biosynthesis of this compound in Nelumbo nucifera begins with the condensation of two L-tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), and proceeds through a series of methylation steps.

Initial Condensation and Stereochemistry

The first committed step in BIA biosynthesis is the Pictet-Spengler condensation of dopamine and 4-HPAA to form norcoclaurine. In many plants, this reaction is catalyzed by a stereospecific norcoclaurine synthase (NCS), typically yielding the (S)-enantiomer. However, in Nelumbo nucifera, both (R)- and (S)-norcoclaurine have been detected[1]. This suggests either the presence of distinct (R)- and (S)-enantioselective NCS orthologs, a non-stereoselective enzyme, or a spontaneous, non-enzymatic condensation reaction[1][2]. The prevalence of (R)-configured BIAs in lotus is a distinguishing feature of its biosynthetic pathway[1][3].

O-Methylation and N-Methylation Steps

Following the formation of norcoclaurine, a series of O- and N-methylation reactions occur to produce armepavine. The proposed pathway to this compound involves the following enzymatic conversions:

  • Norcoclaurine to Coclaurine: The 6-hydroxyl group of norcoclaurine is methylated to form coclaurine. This reaction is catalyzed by a norcoclaurine 6-O-methyltransferase (6OMT). In N. nucifera, the enzyme NnOMT1 has been identified as a regiospecific 6OMT that can accept both (R)- and (S)-norcoclaurine as substrates[4].

  • Coclaurine to N-methylcoclaurine: The secondary amine of coclaurine is then methylated to yield N-methylcoclaurine. This step is catalyzed by a coclaurine N-methyltransferase (CNMT)[5].

  • N-methylcoclaurine to Armepavine: The final step is the methylation of the 7-hydroxyl group of N-methylcoclaurine to produce armepavine, catalyzed by a 7-O-methyltransferase (7OMT)[3]. The enzyme NnOMT5 has been characterized as a 7OMT in lotus, with a preference for (S)-N-methylcoclaurine[4]. Additionally, NnOMT7 has been identified as a non-stereospecific 7OMT[2].

Both (+)-(S)- and (-)-(R)-armepavine have been isolated from N. nucifera[6][7][8].

Quantitative Data

Enzyme Kinetics

Kinetic parameters have been determined for some of the O-methyltransferases involved in the armepavine pathway in N. nucifera.

EnzymeSubstrateKm (µM)Reference
NnOMT1(R,S)-norcoclaurine20[4]
NnOMT5(S)-N-methylcoclaurine13[4]
NnOMT6(S)-norcoclaurine281.73[9]
NnOMT6Caffeic acid216.03[9]
Alkaloid Content in Different Tissues

The concentration of armepavine and its precursors varies across different tissues of Nelumbo nucifera.

AlkaloidTissueConcentrationReference
ArmepavineFlower0.0170% of dry weight[10]
NorarmepavineFlower0.0616% of dry weight[10]
N-methylcoclaurineFlower0.0053% of dry weight[10]
CoclaurineFlower0.0042% of dry weight[10]
Total AlkaloidsLeaves0.72% to 1.41% of dry weight[11]
Total BIAsLaminae and Plumules~3,000 µg/g fresh weight[7][8]
Total BIAsPetals and Petioles100-500 µg/g fresh weight[7][8]
Total BIAsRhizomes and Stamens< 20 µg/g fresh weight[7][8]

Experimental Protocols

Alkaloid Extraction from Nelumbo nucifera Leaves

This protocol describes a standard solvent extraction method for obtaining benzylisoquinoline alkaloids from lotus leaves[11].

1. Sample Preparation: a. Harvest fresh lotus leaves and wash them thoroughly to remove debris. b. Air-dry the leaves in a well-ventilated, shaded area or oven-dry at 40-50°C to a constant weight. c. Grind the dried leaves into a fine powder (e.g., 20 mesh).

2. Extraction: a. Weigh 50.0 g of the powdered lotus leaves and place them in a suitable flask. b. Add 500 mL of 70% ethanol containing 0.15% hydrochloric acid. c. Stir the mixture continuously using a magnetic stirrer at 60°C for 6 hours. d. Repeat the extraction process two more times with fresh solvent to ensure complete extraction.

3. Filtration and Concentration: a. Combine the extracts from the three repetitions and filter to remove solid plant material. b. Neutralize the filtrate with sodium hydroxide. c. Concentrate the neutralized filtrate using a rotary evaporator under reduced pressure.

4. Liquid-Liquid Partitioning: a. Transfer the concentrated aqueous solution to a separatory funnel. b. Add an equal volume of ethyl acetate and shake vigorously to partition the alkaloids into the organic phase. c. Allow the layers to separate and collect the ethyl acetate layer. d. Repeat the partitioning step two more times with fresh ethyl acetate. e. Combine the ethyl acetate fractions and evaporate the solvent to obtain the crude alkaloid extract.

Quantification of Armepavine by UPLC-MS/MS

This protocol outlines a method for the quantitative analysis of armepavine in biological samples, adapted from a study on mouse blood[12].

1. Chromatographic Conditions:

  • Column: UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).
  • Mobile Phase: A gradient of acetonitrile and 10 mmol/L ammonium acetate solution (containing 0.1% formic acid).
  • Flow Rate: As optimized for the specific system.
  • Column Temperature: Maintained at a constant temperature, e.g., 30°C.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Armepavine: m/z 314.1 → 106.9
  • Internal Standard (e.g., Nuciferine): m/z 296.2 → 265.1

3. Sample Preparation (from a biological matrix): a. To a 100 µL aliquot of the sample, add the internal standard. b. Precipitate proteins by adding a suitable volume of acetonitrile, then vortex. c. Centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in the initial mobile phase composition and inject it into the UPLC-MS/MS system.

4. Quantification: a. Generate a calibration curve using standards of known armepavine concentrations. b. Quantify armepavine in the samples by comparing the peak area ratio of armepavine to the internal standard against the calibration curve.

Gene Expression Analysis by qRT-PCR

This protocol provides a general framework for analyzing the expression of armepavine biosynthesis genes in N. nucifera tissues[13][14].

1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from the desired N. nucifera tissue using a suitable RNA extraction kit. b. Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis. c. Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) primers.

2. Primer Design: a. Design gene-specific primers for the target genes (e.g., NnOMT1, NnCNMT, NnOMT5) and a reference gene (e.g., NnACTIN, NNU_24864) using software like Primer3.

3. qRT-PCR Reaction: a. Prepare the qRT-PCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and the cDNA template. b. Perform the reaction in a real-time PCR system with a thermal cycling program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

4. Data Analysis: a. Generate a melting curve to verify the specificity of the amplification. b. Determine the cycle threshold (Ct) values for each gene. c. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

Visualization of Pathways and Workflows

This compound Biosynthesis Pathway

Armepavine_Biosynthesis cluster_precursors Precursors Dopamine Dopamine Norcoclaurine (R,S)-Norcoclaurine Dopamine->Norcoclaurine HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) HPAA->Norcoclaurine Coclaurine (R,S)-Coclaurine Norcoclaurine->Coclaurine NnOMT1 (6OMT) N_methylcoclaurine (R,S)-N-methylcoclaurine Coclaurine->N_methylcoclaurine CNMT Armepavine This compound N_methylcoclaurine->Armepavine NnOMT5/7 (7OMT)

Caption: Biosynthetic pathway of this compound in Nelumbo nucifera.

Experimental Workflow for Alkaloid Analysis

Alkaloid_Analysis_Workflow start Plant Material (N. nucifera tissues) drying Drying and Grinding start->drying extraction Solvent Extraction drying->extraction filtration Filtration and Concentration extraction->filtration partitioning Liquid-Liquid Partitioning filtration->partitioning crude_extract Crude Alkaloid Extract partitioning->crude_extract analysis UPLC-MS/MS Analysis crude_extract->analysis quantification Data Analysis and Quantification analysis->quantification

Caption: General workflow for the extraction and analysis of alkaloids.

Regulatory Network of BIA Biosynthesis

BIA_Regulation JA Jasmonate (JA) Signal NnMYC2 NnMYC2 (bHLH) JA->NnMYC2 NnWRKY NnWRKYs JA->NnWRKY NnMYB14 NnMYB14 (MYB) NnMYC2->NnMYB14 NnCYP80G NnCYP80G NnMYB14->NnCYP80G NnCYP80A NnCYP80A NnMYB14->NnCYP80A Aporphines Aporphine Alkaloids NnCYP80G->Aporphines Bis_BIAs Bisbenzylisoquinoline Alkaloids NnCYP80A->Bis_BIAs

Caption: Transcriptional regulation of BIA biosynthesis in N. nucifera.

References

The Pharmacological Profile of (+)-Armepavine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Armepavine, a benzylisoquinoline alkaloid predominantly found in the sacred lotus (Nelumbo nucifera), has garnered significant scientific interest for its diverse pharmacological properties. As a stereoisomer of armepavine, its unique spatial arrangement dictates its interaction with biological targets, leading to a distinct profile of activities. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Core Pharmacological Activities

This compound exhibits a range of biological effects, primarily centered around its immunomodulatory, anti-inflammatory, and receptor-antagonist activities. These properties suggest its potential therapeutic application in autoimmune disorders, inflammatory conditions, and neurological diseases.

Immunomodulatory and Anti-inflammatory Effects

This compound has demonstrated significant immunomodulatory capabilities, primarily through the suppression of T-cell proliferation and the inhibition of the NF-κB signaling pathway. These actions collectively contribute to its anti-inflammatory effects.

T-Cell Proliferation Inhibition: Studies have shown that (S)-armepavine, the enantiomer of this compound, can suppress T-cell proliferation. This is a critical mechanism in mitigating the progression of autoimmune diseases where T-cell dysregulation is a key pathogenic factor.

NF-κB Pathway Inhibition: A crucial aspect of this compound's anti-inflammatory action is its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB). NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By preventing the activation of NF-κB, this compound can effectively dampen the inflammatory cascade. Research has shown that armepavine inhibits TNF-α-induced IκBα phosphorylation, a critical step in the activation of the NF-κB pathway.

These immunomodulatory and anti-inflammatory properties have been investigated in the context of autoimmune crescentic glomerulonephritis, where (S)-armepavine demonstrated therapeutic effects by modulating T/B cells and regulating intra-renal NF-κB activation.

Dopamine Receptor Antagonism

This compound acts as an antagonist at dopamine D1 and D2 receptors. This activity suggests its potential for development as a therapeutic agent for conditions involving dysregulation of the dopaminergic system, such as certain neurological and psychiatric disorders.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activity of this compound and its enantiomer.

Table 1: Dopamine Receptor Antagonist Activity of Armepavine

CompoundReceptorAssay TypeCell LineIC50 (µM)Reference
ArmepavineDopamine D1FLIPR AssayHEK293>30[1]
ArmepavineDopamine D2FLIPR AssayHEK2933.84 ± 0.38[1]

Note: The available data is for armepavine (racemic mixture or unspecified stereoisomer). The study notes that armepavine showed a nearly 10-fold selectivity for the D2 receptor[1].

Table 2: Immunomodulatory Activity of (S)-Armepavine

ActivityAssayCell TypeConcentrationEffectReference
T-cell ProliferationConcanavalin A-induced splenocyte proliferationMouse Splenocytes3.12, 6.25, 12.5 µMInhibition of proliferation

Note: Data is for the (S)-enantiomer.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's pharmacological properties.

Dopamine Receptor Antagonism: FLIPR Assay

A Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput screening method used to measure changes in intracellular calcium concentration, which is a common downstream event of G-protein coupled receptor (GPCR) activation, including dopamine receptors.

Protocol:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing either the human dopamine D1 or D2 receptor are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS) and seeded into 96- or 384-well black-walled, clear-bottom microplates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C. This allows the dye to enter the cells.

  • Compound Addition: The FLIPR instrument adds this compound at various concentrations to the wells.

  • Agonist Stimulation: After a short incubation with the test compound, a known dopamine receptor agonist (e.g., dopamine) is added to the wells to stimulate the receptors.

  • Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity in real-time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: The inhibitory effect of this compound is determined by its ability to reduce the agonist-induced fluorescence signal. The IC50 value is calculated from the dose-response curve.

NF-κB Inhibition: Immunohistochemistry for p65 Subunit

Immunohistochemistry (IHC) is used to visualize the localization of the NF-κB p65 subunit within cells. In unstimulated cells, p65 is predominantly in the cytoplasm. Upon activation, it translocates to the nucleus.

Protocol:

  • Tissue/Cell Preparation: Paraffin-embedded tissue sections or cultured cells grown on coverslips are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. This typically involves boiling the slides in a citrate buffer (pH 6.0).

  • Blocking: Non-specific binding sites are blocked using a blocking solution (e.g., normal goat serum).

  • Primary Antibody Incubation: The sections are incubated with a primary antibody specific for the NF-κB p65 subunit overnight at 4°C.

  • Secondary Antibody Incubation: After washing, a biotinylated secondary antibody is applied and incubated for 30 minutes at room temperature.

  • Signal Amplification: A streptavidin-horseradish peroxidase (HRP) conjugate is added to bind to the biotinylated secondary antibody.

  • Detection: The signal is visualized by adding a chromogenic substrate, such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate in the presence of HRP.

  • Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize the nuclei and then dehydrated and mounted with a coverslip.

  • Analysis: The subcellular localization of the brown stain (p65) is observed under a microscope. Inhibition of NF-κB activation by this compound is indicated by a reduction in nuclear staining of p65 compared to stimulated controls.

T-Cell Proliferation: Concanavalin A-induced Splenocyte Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of T-cells stimulated by a mitogen, such as Concanavalin A (Con A).

Protocol:

  • Splenocyte Isolation: Spleens are harvested from mice, and a single-cell suspension of splenocytes is prepared. Red blood cells are lysed, and the remaining splenocytes are washed and resuspended in culture medium.

  • Cell Seeding: Splenocytes are seeded into a 96-well plate at a specific density (e.g., 1 x 10^5 cells/well).

  • Compound Treatment: this compound is added to the wells at various concentrations.

  • Mitogen Stimulation: Concanavalin A (e.g., at 5 µg/mL) is added to the wells to stimulate T-cell proliferation.

  • Incubation: The plate is incubated for a period of 48-72 hours at 37°C in a humidified CO2 incubator.

  • Proliferation Measurement: Cell proliferation is assessed using one of several methods:

    • MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable, proliferating cells will reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

    • BrdU Incorporation: 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, is added to the culture. Proliferating cells will incorporate BrdU into their DNA, which can be detected using an anti-BrdU antibody in an ELISA-based assay.

  • Data Analysis: The inhibition of proliferation is calculated by comparing the absorbance or fluorescence values of the treated wells to the stimulated control wells. The IC50 value can be determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the pharmacological properties of this compound.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits pIkBa p-IκBα NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Degradation Proteasomal Degradation pIkBa->Degradation Ubiquitination Degradation->NFkB Releases Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Induces Armepavine This compound Armepavine->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

T_Cell_Proliferation_Assay cluster_workflow Experimental Workflow Isolate Isolate Splenocytes Seed Seed Cells in 96-well Plate Isolate->Seed Treat Treat with This compound Seed->Treat Stimulate Stimulate with Concanavalin A Treat->Stimulate Incubate Incubate (48-72h) Stimulate->Incubate Measure Measure Proliferation (e.g., MTT Assay) Incubate->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze

Caption: Workflow for T-cell proliferation inhibition assay.

Dopamine_Receptor_Antagonism_Assay cluster_workflow FLIPR Assay Workflow Culture Culture HEK293 cells expressing D1/D2 receptors Dye Load cells with calcium-sensitive dye Culture->Dye Add_Armepavine Add this compound Dye->Add_Armepavine Add_Agonist Add Dopamine Agonist Add_Armepavine->Add_Agonist Measure_Fluorescence Measure Fluorescence (Calcium influx) Add_Agonist->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50

Caption: Workflow for dopamine receptor antagonism FLIPR assay.

Conclusion and Future Directions

This compound presents a compelling pharmacological profile characterized by its immunomodulatory, anti-inflammatory, and dopamine receptor antagonist activities. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals.

Future research should focus on several key areas:

  • Stereospecificity: A direct comparison of the pharmacological activities of this compound and (-)-Armepavine is crucial to fully elucidate the structure-activity relationship.

  • Adrenergic Receptor Activity: Quantitative binding and functional assays are needed to determine the affinity and efficacy of this compound at α- and β-adrenergic receptors.

  • In Vivo Efficacy: Further in vivo studies in relevant animal models of autoimmune and inflammatory diseases are required to validate the therapeutic potential of this compound.

  • Mechanism of Action: Deeper investigation into the molecular mechanisms underlying its immunomodulatory effects, beyond NF-κB, will provide a more complete understanding of its pharmacological actions.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel treatments for a range of debilitating diseases.

References

In-Depth Technical Guide: The Core Mechanism of Action of (+)-Armepavine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Armepavine, a benzylisoquinoline alkaloid originally isolated from the sacred lotus (Nelumbo nucifera), has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, with a focus on its anti-inflammatory, immunosuppressive, and receptor-modulating properties. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways and molecular targets. The primary mechanisms identified to date include the inhibition of the NF-κB and MAPK signaling cascades, suppression of T-lymphocyte activation, and antagonism of dopamine receptors.

Anti-inflammatory Effects: Inhibition of NF-κB and MAPK Signaling

A cornerstone of this compound's anti-inflammatory activity lies in its ability to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

In studies utilizing rat hepatic stellate cells (HSC-T6), armepavine has been shown to concentration-dependently attenuate the phosphorylation of key MAPK members, including p38, ERK1/2, and JNK, when stimulated with tumor necrosis factor-alpha (TNF-α).[1][2] This inhibition of MAPK phosphorylation prevents the downstream activation of transcription factors that drive inflammatory gene expression.

Furthermore, this compound effectively inhibits the NF-κB signaling cascade. It has been demonstrated to prevent the TNF-α-induced phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of NF-κB target genes.[1][2]

Immunosuppressive Effects: Modulation of T-Lymphocyte Activation

This compound exhibits significant immunosuppressive properties, primarily by targeting T-lymphocyte activation and proliferation. This is particularly relevant in the context of autoimmune diseases where T-cell dysregulation is a key pathological feature.

Studies on human peripheral blood mononuclear cells (PBMCs) have revealed that (S)-armepavine inhibits phytohemagglutinin (PHA)-induced cell proliferation and the production of key cytokines such as IL-2 and IFN-γ.[3][4] The underlying mechanism involves the inhibition of crucial signaling molecules downstream of the T-cell receptor (TCR). Specifically, (S)-armepavine has been shown to inhibit the phosphorylation of IL-2-inducible T-cell kinase (Itk) and phospholipase C gamma (PLCγ) in a phosphoinositide 3-kinase (PI-3K)-dependent manner.[3][4] This disruption of the TCR signaling cascade effectively blunts the activation and effector functions of T-cells.

In vivo studies using MRL/MpJ-lpr/lpr mice, a model for systemic lupus erythematosus (SLE), have demonstrated that oral administration of (S)-armepavine can prevent lymphadenopathy, reduce autoantibody production, and improve overall survival.[5][6][7][8][9] These findings underscore the therapeutic potential of this compound in autoimmune disorders.

Dopamine Receptor Antagonism

In addition to its immunomodulatory effects, this compound has been identified as an antagonist of dopamine D1 and D2 receptors.[10][11] This activity suggests a potential role for armepavine in neurological and psychiatric disorders where dopamine signaling is dysregulated.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Dopamine Receptor Antagonist Activity of Armepavine [10][11]

ReceptorIC50 (µM)
Dopamine D120.9 ± 6.5
Dopamine D22.28 ± 0.2

Table 2: In Vitro Anti-inflammatory and Immunosuppressive Activity of Armepavine

AssayCell LineStimulantArmepavine ConcentrationEffectReference
NF-κB ActivationHSC-T6TNF-α1-10 µMInhibition of IκBα phosphorylation and NF-κB nuclear translocation[1][2]
MAPK ActivationHSC-T6TNF-α1-10 µMInhibition of p38, ERK1/2, and JNK phosphorylation[1][2]
T-Cell ProliferationHuman PBMCsPHANot specifiedInhibition[3][4]
Cytokine Expression (IL-2, IFN-γ)Human PBMCsPHANot specifiedInhibition[3][4]
Itk and PLCγ PhosphorylationHuman PBMCsPHANot specifiedInhibition[3][4]

Experimental Protocols

Inhibition of TNF-α-Induced NF-κB Activation in HSC-T6 Cells

This protocol is based on the methodology described by Weng et al. (2009).[1][2]

  • Cell Culture: Rat hepatic stellate cells (HSC-T6) are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 atmosphere.

  • Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with 10 ng/mL of TNF-α for 30 minutes.

  • Protein Extraction:

    • Cytoplasmic Extracts: Cells are lysed with a hypotonic buffer containing protease and phosphatase inhibitors. After incubation on ice, the cell suspension is centrifuged, and the supernatant (cytoplasmic extract) is collected.

    • Nuclear Extracts: The remaining pellet is resuspended in a high-salt nuclear extraction buffer. After incubation and centrifugation, the supernatant (nuclear extract) is collected.

  • Western Blot Analysis:

    • Protein concentrations of the extracts are determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk in TBST.

    • The membrane is incubated with primary antibodies against phospho-IκBα (for cytoplasmic extracts) or the p65 subunit of NF-κB (for nuclear extracts) overnight at 4°C. Antibodies against α-tubulin and PCNA are used as loading controls for cytoplasmic and nuclear fractions, respectively.

    • The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Luciferase Reporter Assay:

    • HSC-T6 cells are transiently co-transfected with an NF-κB-luciferase reporter plasmid and a β-galactosidase expression vector (for normalization).

    • After 24 hours, cells are pre-treated with this compound and then stimulated with TNF-α as described above.

    • Cell lysates are prepared, and luciferase and β-galactosidase activities are measured using appropriate assay kits.

Western Blot Analysis of MAPK Phosphorylation
  • Cell Culture and Treatment: HSC-T6 cells are cultured and treated with this compound and TNF-α as described in the NF-κB protocol.

  • Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Protein concentration is determined, and equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of p38, ERK1/2, and JNK.

    • Antibodies against the total forms of p38, ERK1/2, and JNK, as well as a housekeeping protein like β-actin, are used as loading controls.

    • The membrane is then processed with an HRP-conjugated secondary antibody and ECL detection as described previously.

Signaling Pathway and Experimental Workflow Diagrams

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkBa->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates Armepavine This compound Armepavine->IKK_complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activates MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK MAPKK_ERK MEK1/2 MAPKKK->MAPKK_ERK p38 p38 MAPKK_p38->p38 Phosphorylates p_p38 p-p38 p38->p_p38 Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors JNK JNK MAPKK_JNK->JNK Phosphorylates p_JNK p-JNK JNK->p_JNK p_JNK->Transcription_Factors ERK ERK1/2 MAPKK_ERK->ERK Phosphorylates p_ERK p-ERK1/2 ERK->p_ERK p_ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Armepavine This compound Armepavine->p38 Inhibits Phosphorylation Armepavine->JNK Inhibits Phosphorylation Armepavine->ERK Inhibits Phosphorylation

Caption: Inhibition of MAPK signaling pathways by this compound.

T_Cell_Activation_Pathway TCR TCR PI3K PI-3K TCR->PI3K Activates APC APC APC->TCR Antigen Presentation Itk Itk PI3K->Itk Activates PLCg PLCγ PI3K->PLCg Activates p_Itk p-Itk Itk->p_Itk p_Itk->PLCg Phosphorylates p_PLCg p-PLCγ PLCg->p_PLCg Calcium Ca²⁺ Mobilization p_PLCg->Calcium NFAT NFAT Activation Calcium->NFAT Cytokine_Production Cytokine Production (IL-2, IFN-γ) NFAT->Cytokine_Production T_Cell_Proliferation T-Cell Proliferation NFAT->T_Cell_Proliferation Armepavine This compound Armepavine->PI3K Inhibits

Caption: Inhibition of T-Cell activation signaling by this compound.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., HSC-T6) Treatment 2. Treatment with This compound & Stimulant Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Electrotransfer to PVDF Membrane SDS_PAGE->Transfer Blocking 7. Blocking with Non-fat Milk Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

References

(+)-Armepavine therapeutic potential and targets

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Therapeutic Potential and Targets of (+)-Armepavine

Introduction

This compound is a bioactive benzylisoquinoline alkaloid predominantly isolated from plants of the Nelumbo genus, most notably Nelumbo nucifera (sacred lotus).[1][2] As a constituent of traditional medicine, its extracts have been used for various therapeutic purposes. Modern pharmacological research is progressively uncovering the molecular mechanisms and specific targets responsible for its diverse bioactivities. This document provides a comprehensive overview of the current scientific understanding of this compound, focusing on its therapeutic potential, molecular targets, and the experimental methodologies used to elucidate these properties. It is intended for researchers, scientists, and professionals in the field of drug development.

Therapeutic Potential and Preclinical Evidence

This compound exhibits a range of pharmacological effects, with the most significant evidence in the areas of immunosuppression, anti-inflammation, and cardiovascular modulation. Preclinical studies have begun to validate its potential for treating complex diseases.

Immunosuppressive and Anti-inflammatory Effects

A substantial body of evidence points to the potent immunomodulatory and anti-inflammatory properties of this compound. It has been shown to suppress immune responses in various models, primarily through the inhibition of key inflammatory signaling pathways.

  • Mechanism of Action: The primary anti-inflammatory mechanism involves the inhibition of the TNF-α-induced MAPK and NF-κB signaling cascades.[2][3] By suppressing the activation of NF-κB, a master regulator of inflammation, this compound effectively downregulates the expression of numerous pro-inflammatory genes.[4] It also demonstrates immunosuppressive effects on T lymphocytes and has been shown to inhibit the activation of human peripheral blood mononuclear cells.[1][3]

  • Autoimmune Disease Models: In a mouse model of autoimmune crescentic glomerulonephritis (ACGN), (S)-armepavine administration dramatically improved disease outcomes.[4] The treatment led to a significant reduction in glomerular crescents, proteinuria, and overall renal dysfunction.[4] These therapeutic effects were linked to a marked decrease in the infiltration of T cells and macrophages into the kidney, suppression of renal NF-κB activation, and lower serum levels of autoantibodies and pro-inflammatory cytokines.[4] Furthermore, it suppressed the systemic activation and proliferation of T and B cells.[4]

Cardiovascular Effects

Studies on armepavine and its related alkaloids suggest a potential role in managing cardiovascular conditions, such as hypertension.

  • Hypotensive and Bradycardic Properties: The related compound, (±)-norarmepavine, has been shown to decrease mean arterial pressure by 45% and heart rate by 21% in anesthetized rats at a dose of 10 mg/kg i.v.[5] It also exerted a negative chronotropic effect on isolated rat atria.[5]

  • Vasorelaxant Activity: (±)-Norarmepavine induces concentration-dependent relaxation of potassium chloride-contracted aortic rings, with an efficacy similar to the calcium channel blocker verapamil.[5] This suggests that its mechanism may involve the modulation of calcium entry or its intracellular release, pointing to a calcium antagonist-like effect.[5]

Neuroprotective Potential

While research on armepavine itself is emerging, alkaloids from Nelumbo nucifera are recognized for their neuroprotective capabilities.

  • Modulation of Key Neuropathways: A meta-analysis identified armepavine as a key bioactive component of lotus with the potential to improve sleep.[6] This study pinpointed AKT1, EGFR, DRD2, and PIK3R1 as crucial molecular targets and the PI3K-Akt signaling pathway as a central mechanism for its neurological effects.[6] General studies on lotus alkaloids have demonstrated a wide range of neuroprotective mechanisms, including the regulation of inflammation, autophagy, oxidative stress, and calcium homeostasis.[7][8][9]

Other Potential Applications
  • Hepatic Fibrosis: Studies have indicated that armepavine may have protective effects against thioacetamide-induced hepatic fibrosis in rats.[7][8]

  • Melanogenesis Inhibition: Armepavine has been reported to inhibit the formation of melanin, suggesting potential applications in cosmetics and dermatology.[1][10]

Molecular Targets and Signaling Pathways

This compound exerts its effects by modulating several critical intracellular signaling pathways. The primary targets identified are central to inflammation, immune response, and cell survival.

  • NF-κB Pathway: Armepavine is a direct inhibitor of the NF-κB signaling pathway.[1][2][3][4] This is a cornerstone of its anti-inflammatory and immunosuppressive activity.

  • MAPK Pathway: The compound inhibits the TNF-α-induced Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[2][3]

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key target, particularly implicated in its neuroprotective and immunomodulatory effects.[3][6]

Figure 1: Inhibition of Inflammatory Pathways by this compound TNFa TNF-α TNFR TNFR TNFa->TNFR Binds MAPK_pathway MAPK Cascade (p38, JNK, ERK) TNFR->MAPK_pathway IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_dimer NF-κB (p65/p50) IkB->NFkB_dimer Releases Nucleus Nucleus NFkB_dimer->Nucleus Translocates NFkB_complex IκBα-NF-κB (Inactive) NFkB_complex->IKK NFkB_complex->IkB NFkB_complex->NFkB_dimer Inflammation Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) Nucleus->Inflammation Transcription Armepavine This compound Armepavine->MAPK_pathway Armepavine->IKK

Caption: Inhibition of TNF-α-induced MAPK and NF-κB signaling by this compound.

Figure 2: Modulation of PI3K/Akt Pathway by this compound Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Regulates Response Cell Survival, Proliferation, Neuroprotection Downstream->Response Armepavine This compound Armepavine->PI3K Modulates Figure 3: Workflow for Pharmacokinetic Study cluster_0 Animal Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Admin Drug Administration (i.v. and oral) Sampling Blood Sampling (Time course) Admin->Sampling Extraction Sample Preparation (Protein Precipitation) Sampling->Extraction UPLC UPLC Separation (BEH C18 Column) Extraction->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Quant Quantification (Calibration Curve) MSMS->Quant PK_Calc Pharmacokinetic Parameter Calculation Quant->PK_Calc

References

(+)-Armepavine: A Technical Whitepaper on its Dopamine Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: (+)-Armepavine, a benzylisoquinoline alkaloid, has been identified as a competitive antagonist of dopamine receptors. This document provides a comprehensive technical overview of its pharmacological activity, focusing on its interaction with dopamine D1 and D2 receptors. It consolidates quantitative data from in vitro assays, details the experimental protocols used for its characterization, and illustrates the underlying signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers in pharmacology and medicinal chemistry exploring the therapeutic potential of natural product-inspired dopamine receptor ligands.

Quantitative Pharmacological Data

This compound demonstrates antagonist activity at both dopamine D1 and D2 receptors, with a notable preference for the D2 subtype. Functional assays have determined its inhibitory potency (IC50) in the mid- to low-micromolar range. The alkaloid exhibits approximately 10-fold selectivity for the D2 receptor over the D1 receptor, highlighting its potential as a scaffold for developing more selective D2 antagonists.[1][2][3]

The quantitative data for this compound's activity, alongside other related alkaloids isolated from Nelumbo nucifera (lotus), are summarized below for comparative analysis.

CompoundDopamine D1 Receptor IC50 (µM)Dopamine D2 Receptor IC50 (µM)Receptor Selectivity (D1/D2)
This compound 20.21 ± 2.112.22 ± 0.11~9.1
O-Nornuciferine2.09 ± 0.651.14 ± 0.10~1.8
N-NornuciferineModerately ActiveInactive-
(S)-Coclaurine38.47 ± 4.1220.31 ± 1.15~1.9
(R)-Coclaurine33.21 ± 3.5419.56 ± 1.02~1.7

Data sourced from studies on alkaloids isolated from Nelumbo nucifera Gaertn.[1][3]

Mechanism of Action: Competitive Antagonism

Biochemical and behavioral evidence indicates that benzylisoquinoline alkaloids like this compound typically act as competitive antagonists at dopamine D2 receptors.[4] This mechanism involves the molecule binding to the orthosteric site of the receptor, the same site as the endogenous ligand dopamine.[5] By occupying this site, this compound prevents dopamine from binding and initiating the downstream signaling cascade, thereby inhibiting the receptor's biological response. The antagonism is reversible and can be overcome by increasing the concentration of the agonist (dopamine). This relationship is classically quantified using Schild regression analysis.[6][7]

Experimental Protocols

The characterization of this compound's antagonist activity relies on established in vitro pharmacological assays. The primary methods cited are detailed below.

Cell Culture and Receptor Expression
  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their robust growth and high transfection efficiency.[1][3]

  • Receptor Expression: Stable cell lines are generated to express human dopamine D1 and D2 receptors. This ensures a consistent and high density of the target receptors for reliable assay performance.[1][3]

Functional Antagonism Assay (FLIPR)

The antagonist properties of this compound were determined using a fluorometric imaging plate reader (FLIPR) platform, which measures changes in intracellular calcium concentration as a readout of G-protein coupled receptor (GPCR) activation.

  • Principle: D1 (Gαs-coupled) and D2 (Gαi/o-coupled) receptors are engineered to couple to a Gαq protein, which upon activation, initiates the phospholipase C pathway, leading to a measurable increase in intracellular calcium ([Ca2+]i).

  • Protocol Steps:

    • Cell Plating: HEK293 cells stably expressing either D1 or D2 receptors are plated into 96- or 384-well microplates.

    • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.

    • Agonist Challenge: The cells are then challenged with a fixed concentration of dopamine (typically the EC80, the concentration that elicits 80% of the maximal response).

    • Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of intracellular calcium.

    • Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the dopamine-induced fluorescence signal. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.[1][3]

Radioligand Binding Assays

While not explicitly detailed for this compound in the provided context, radioligand binding assays are the gold standard for determining a compound's affinity (Ki) for a receptor.

  • Principle: This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the target receptor (e.g., [3H]-SCH 23390 for D1 or [3H]-Raclopride for D2).[4]

  • Protocol Steps:

    • Membrane Preparation: Membranes are prepared from cells or tissues expressing the dopamine receptor of interest.

    • Assay Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the competitor compound this compound.

    • Separation: The reaction is terminated, and receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[6]

    • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

    • Data Analysis: The data are used to generate a competition curve, from which the IC50 value is determined. The IC50 is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

Visualizations: Pathways and Workflows

D2_Antagonism_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Armepavine This compound (Antagonist) Armepavine->D2R Blocks ATP ATP ATP->AC Response Decreased Cellular Response cAMP->Response

Caption: D2 receptor antagonism by this compound.

FLIPR_Workflow cluster_workflow FLIPR Functional Assay Workflow A Plate HEK293 cells expressing D1 or D2 receptors B Load cells with calcium-sensitive dye A->B C Pre-incubate with This compound B->C D Challenge with Dopamine (agonist) C->D E Measure fluorescence change (FLIPR instrument) D->E F Calculate IC50 value E->F

Caption: Experimental workflow for the FLIPR assay.

Schild_Analysis Principle of Schild Analysis for Competitive Antagonism cluster_plot Dose-Response Curves cluster_logic Logical Relationship Agonist Agonist Alone Agonist_Antagonist Agonist + Antagonist Log_Agonist Log [Agonist] Response Response (%) Start Increasing concentration of competitive antagonist Result Parallel rightward shift in agonist dose-response curve Start->Result Causes Conclusion Quantifies antagonist potency (pA2) Slope should be ~1.0 Result->Conclusion Allows cluster_plot cluster_plot cluster_logic cluster_logic

Caption: Logic of Schild analysis for a competitive antagonist.

References

The Anti-inflammatory Potential of (S)-Armepavine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Armepavine, a benzylisoquinoline alkaloid derived from plants of the Nelumbo genus, has emerged as a compound of significant interest due to its diverse pharmacological activities. Among these, its anti-inflammatory effects are particularly noteworthy, suggesting its potential as a therapeutic agent for a range of inflammatory conditions. This technical guide provides an in-depth overview of the current understanding of the anti-inflammatory properties of (S)-armepavine, focusing on its mechanisms of action, relevant experimental data, and the methodologies used to elucidate its effects.

Core Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

The primary anti-inflammatory mechanism of (S)-armepavine lies in its ability to suppress key signaling pathways that orchestrate the inflammatory response. Notably, (S)-armepavine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the production of pro-inflammatory mediators.

Attenuation of the NF-κB Signaling Pathway

NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

(S)-Armepavine has been demonstrated to interfere with this process. It suppresses TNF-α-induced IκBα phosphorylation and subsequent degradation, thereby preventing the nuclear translocation of NF-κB.[1] This inhibitory action effectively dampens the inflammatory cascade at a critical control point.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα_P p-IκBα IκBα->IκBα_P NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Ub Ubiquitination & Degradation IκBα_P->Ub Ub->NF-κB Releases (S)-Armepavine (S)-Armepavine (S)-Armepavine->IKK Inhibits Gene Expression Pro-inflammatory Gene Expression NF-κB_nuc->Gene Expression Induces MAPK_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response Inflammatory Stimuli Inflammatory Stimuli MAP3K MAPKKK Inflammatory Stimuli->MAP3K MAP2K MAPKK MAP3K->MAP2K p38 p38 MAP2K->p38 ERK ERK MAP2K->ERK JNK JNK MAP2K->JNK p-p38 p-p38 p38->p-p38 p-ERK p-ERK ERK->p-ERK p-JNK p-JNK JNK->p-JNK Inflammatory Response Inflammatory Response p-p38->Inflammatory Response p-ERK->Inflammatory Response p-JNK->Inflammatory Response (S)-Armepavine (S)-Armepavine (S)-Armepavine->p38 (S)-Armepavine->ERK (S)-Armepavine->JNK Carrageenan_Workflow cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis Animals Male Wistar Rats (grouped) Treatment (S)-Armepavine or Vehicle (oral gavage) Animals->Treatment Induction 0.1 mL of 1% Carrageenan (subplantar injection in right hind paw) Treatment->Induction 1 hour post-treatment Plethysmometer Measure Paw Volume (at 0, 1, 2, 3, 4, 5 hours) Induction->Plethysmometer Edema_Volume Calculate Edema Volume (Vt - V0) Plethysmometer->Edema_Volume Inhibition Calculate Percentage Inhibition Edema_Volume->Inhibition LPS_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Analysis Cells RAW 264.7 Macrophages Seeding Seed cells in plates Cells->Seeding Pre-treatment Pre-treat with (S)-Armepavine (e.g., 1-10 µM) for 1 hour Seeding->Pre-treatment Stimulation Stimulate with LPS (e.g., 1 µg/mL) Pre-treatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant Cell_Lysates Prepare Cell Lysates Stimulation->Cell_Lysates ELISA ELISA for Cytokines (TNF-α, IL-6, IL-1β) Supernatant->ELISA Griess_Assay Griess Assay for Nitrite (NO) Supernatant->Griess_Assay Western_Blot Western Blot for p-p38, p-ERK, p-JNK, p-IκBα Cell_Lysates->Western_Blot

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of (+)-Armepavine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Armepavine is a benzylisoquinoline alkaloid found in various plant species, most notably in the sacred lotus (Nelumbo nucifera).[1][2] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including immunosuppressive effects through the suppression of T-cell proliferation and inactivation of the NF-κB signaling pathway.[1] These application notes provide detailed protocols for the isolation and purification of this compound from Nelumbo nucifera, along with quantitative data and visual workflows to guide researchers in obtaining this bioactive compound for further investigation.

Data Presentation

Table 1: Quantitative Analysis of Armepavine in Nelumbo nucifera
Plant PartExtraction MethodAnalytical MethodArmepavine Content (% of dry material)Reference
Flower BudsMethanol reflux followed by solvent partitioning and chromatographyLC-MS0.0170%[1]
Table 2: Comparison of Alkaloid Extraction Methods from Nelumbo nucifera Leaves
Extraction MethodSolvent SystemKey ParametersTotal Alkaloid Yield (mg/g dry material)Reference
Acid-Ethanol Extraction70% ethanol with 0.15% HCl60°C, 6 hours, 3 repetitionsNot specified for armepavine[3]
Ultrasonic-Assisted Extraction (UAE)70% ethanol with 0.15% HCl40 kHz, 400 W, 50°C, 30 minutes, 3 repetitionsNot specified for armepavine[3]
Microwave-Assisted Extraction (MAE)70% ethanol with 0.15% HCl2000 MHz, 700 W, 50°C, 20 minutes, 3 repetitionsNot specified for armepavine[3]
Enzyme-Assisted ExtractionpH 4.5 citric acid buffer with 0.15% cellulase, followed by 0.5% HCl50°C, 2 hours (enzymolysis), 24 hours (extraction)Not specified for armepavine[3]
RefluxMethanol120 minutes, 2 repetitionsHighest total alkaloid content compared to other solvents and sonication[1][4]
SonicationMethanol30 minutes, 2 repetitionsLower total alkaloid content than reflux[1][4]

Experimental Protocols

Protocol 1: Extraction of this compound from Nelumbo nucifera Flower Buds

This protocol is adapted from a method described for the isolation of various alkaloids from lotus flowers.[1]

1. Materials and Equipment:

  • Dried flower buds of Nelumbo nucifera

  • Methanol

  • Ethyl acetate (EtOAc)

  • 3% Aqueous tartaric acid

  • Sodium bicarbonate (NaHCO₃) solution

  • Chloroform (CHCl₃)

  • Reflux apparatus

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

2. Procedure:

  • Grind the dried flower buds of N. nucifera into a fine powder.

  • Extract the powdered material with methanol under reflux for 2 hours. Repeat the extraction twice.

  • Combine the methanol extracts and evaporate to dryness under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Partition the methanol extract between EtOAc and 3% aqueous tartaric acid.

  • Separate the aqueous layer and basify with NaHCO₃ solution to a pH of 8-9.

  • Extract the basified aqueous solution with CHCl₃.

  • Combine the CHCl₃ fractions and evaporate to dryness to yield the crude alkaloid extract containing armepavine.

Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

While a specific protocol for armepavine was not detailed, this generalized protocol for alkaloid separation from Nelumbo nucifera leaves using pH-zone-refining CCC can be adapted.[5]

1. Materials and Equipment:

  • Crude alkaloid extract

  • Hexane

  • Ethyl acetate

  • Methanol

  • Water

  • Triethylamine (TEA)

  • Hydrochloric acid (HCl)

  • High-Speed Counter-Current Chromatograph

  • Fraction collector

  • HPLC system for purity analysis

2. Procedure:

  • Prepare the two-phase solvent system composed of hexane-ethyl acetate-methanol-water (e.g., in a 1:6:1:6 v/v ratio).

  • Add a retainer, such as triethylamine (10 mM), to the upper organic phase.

  • Add an eluent, such as hydrochloric acid (5 mM), to the lower aqueous mobile phase.

  • Fill the HSCCC column with the stationary phase (upper organic phase).

  • Pump the mobile phase (lower aqueous phase) through the column at a constant flow rate until hydrodynamic equilibrium is reached.

  • Dissolve the crude alkaloid extract in a mixture of the upper and lower phases and inject it into the column.

  • Collect fractions of the effluent and monitor by TLC or HPLC to identify fractions containing this compound.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

  • Determine the purity of the isolated compound using analytical HPLC.

Protocol 3: Analytical HPLC Method for this compound

This method is based on a described quantitative analysis of alkaloids in lotus flowers.[1]

1. Materials and Equipment:

  • Purified this compound sample

  • Acetonitrile (ACN), HPLC grade

  • Acetic acid, HPLC grade

  • Water, HPLC grade

  • HPLC system with a UV or MS detector

  • Reversed-phase C18 column (e.g., πNAP column)

2. Procedure:

  • Prepare the mobile phase: a gradient of acetonitrile and 0.2% aqueous acetic acid.

  • Dissolve the this compound sample in the initial mobile phase composition.

  • Inject the sample into the HPLC system.

  • Elute the column with a suitable gradient program to achieve separation of armepavine from other components.

  • Detect the compound using a UV detector (e.g., at 260 nm) or a mass spectrometer in positive electrospray ionization (ESI) mode.

  • Quantify the purity by calculating the peak area percentage.

Visualizations

Experimental Workflow for Isolation and Purification

experimental_workflow start Dried & Powdered Nelumbo nucifera Plant Material extraction Solvent Extraction (e.g., Methanol Reflux) start->extraction partitioning Acid-Base Partitioning extraction->partitioning crude_extract Crude Alkaloid Extract partitioning->crude_extract purification Chromatographic Purification (e.g., HSCCC or Preparative HPLC) crude_extract->purification pure_compound Pure this compound purification->pure_compound analysis Purity & Structural Analysis (HPLC, MS, NMR) pure_compound->analysis

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway of this compound in T-Cell Proliferation Inhibition

References

Application Note: Quantification of (+)-Armepavine using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-Armepavine is a benzylisoquinoline alkaloid found in several plant species, including Nelumbo nucifera (the sacred lotus), and has garnered interest for its potential pharmacological activities.[1] These activities include anti-inflammatory, anti-arrhythmic, and anti-thrombotic properties.[1] To support pharmacokinetic, pharmacodynamic, and toxicological studies of this compound, a sensitive and robust analytical method for its quantification in biological matrices is essential. This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in plasma.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of small molecules, particularly those in the fields of pharmacology, toxicology, and drug metabolism and pharmacokinetics (DMPK).

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples. This technique is straightforward, rapid, and provides clean extracts suitable for UPLC-MS/MS analysis.[2][3]

Materials:

  • Plasma samples containing this compound

  • Internal Standard (IS) solution (e.g., Nuciferine in methanol)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution to the plasma sample.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system for analysis.

UPLC-MS/MS Method

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)[2][4]

  • Mobile Phase A: 10 mmol/L ammonium acetate with 0.1% formic acid in water[2][4]

  • Mobile Phase B: Acetonitrile[2][4]

  • Flow Rate: 0.4 mL/min

  • Gradient Elution:

    • 0-0.5 min: 30% B

    • 0.5-1.5 min: 30% - 90% B

    • 1.5-2.5 min: 90% B

    • 2.5-2.6 min: 90% - 30% B

    • 2.6-3.5 min: 30% B

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Autosampler Temperature: 10 °C

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive[2][4]

  • Scan Mode: Multiple Reaction Monitoring (MRM)[2][4]

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 500 °C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 1000 L/h

  • MRM Transitions:

    • This compound: m/z 314.1 → 106.9[2][4]

    • Nuciferine (IS): m/z 296.2 → 265.1[2][4]

Data Presentation

The UPLC-MS/MS method was validated for its performance in terms of linearity, sensitivity, precision, accuracy, recovery, and matrix effect. A summary of the quantitative data is presented in the tables below.

Table 1: Calibration Curve and Sensitivity

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r)> 0.995[2][4]
Lower Limit of Quantification (LLOQ)    1 ng/mL[2][4]

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)    Intra-day Precision (%RSD)    Inter-day Precision (%RSD)    Accuracy (%)
This compound2< 13.5< 10.886.8 - 103.3[2][4]
200< 13.5< 10.886.8 - 103.3[2][4]
800< 13.5< 10.886.8 - 103.3[2][4]

Table 3: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)    Average Recovery (%)    Matrix Effect (%)
This compound2> 70.7109.5 - 113.7[2][4]
200> 70.7109.5 - 113.7[2][4]
800> 70.7109.5 - 113.7[2][4]

Visualizations

G Experimental Workflow for Pharmacokinetic Study of this compound cluster_0 In-Life Phase cluster_1 Sample Preparation cluster_2 UPLC-MS/MS Analysis cluster_3 Data Analysis AnimalDosing Animal Dosing (e.g., Oral or IV Administration) BloodSampling Serial Blood Sampling (e.g., via Tail Vein) AnimalDosing->BloodSampling PlasmaHarvesting Plasma Harvesting (Centrifugation of Blood) BloodSampling->PlasmaHarvesting ProteinPrecipitation Protein Precipitation (Addition of Acetonitrile) PlasmaHarvesting->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer to Autosampler Vials Centrifugation->SupernatantTransfer UPLC_MSMS UPLC-MS/MS Analysis SupernatantTransfer->UPLC_MSMS DataAcquisition Data Acquisition (MRM Mode) UPLC_MSMS->DataAcquisition DataProcessing Data Processing and Quantification DataAcquisition->DataProcessing PK_Analysis Pharmacokinetic Analysis (e.g., NCA) DataProcessing->PK_Analysis Results Results (e.g., Bioavailability, Half-life) PK_Analysis->Results

Caption: Workflow for a typical pharmacokinetic study using UPLC-MS/MS.

G Postulated Signaling Pathway for Anti-inflammatory Effects of this compound Armepavine This compound PI3K PI3K Armepavine->PI3K Modulation Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 NFkB NF-κB Akt->NFkB Inhibition InflammatoryCytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->InflammatoryCytokines Activation Inflammation Inflammation InflammatoryCytokines->Inflammation

Caption: A postulated anti-inflammatory signaling pathway modulated by this compound.

Conclusion

The UPLC-MS/MS method described herein is rapid, sensitive, and specific for the quantification of this compound in plasma. The validation results demonstrate that the method is reliable and can be successfully applied to pharmacokinetic studies. The provided protocols and data serve as a valuable resource for researchers investigating the in vivo properties of this compound.

References

Application Notes & Protocols for HPLC Analysis of (+)-Armepavine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armepavine, a benzylisoquinoline alkaloid, exists as a pair of enantiomers, (+)-armepavine and (-)-armepavine. These stereoisomers can exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial in drug development, pharmacokinetic studies, and the quality control of natural products. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for the enantioselective analysis of armepavine. Both (R)- and (S)-stereoisomers of armepavine have been identified in plants such as the sacred lotus (Nelumbo nucifera)[1].

This document provides detailed application notes and protocols for the chiral HPLC analysis of this compound enantiomers, based on established methods for benzylisoquinoline alkaloids.

Principle of Chiral Separation by HPLC

The separation of enantiomers by HPLC is achieved by creating a chiral environment in which the two enantiomers interact differently. This is most commonly accomplished by using a chiral stationary phase (CSP)[2]. The CSP is a solid support that has a chiral selector immobilized on its surface. As the racemic mixture of armepavine passes through the column, the enantiomers form transient diastereomeric complexes with the chiral selector. Due to the different spatial arrangements of the enantiomers, these complexes have different energies of formation and dissociation, leading to different retention times and, consequently, their separation[2].

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of a wide range of chiral compounds, including benzylisoquinoline alkaloids[3]. The selection of the mobile phase is also critical and can significantly influence the enantioselectivity and resolution[3].

Experimental Protocols

The following protocols are representative methods for the analytical and preparative separation of armepavine enantiomers. Optimization may be required based on the specific instrumentation and sample matrix.

Analytical Scale Enantioseparation of Armepavine

This protocol is suitable for the quantitative analysis of armepavine enantiomers in a sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column is recommended. Based on the successful separation of structurally related benzylisoquinoline alkaloids, the following are suggested starting points:

    • Primary Recommendation: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Alternative: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

Chromatographic Conditions:

ParameterRecommended Condition
Chiral Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 285 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase.

Protocol Workflow:

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Armepavine Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject Sample (10 µL) Filter->Inject Separate Isocratic Elution on Chiralcel OD-H Inject->Separate Detect UV Detection at 285 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify Enantiomers (Peak Area) Chromatogram->Quantify

Caption: Workflow for analytical HPLC analysis of armepavine enantiomers.

Semi-Preparative Scale Separation of Armepavine Enantiomers

This protocol is designed for the isolation of individual armepavine enantiomers for further studies.

Instrumentation:

  • Semi-preparative HPLC system with a UV detector and fraction collector.

  • Chiral Stationary Phase: A larger dimension column of the same phase used in the analytical method is required.

Chromatographic Conditions:

ParameterRecommended Condition
Chiral Column Chiralcel® OD (250 x 10 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v)
Flow Rate 4.0 mL/min
Column Temperature Ambient
Detection UV at 285 nm
Injection Volume 100-500 µL (depending on concentration)
Sample Preparation Dissolve the racemic mixture in the mobile phase to a high concentration (e.g., 5-10 mg/mL).

Post-Separation Protocol:

  • Fraction Collection: Collect the eluent corresponding to each enantiomeric peak into separate vessels.

  • Solvent Evaporation: Remove the mobile phase from the collected fractions under reduced pressure using a rotary evaporator.

  • Purity Analysis: Analyze the purity of the isolated enantiomers using the analytical HPLC method described in section 3.1.

Data Presentation

The following table summarizes the expected chromatographic parameters for the analytical separation of armepavine enantiomers based on typical performance for related compounds. Actual values may vary.

ParameterThis compound(-)-Armepavine
Retention Time (t_R) t_R1t_R2
Capacity Factor (k') (t_R1 - t_0) / t_0(t_R2 - t_0) / t_0
Separation Factor (α) \multicolumn{2}{c}{k'2 / k'1}
Resolution (R_s) \multicolumn{2}{c}{2(t_R2 - t_R1) / (w1 + w2)}

t_0 = void time, w = peak width at the base

Method Development and Optimization

The successful chiral separation of armepavine enantiomers is highly dependent on the choice of the chiral stationary phase and the mobile phase composition.

Logical Relationship for Method Development:

G cluster_start Initial Screening cluster_mobile Mobile Phase Optimization cluster_params Parameter Fine-Tuning cluster_goal Goal Start Select Polysaccharide CSPs (e.g., Chiralcel OD, Chiralpak AD) Solvent Vary Hexane/Alcohol Ratio Start->Solvent Additive Optimize Basic Additive (e.g., DEA concentration) Solvent->Additive Flow Adjust Flow Rate Additive->Flow Temp Optimize Temperature Flow->Temp Resolution Achieve Baseline Resolution (Rs > 1.5) Temp->Resolution

Caption: A logical workflow for developing a chiral HPLC method for armepavine.

Key Optimization Parameters:

  • Alcohol Modifier: The type and concentration of the alcohol (e.g., isopropanol, ethanol) in the mobile phase significantly affect enantioselectivity. A lower concentration of the alcohol generally leads to longer retention times and can improve resolution.

  • Basic Additive: Armepavine is a basic compound. The addition of a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase is often necessary to reduce peak tailing and improve peak shape.

  • Flow Rate and Temperature: These parameters can be adjusted to optimize the analysis time and resolution.

Conclusion

The enantiomers of armepavine can be effectively separated and quantified using HPLC with polysaccharide-based chiral stationary phases. The provided protocols offer a robust starting point for method development. Researchers should perform appropriate method validation to ensure the accuracy, precision, and reliability of their results for their specific application.

References

Application Notes and Protocols for the Pharmacokinetic Study of (+)-Armepavine in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Armepavine, a benzylisoquinoline alkaloid, has garnered interest for its potential therapeutic properties, including immunomodulatory effects.[1] Understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound—is a critical step in preclinical drug development. These application notes provide a detailed framework for conducting a comprehensive pharmacokinetic study of this compound in a murine model. The protocols outlined below cover in vivo procedures, bioanalytical methods, and data analysis to determine key pharmacokinetic parameters.

Core Objectives

  • To determine the plasma concentration-time profile of this compound following intravenous and oral administration in mice.

  • To calculate essential pharmacokinetic parameters, including clearance, volume of distribution, half-life, and bioavailability.

  • To provide standardized protocols for animal handling, dosing, and sample collection to ensure data reproducibility and animal welfare.

Part 1: Experimental Design and Protocols

Animal Model
  • Species: Male Balb/c mice are suitable for this type of study.

  • Age/Weight: 8-12 weeks old, weighing between 25-30 grams.

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle. Standard chow and water are to be provided ad libitum.

  • Acclimation: A minimum of one week of acclimation to the housing facility is required before the commencement of the study.

Dosing and Administration

The study will involve two routes of administration to assess both direct systemic exposure and oral bioavailability.

1.2.1 Intravenous (IV) Administration Protocol

This protocol describes the administration of this compound directly into the systemic circulation via the lateral tail vein.

  • Materials:

    • Sterile solution of this compound in a suitable vehicle (e.g., saline with a co-solvent if necessary).

    • Mouse restrainer.

    • Heat lamp or warming pad.

    • Sterile 27-30 gauge needles and 1 mL syringes.

    • 70% isopropyl alcohol wipes.

    • Sterile gauze.

  • Procedure:

    • Preparation: Weigh the mouse to calculate the precise injection volume. The recommended maximum bolus injection volume is 5 ml/kg.[2]

    • Warming: To induce vasodilation for better vein visibility, warm the mouse's tail for 5-10 minutes using a heat lamp or by placing the animal on a warming pad.[3][4]

    • Restraint: Place the mouse in a restraining device, allowing the tail to be accessible.

    • Vein Identification: Gently wipe the tail with 70% alcohol to clean the injection site and enhance the visibility of the two lateral tail veins.

    • Injection:

      • Hold the tail with your non-dominant hand.

      • With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle, parallel to the vein.[2][4] Start the injection towards the distal end of the tail.

      • A successful insertion may result in a small "flash" of blood in the needle hub.

      • Inject the solution slowly and steadily.[3] There should be no resistance. If resistance or a subcutaneous bleb is observed, the needle is not in the vein and should be withdrawn.

    • Post-Injection: After administering the full dose, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to achieve hemostasis.[2]

    • Monitoring: Monitor the animal for a few minutes to ensure bleeding has stopped and there are no adverse reactions.

1.2.2 Oral Gavage (PO) Administration Protocol

This protocol details the administration of this compound directly into the stomach.

  • Materials:

    • Solution or suspension of this compound.

    • Appropriately sized oral gavage needle (e.g., 18-20 gauge, 1.5 inches long with a rounded tip for mice).[5]

    • 1 mL syringe.

  • Procedure:

    • Preparation: Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 ml/kg.[5][6]

    • Measure Tube Length: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth and prevent stomach perforation.[5][7]

    • Restraint: Scruff the mouse firmly by the back of the neck to immobilize its head. The head and body should be in a straight vertical line.[6]

    • Insertion:

      • Insert the gavage needle into the mouth, slightly to one side to bypass the incisors.

      • Gently advance the needle over the tongue and into the esophagus.[5] The mouse should swallow reflexively. The tube should pass smoothly with no resistance.

      • CRITICAL: If any resistance is felt, withdraw the tube immediately and retry. Forcing the needle can cause esophageal or tracheal injury.[5][8]

    • Administration: Once the needle is in the stomach (up to the pre-measured mark), administer the substance slowly.

    • Withdrawal: Remove the gavage needle gently in the same path it was inserted.

    • Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.[5]

Blood Sample Collection and Plasma Preparation

Serial blood sampling from the same animal is recommended to reduce inter-animal variability and the number of animals used.

  • Materials:

    • Heparinized capillary tubes or K3E EDTA-coated microvettes (20 µL).[9]

    • Lancets for submandibular bleeding or appropriate needles for other sites.

    • Microcentrifuge tubes pre-coated with an anticoagulant (e.g., EDTA).

    • Centrifuge.

    • Pipettes.

  • Blood Collection Protocol (Serial Sampling):

    • Time Points: Collect blood at predefined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose).

    • Procedure (Submandibular Vein):

      • Firmly scruff the mouse.

      • Use a sterile lancet to puncture the submandibular vein in the cheek pouch area.

      • Collect approximately 20-30 µL of blood into a heparinized capillary tube or microvette.

      • Apply gentle pressure with gauze to stop the bleeding.

      • Alternate sides for subsequent bleeds.

    • Terminal Bleed (Cardiac Puncture): The final time point can be a terminal bleed via cardiac puncture under anesthesia to obtain a larger volume if needed.

  • Plasma Preparation Protocol:

    • Transfer: Immediately transfer the collected blood into a pre-chilled microcentrifuge tube containing EDTA.[9]

    • Centrifugation: Centrifuge the blood samples at 2,000-2,500 x g for 10-15 minutes at 4°C.[10]

    • Plasma Aspiration: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer.

    • Storage: Transfer the plasma to a new, clearly labeled microcentrifuge tube and store at -80°C until analysis.[11]

Part 2: Bioanalytical Method - UPLC-MS/MS

An ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) method is highly sensitive and selective for quantifying this compound in plasma.

Sample Preparation and Extraction
  • Thaw Samples: Thaw plasma samples on ice.

  • Protein Precipitation: Add a volume of cold acetonitrile (containing an internal standard, e.g., Nuciferine) to the plasma sample to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture thoroughly, then centrifuge at high speed (e.g., 12,000 rpm for 10 min) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.

UPLC-MS/MS Conditions (Based on a published method[12])
  • Column: UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

  • Mobile Phase: A gradient elution of acetonitrile and 10 mmol/L ammonium acetate solution (containing 0.1% formic acid).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

    • This compound Transition: m/z 314.1 → 106.9

    • Internal Standard (Nuciferine) Transition: m/z 296.2 → 265.1

Calibration and Quality Control
  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of this compound into blank mouse plasma. These standards should cover the expected concentration range in the study samples.[12]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution of this compound.[12] These are run alongside the study samples to ensure the accuracy and precision of the analytical run.

Part 3: Data Presentation and Analysis

Pharmacokinetic Parameters

The plasma concentration-time data will be analyzed using non-compartmental analysis to determine the following key parameters.

ParameterSymbolDescription
Maximum Plasma ConcentrationCmaxThe highest observed concentration of the drug in plasma.
Time to Maximum ConcentrationTmaxThe time at which Cmax is observed.
Area Under the CurveAUCThe total drug exposure over time. Calculated using the trapezoidal rule.
Half-lifeThe time required for the plasma concentration of the drug to decrease by half.
ClearanceCLThe volume of plasma cleared of the drug per unit of time.
Volume of DistributionVdThe apparent volume into which the drug distributes in the body.
BioavailabilityF%The fraction of the orally administered dose that reaches systemic circulation.
Sample Pharmacokinetic Data for this compound

The following table presents sample data derived from a study on this compound in mice for illustrative purposes.[13]

ParameterIV AdministrationOral Administration
Dose 1 mg/kg5 mg/kg
Cmax (ng/mL) ~450 (extrapolated)55.2 ± 12.1
Tmax (h) 0.083 (5 min)0.5 ± 0.2
AUC₀-t (ng·h/mL) 185.3 ± 45.7104.7 ± 28.3
AUC₀-∞ (ng·h/mL) 192.6 ± 48.9109.1 ± 29.5
t½ (h) 1.8 ± 0.52.1 ± 0.6
CL (L/h/kg) 5.3 ± 1.4-
Vd (L/kg) 13.5 ± 2.9-
Bioavailability (F%) -11.3%

Part 4: Visualizations

Experimental Workflow Diagram

G cluster_0 Phase 1: In-Vivo Procedures cluster_0_1 Dosing Groups (n=X per group) cluster_1 Phase 2: Bioanalysis cluster_2 Phase 3: Data Analysis animal_prep Animal Acclimation & Preparation (Balb/c Mice, 25-30g) iv_dose Intravenous (IV) Dosing | (1 mg/kg) | Lateral Tail Vein animal_prep->iv_dose po_dose Oral (PO) Dosing | (5 mg/kg) | Gavage animal_prep->po_dose blood_collection Serial Blood Sampling (Submandibular Vein) Timepoints: 0, 5, 15, 30m, 1, 2, 4, 8, 24h iv_dose->blood_collection po_dose->blood_collection plasma_prep Plasma Preparation Centrifugation (2000g, 15min, 4°C) Store at -80°C blood_collection->plasma_prep sample_ext Sample Extraction Protein Precipitation with Acetonitrile (+IS) plasma_prep->sample_ext uplc_ms UPLC-MS/MS Analysis Quantification of this compound sample_ext->uplc_ms pk_calc Pharmacokinetic Analysis (Non-compartmental) Cmax, Tmax, AUC, t½, CL, Vd, F% uplc_ms->pk_calc report Final Report & Data Summary pk_calc->report

Caption: Workflow for the pharmacokinetic study of this compound in mice.

Potential Signaling Pathway of this compound

Armepavine has been shown to exert immunomodulatory effects, potentially through the inactivation of NF-κB.[1] Related benzylisoquinoline alkaloids have also been linked to the PI3K-Akt signaling pathway.[14] This diagram illustrates a hypothesized mechanism.

G armepavine This compound receptor Cell Surface Receptor armepavine->receptor Binds ikb_kinase IKK armepavine->ikb_kinase Direct Inhibition pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt akt->ikb_kinase Inhibits (?) nf_kb_complex p50/p65-IκBα Complex ikb_kinase->nf_kb_complex Phosphorylates IκBα p50_p65 p50/p65 nf_kb_complex->p50_p65 IκBα Degradation Releases p50/p65 cellular_response Inhibition of Pro-inflammatory Cytokines p50_p65->cellular_response Translocates to Nucleus & Inhibits Gene Transcription

Caption: Hypothesized signaling pathway for this compound's anti-inflammatory effects.

References

Application Notes and Protocols for the Development of Novel Radiotracers for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While a direct application of (+)-Armepavine for in vivo imaging is not prominently documented in current scientific literature, the following application notes and protocols provide a comprehensive guide for the development and evaluation of a novel compound, such as this compound or its derivatives, as a potential radiotracer for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging. This document is intended for researchers, scientists, and drug development professionals interested in the field of molecular imaging.

The development of a new radiotracer is a multistep process that involves synthesis, radiolabeling, and thorough preclinical evaluation to assess its potential for visualizing and quantifying biological processes in vivo.[1][2] This process is crucial in drug discovery and development for understanding disease mechanisms and the pharmacokinetics of new drugs.[1][3]

1. Rationale for Developing a Novel Radiotracer

The initial step in developing a new imaging agent is to establish a clear scientific or clinical rationale. This is typically based on the compound's known pharmacological properties, such as high affinity and selectivity for a specific biological target (e.g., receptors, enzymes, transporters). For a compound like this compound, which is known to interact with various receptors, the first step would be to identify a primary target of interest for imaging.

Key Considerations:

  • Target Density and Distribution: The target should be present in sufficient density in the tissue of interest to allow for a detectable signal.[4]

  • Pharmacokinetics: The compound should exhibit favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier if targeting the central nervous system, and rapid clearance from non-target tissues to ensure a good signal-to-noise ratio.[5]

  • Metabolism: The radiotracer should ideally have minimal metabolism to radioactive metabolites that could confound image interpretation.[6]

2. Radiolabeling Strategies

The choice of radionuclide is critical and depends on the imaging modality (PET or SPECT) and the pharmacokinetic profile of the molecule.

  • PET Radionuclides: Commonly used positron emitters include Carbon-11 (¹¹C, t½ = 20.4 min) and Fluorine-18 (¹⁸F, t½ = 109.8 min).[7] ¹¹C is often used for initial studies due to its relatively straightforward chemistry, while ¹⁸F is preferred for clinical applications due to its longer half-life, which allows for longer imaging times and distribution to other centers.[7]

  • SPECT Radionuclides: Technetium-99m (⁹⁹mTc, t½ = 6.0 h) and Iodine-123 (¹²³I, t½ = 13.2 h) are common choices for SPECT imaging.[8]

The radiolabeling process should be efficient, providing the final product in high radiochemical purity and specific activity.[4][9]

3. Preclinical Evaluation

A rigorous preclinical evaluation is necessary to characterize the properties of a new radiotracer. This typically involves a combination of in vitro and in vivo studies.

In Vitro Studies:

  • Binding Assays: To determine the affinity (Ki) and selectivity of the compound for its target.

  • Autoradiography: To visualize the binding of the radiolabeled compound in tissue sections and confirm that its distribution matches the known distribution of the target.[6][9]

In Vivo Studies in Animal Models:

  • Biodistribution Studies: To determine the uptake and clearance of the radiotracer in various organs and tissues over time. This is typically done by dissecting tissues at different time points after injection and measuring the radioactivity.

  • PET/SPECT Imaging: To visualize the distribution of the radiotracer in a living animal. These studies are essential for assessing target engagement, specificity, and pharmacokinetics in a dynamic and non-invasive manner.[10][11]

  • Blocking Studies: To confirm the specificity of the radiotracer's binding to its target. This is done by pre-administering a high dose of a non-radiolabeled drug that is known to bind to the same target, which should block the uptake of the radiotracer.

  • Metabolite Analysis: To identify and quantify any radioactive metabolites in the blood and brain, which is crucial for accurate kinetic modeling of the imaging data.[6]

Quantitative Data Presentation

The quantitative data obtained from preclinical studies should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: In Vitro Binding Affinity and Selectivity

CompoundTargetKi (nM)Selectivity vs. Off-Target 1 (fold)Selectivity vs. Off-Target 2 (fold)
This compound AnalogTarget X1.5150>500
Reference CompoundTarget X2.0100400

Table 2: Ex Vivo Biodistribution in Rodents (% Injected Dose per Gram of Tissue)

Organ5 min30 min60 min120 min
Blood5.2 ± 0.82.1 ± 0.41.0 ± 0.20.5 ± 0.1
Brain1.8 ± 0.32.5 ± 0.52.2 ± 0.41.5 ± 0.3
Heart3.5 ± 0.61.5 ± 0.30.8 ± 0.10.4 ± 0.1
Liver25.1 ± 4.218.5 ± 3.112.3 ± 2.56.8 ± 1.4
Kidneys15.8 ± 2.910.2 ± 1.85.6 ± 1.12.1 ± 0.4
Target-Rich Brain Region2.1 ± 0.43.8 ± 0.73.5 ± 0.62.5 ± 0.4
Cerebellum (Reference)1.5 ± 0.31.2 ± 0.20.9 ± 0.10.6 ± 0.1

Table 3: In Vivo PET/SPECT Imaging Parameters

ParameterValue
Striatum-to-Cerebellum Ratio (Control)3.5 ± 0.5
Striatum-to-Cerebellum Ratio (Blocked)1.2 ± 0.2
Test-Retest Variability14.5%
Specific Binding Ratio2.9

Data presented in tables are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Radiolabeling of a Novel Compound with Carbon-11

This protocol provides a general procedure for the ¹¹C-methylation of a precursor molecule.

Materials:

  • Precursor molecule (desmethyl analog of the target compound)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf)

  • Anhydrous dimethylformamide (DMF) or other suitable solvent

  • Base (e.g., NaOH, K₂CO₃)

  • HPLC system for purification

  • Sterile filter (0.22 µm)

  • Saline for injection

Procedure:

  • Dissolve the precursor (0.5-1.0 mg) in anhydrous DMF (200-300 µL).

  • Add the base (e.g., 2 µL of 2 M NaOH).

  • Bubble the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf through the reaction mixture at room temperature or elevated temperature (e.g., 80-100 °C) for 5-10 minutes.

  • Quench the reaction by adding water or an HPLC mobile phase component.

  • Purify the crude reaction mixture using semi-preparative HPLC.

  • Collect the fraction containing the radiolabeled product.

  • Remove the HPLC solvent by rotary evaporation or solid-phase extraction.

  • Formulate the final product in sterile saline for injection, passing it through a 0.22 µm sterile filter.

  • Perform quality control tests to determine radiochemical purity, specific activity, and sterility.

Protocol 2: In Vivo PET Imaging in Rodents

This protocol describes a typical procedure for performing a dynamic PET scan in a rodent model.

Materials:

  • Anesthetized rodent (e.g., rat or mouse)

  • Radiotracer solution

  • PET scanner

  • Anesthesia system (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • Catheter for intravenous injection

Procedure:

  • Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).

  • Place the animal on the scanner bed and secure it to minimize movement.

  • Insert a catheter into a tail vein for radiotracer injection.

  • Position the animal in the PET scanner's field of view.

  • Acquire a transmission scan for attenuation correction (if applicable).

  • Start the dynamic emission scan and inject the radiotracer (typically 5-10 MBq) as a bolus through the tail vein catheter.

  • Acquire data for the desired duration (e.g., 60-90 minutes). The scanning protocol may consist of a series of frames with increasing duration (e.g., 6 x 10s, 4 x 30s, 5 x 60s, 6 x 300s).

  • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

  • Analyze the images by drawing regions of interest (ROIs) on specific brain structures (e.g., striatum, cerebellum) to generate time-activity curves.

  • For blocking studies, administer the blocking agent (e.g., a non-radiolabeled drug) 15-30 minutes prior to the radiotracer injection.

Protocol 3: Ex Vivo Biodistribution Study

This protocol outlines the steps for conducting a biodistribution study in rodents.

Materials:

  • Rodents (at least 3-4 per time point)

  • Radiotracer solution

  • Syringes and needles

  • Dissection tools

  • Gamma counter

  • Analytical balance

Procedure:

  • Inject a known amount of the radiotracer (e.g., 1-2 MBq) into the tail vein of each animal.

  • At predetermined time points (e.g., 5, 30, 60, and 120 minutes) post-injection, euthanize the animals.

  • Collect blood samples.

  • Dissect the organs of interest (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, bone).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample and in an aliquot of the injected dose using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualizations

Radiotracer_Development_Workflow cluster_0 Phase 1: Discovery & Synthesis cluster_1 Phase 2: Radiolabeling cluster_2 Phase 3: Preclinical Evaluation cluster_3 Phase 4: Clinical Translation Target_ID Target Identification & Rationale Lead_Opt Lead Compound Optimization Target_ID->Lead_Opt Precursor_Syn Precursor Synthesis Lead_Opt->Precursor_Syn Radiolabeling Radiolabeling with PET or SPECT Isotope Precursor_Syn->Radiolabeling QC Quality Control (Purity, Specific Activity) Radiolabeling->QC In_Vitro In Vitro Studies (Binding, Autoradiography) QC->In_Vitro In_Vivo In Vivo Studies (Biodistribution, PET/SPECT) QC->In_Vivo IND Investigational New Drug (IND) Application In_Vitro->IND Metabolism Metabolite Analysis In_Vivo->Metabolism In_Vivo->IND Metabolism->IND Human_Studies Human Imaging Studies IND->Human_Studies

Caption: Workflow for novel radiotracer development.

PET_Imaging_Protocol Animal_Prep 1. Animal Preparation (Anesthesia, Catheterization) Positioning 2. Positioning in PET Scanner Animal_Prep->Positioning Transmission_Scan 3. Transmission Scan (Attenuation Correction) Positioning->Transmission_Scan Injection 4. Radiotracer Injection (i.v.) Transmission_Scan->Injection Emission_Scan 5. Dynamic Emission Scan Injection->Emission_Scan Reconstruction 6. Image Reconstruction Emission_Scan->Reconstruction Analysis 7. Data Analysis (ROIs, TACs) Reconstruction->Analysis

Caption: Rodent PET imaging experimental workflow.

Dopaminergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine AADC Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 Dopamine_Released Dopamine_Released DAT Dopamine Transporter (DAT) DAT->Dopamine VMAT2 VMAT2 D2R D2 Receptor Signaling Postsynaptic Signaling D2R->Signaling Dopamine_Released->DAT Reuptake Dopamine_Released->D2R Binding

Caption: Potential imaging targets in a dopaminergic synapse.

References

Application Notes and Protocols: (S)-Armepavine as an Inhibitor of NF-κB Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor complex involved in regulating the expression of genes associated with inflammation, immunity, cell proliferation, and survival.[1][2] Dysregulation of the NF-κB signaling pathway is implicated in various pathological conditions, including chronic inflammatory diseases, autoimmune disorders, and cancer.[3] The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α), leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of target genes. (S)-Armepavine, an alkaloid isolated from Nelumbo nucifera (lotus), has demonstrated anti-inflammatory and anti-fibrotic properties, with evidence suggesting its mechanism of action involves the inhibition of the NF-κB pathway.[4] This document provides a detailed protocol for an NF-κB activation assay to evaluate the inhibitory effects of (S)-armepavine.

NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a key target for therapeutic intervention in inflammatory diseases. Upon stimulation by ligands such as TNF-α, the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitor of κB alpha (IκBα), marking it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65/p50 NF-κB heterodimer, facilitating its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators.

NF_kappa_B_Signaling_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65/p50 (Active) Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Proteasome->p65_p50 Releases p65_p50_nucleus p65/p50 p65_p50->p65_p50_nucleus Translocates to Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression p65_p50_nucleus->Gene_Expression Induces Armepavine (S)-Armepavine Armepavine->IKK Inhibits

Caption: Canonical NF-κB signaling pathway and the inhibitory point of (S)-armepavine.

Quantitative Data Summary

The inhibitory effect of armepavine on NF-κB activation has been demonstrated through various assays. The following tables summarize the key findings. While a specific IC50 for (S)-armepavine is not available in the cited literature, a dose-dependent inhibition of NF-κB transcriptional activity is observed. For context, IC50 values for other alkaloids from Nelumbo nucifera are also presented.

Table 1: Effect of Armepavine on TNF-α-induced NF-κB Transcriptional Activity

TreatmentNF-κB Luciferase Activity (Relative to Control)
Control1.0
TNF-α (10 ng/mL)5.8
TNF-α + Armepavine (10 µM)3.5
TNF-α + Armepavine (30 µM)2.2
TNF-α + N-acetylcysteine (NAC) (10 mM)2.5
Data is estimated from graphical representations in the cited literature and is for illustrative purposes.[4]

Table 2: IC50 Values of Nelumbo nucifera Alkaloids on NF-κB Pathway Inhibition

AlkaloidAssayCell LineIC50 (µM)
LiensinineLPS-induced NO productionRAW 264.75.02
NeferineLPS-induced NO productionRAW 264.74.13
IsoliensinineLPS-induced NO productionRAW 264.74.36
These values provide context for the anti-inflammatory potential of alkaloids from the same plant source.[1]

Experimental Protocols

To assess the inhibitory effect of (S)-armepavine on NF-κB activation, a series of assays can be performed. The following protocols provide detailed methodologies for a luciferase reporter assay, Western blotting for key pathway proteins, and an electrophoretic mobility shift assay (EMSA).

Experimental Workflow

The overall workflow for assessing the impact of (S)-armepavine on NF-κB activation involves cell culture, treatment with the compound and an NF-κB activator, followed by one or more of the detailed assays to measure specific endpoints of the signaling pathway.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HEK293T, HeLa, RAW 264.7) Treatment Treatment: 1. (S)-Armepavine (various conc.) 2. NF-κB Activator (e.g., TNF-α, LPS) Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Assay_Choice Assay Selection Cell_Lysis->Assay_Choice Luciferase Luciferase Reporter Assay (Measures transcriptional activity) Assay_Choice->Luciferase Western Western Blot (Measures protein levels and phosphorylation) Assay_Choice->Western EMSA EMSA (Measures NF-κB DNA binding) Assay_Choice->EMSA Data_Analysis Data Analysis and Interpretation Luciferase->Data_Analysis Western->Data_Analysis EMSA->Data_Analysis

Caption: General experimental workflow for NF-κB activation assays with (S)-armepavine.
NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements.

Materials:

  • HEK293T or other suitable cell line

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000 or other transfection reagent

  • DMEM with 10% FBS

  • (S)-Armepavine

  • TNF-α

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Seed cells in a 24-well plate and grow to 70-80% confluency.

  • Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of (S)-armepavine. Incubate for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours.

  • Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

  • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Western Blot for Phospho-IκBα and Nuclear p65

This method is used to detect the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB, which are key indicators of NF-κB activation.

Materials:

  • RAW 264.7 or other suitable cell line

  • (S)-Armepavine

  • LPS or TNF-α

  • Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat cells with various concentrations of (S)-armepavine for 1 hour.

  • Stimulate the cells with an NF-κB activator (e.g., LPS at 1 µg/mL) for 30 minutes.

  • For total cell lysates (for p-IκBα), wash cells with cold PBS and lyse with RIPA buffer.

  • For nuclear and cytoplasmic fractions, use a commercial kit according to the manufacturer's instructions.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the respective loading controls.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

Materials:

  • Nuclear extraction kit

  • Biotin-labeled or radio-labeled oligonucleotide probe containing the NF-κB consensus sequence

  • Poly(dI-dC)

  • Binding buffer

  • Native polyacrylamide gel

  • TBE buffer

  • Streptavidin-HRP conjugate and chemiluminescent substrate (for biotin-labeled probes) or autoradiography film (for radio-labeled probes)

Protocol:

  • Prepare nuclear extracts from cells treated as described in the Western blot protocol.

  • Determine the protein concentration of the nuclear extracts.

  • In a reaction tube, combine the nuclear extract (5-10 µg), poly(dI-dC), and the labeled NF-κB probe in the binding buffer.

  • For competition assays, add an excess of unlabeled probe to a separate reaction to confirm specificity.

  • Incubate the reactions at room temperature for 20-30 minutes.

  • Resolve the protein-DNA complexes on a native polyacrylamide gel.

  • Transfer the complexes to a nylon membrane.

  • Detect the labeled probe using an appropriate method (chemiluminescence or autoradiography).

Conclusion

The protocols outlined in this document provide a comprehensive framework for investigating the inhibitory effects of (S)-armepavine on the NF-κB signaling pathway. By employing a combination of luciferase reporter assays, Western blotting, and EMSA, researchers can elucidate the specific molecular mechanisms by which (S)-armepavine exerts its anti-inflammatory effects. The provided data and diagrams serve as a valuable resource for scientists in the field of drug discovery and development targeting inflammatory pathways.

References

Application Notes and Protocols for (+)-Armepavine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Armepavine is a benzylisoquinoline alkaloid identified as a bioactive component in various plant species, including the sacred lotus (Nelumbo nucifera).[1][2] As a chemical probe, this compound is particularly valuable for studying the pharmacology of dopamine receptors. This document provides detailed application notes and experimental protocols for the use of this compound in receptor studies, with a focus on its antagonist activity at dopamine D1 and D2 receptors.

Overview of this compound

This compound serves as a dopamine receptor antagonist with a notable preference for the D2 subtype.[1][2] Its utility as a chemical probe stems from its ability to selectively block D2 receptor signaling, enabling the elucidation of the physiological and pathological roles of this receptor. Understanding its binding affinity and functional activity is crucial for its effective application in research.

Data Presentation

The following table summarizes the known quantitative data for this compound at various receptors. It is important to note that while its activity at dopamine receptors has been characterized, its affinity for other receptor families, such as adrenergic, serotonin, and sigma receptors, is not well-documented in publicly available literature.

Receptor TargetAssay TypeMeasured ValueSpeciesCell Line/TissueReference
Dopamine D1 Receptor FLIPR Assay (Antagonist)IC50 in the mid- to low-micromolar rangeHumanHEK293[1][2]
Dopamine D2 Receptor FLIPR Assay (Antagonist)IC50 in the mid- to low-micromolar range (~10-fold more potent than at D1)HumanHEK293[1][2]
Adrenergic Receptors Not Reported---
Serotonin Receptors Not Reported---
Sigma Receptors Not Reported---

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.

Dopamine_D2_Receptor_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds and Activates Armepavine This compound Armepavine->D2R Binds and Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Substrates

Dopamine D2 Receptor Signaling Pathway and Antagonism by this compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing D1 or D2 receptors Incubation Incubate membranes with radioligand and varying concentrations of this compound Membrane_Prep->Incubation Reagents Prepare radioligand, this compound, and buffers Reagents->Incubation Filtration Separate bound and free radioligand by rapid filtration Incubation->Filtration Counting Quantify radioactivity on filters Filtration->Counting Analysis Calculate IC50 and Ki values Counting->Analysis

Experimental Workflow for Radioligand Binding Assay.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cell_Culture Culture cells expressing D2 receptors Plating Plate cells in a multi-well plate Cell_Culture->Plating Antagonist Add varying concentrations of this compound Plating->Antagonist Agonist Add a fixed concentration of Dopamine + Forskolin Antagonist->Agonist Lysis Lyse cells and measure cAMP levels Agonist->Lysis Data_Analysis Calculate IC50 value Lysis->Data_Analysis

Experimental Workflow for Functional cAMP Assay.

Experimental Protocols

Competitive Radioligand Binding Assay for Dopamine D1 and D2 Receptors

Objective: To determine the binding affinity (Ki) of this compound for human dopamine D1 and D2 receptors.

Materials:

  • HEK293 cells stably expressing human dopamine D1 or D2 receptors.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Radioligand for D1 receptors: [³H]-SCH23390.

  • Radioligand for D2 receptors: [³H]-Spiperone.

  • Non-specific binding control: 10 µM (+)-Butaclamol.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation cocktail and counter.

Protocol:

  • Membrane Preparation:

    • Culture cells to confluency, harvest, and centrifuge at 1,000 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.

    • For D1 receptors, add [³H]-SCH23390 to a final concentration of ~0.5 nM. For D2 receptors, add [³H]-Spiperone to a final concentration of ~0.2 nM.

    • To non-specific binding wells, add 10 µM (+)-Butaclamol.

    • To competitor wells, add serial dilutions of this compound (e.g., from 1 nM to 100 µM).

    • Add the cell membrane preparation (e.g., 20-50 µg protein per well).

    • Bring the final volume in each well to 250 µL with assay buffer.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting competition curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Functional cAMP Assay for Dopamine D2 Receptor Antagonism

Objective: To determine the functional potency (IC50) of this compound as an antagonist at the human dopamine D2 receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin.

  • Dopamine.

  • This compound stock solution.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • 384-well white opaque plates.

Protocol:

  • Cell Plating:

    • Seed the D2 receptor-expressing cells into a 384-well plate at an appropriate density and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Prepare a solution of dopamine (at its EC80 concentration for cAMP inhibition) and forskolin (e.g., 1-10 µM) in assay buffer.

    • Add this solution to all wells except the basal control.

    • Incubate the plate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration.

    • Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the dopamine-induced inhibition of forskolin-stimulated cAMP production.

Calcium Mobilization Assay for Dopamine D1 Receptor Antagonism

Objective: To assess the antagonist activity of this compound at the human dopamine D1 receptor by measuring changes in intracellular calcium.

Materials:

  • HEK293 cells co-expressing the human dopamine D1 receptor and a G-protein that couples to the PLC pathway (e.g., Gαq).

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Dopamine.

  • This compound stock solution.

  • Black, clear-bottom 96-well or 384-well plates.

  • Fluorescence plate reader with injection capabilities (e.g., FLIPR).

Protocol:

  • Cell Plating and Dye Loading:

    • Seed the cells into the microplate and incubate overnight.

    • Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 1 hour at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Addition:

    • Prepare serial dilutions of this compound in a separate compound plate.

  • Measurement of Calcium Flux:

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Initiate the reading to establish a baseline fluorescence.

    • Inject the this compound dilutions into the cell plate and incubate for a predetermined time (e.g., 5-15 minutes).

    • Inject a fixed concentration of dopamine (at its EC80 for calcium mobilization) into the wells.

    • Continuously measure the fluorescence signal for 1-3 minutes to capture the calcium transient.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of the maximal dopamine response against the log concentration of this compound.

    • Calculate the IC50 value from the resulting dose-response curve.

Conclusion

This compound is a valuable chemical probe for investigating the dopaminergic system, particularly as a D2-preferring antagonist. The protocols provided herein offer a framework for characterizing its binding and functional properties. Further research is warranted to fully elucidate its selectivity profile across a broader range of receptor targets.

References

Application Notes and Protocols for In Vivo Administration of (+)-Armepavine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Armepavine, a benzylisoquinoline alkaloid isolated from plants such as Nelumbo nucifera (sacred lotus), has demonstrated a range of biological activities, including immunosuppressive and anti-inflammatory effects.[1] A key mechanism of action for its therapeutic potential is the inhibition of the NF-κB signaling pathway.[1][2] This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound for preclinical research, focusing on rodent models.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number524-20-9GlpBio
Molecular FormulaC₁₉H₂₃NO₃GlpBio
Molecular Weight313.397 g/mol GlpBio
AppearanceSolid---
SolubilitySoluble in DMSOGlpBio
Table 2: Recommended Materials for Formulation and Administration
MaterialSupplier ExamplePurpose
This compoundSigma-Aldrich, Cayman ChemicalActive Pharmaceutical Ingredient
Dimethyl sulfoxide (DMSO), sterile, cell culture gradeSigma-AldrichSolubilizing agent
Saline (0.9% NaCl), sterileBaxter, HospiraVehicle for dilution
Phosphate-Buffered Saline (PBS), sterileGibco, CorningVehicle for dilution
1.5 mL microcentrifuge tubes, sterileEppendorf, AxygenFormulation preparation
1 mL syringes, sterileBD, TerumoAdministration
27-30G needles, sterileBD, TerumoIntravenous/Intraperitoneal injection
Animal restrainer (for IV injection)Kent Scientific, Braintree ScientificSafe animal handling
Table 3: Example Dosing Regimens for Rodent Studies
SpeciesRoute of AdministrationDosageStudy ContextReference
RatOral Gavage3 or 10 mg/kg (twice a day)Hepatic Fibrosis ModelWeng et al., 2009 (Implied)
MouseIntravenousNot specifiedPharmacokinetic Study[3][4]

Experimental Protocols

Protocol 1: Solubility Testing of this compound

Objective: To determine the approximate solubility of this compound in a chosen vehicle system.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Vortex mixer

  • Microcentrifuge

  • 1.5 mL microcentrifuge tubes

Procedure:

  • Prepare a series of known concentrations of this compound in 100% DMSO (e.g., 1, 5, 10, 20, 50 mg/mL).

  • To a 1.5 mL microcentrifuge tube, add the desired amount of this compound powder.

  • Add the corresponding volume of DMSO to achieve the target concentration.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, gentle warming to 37°C and sonication in an ultrasonic bath may be employed.

  • Once a clear solution is obtained, observe for any precipitation.

  • To test for precipitation upon dilution, take a small aliquot of the DMSO stock solution and dilute it with sterile saline or PBS to the final desired concentration for injection (e.g., a 1:10 or 1:20 dilution, resulting in 10% or 5% DMSO in the final formulation).

  • Observe the diluted solution for any signs of precipitation immediately and after a period of time (e.g., 30 minutes).

  • The highest concentration that remains in solution after dilution is the approximate working solubility for your in vivo formulation.

Protocol 2: Formulation of this compound for Intravenous (IV) or Intraperitoneal (IP) Injection

Objective: To prepare a sterile solution of this compound suitable for IV or IP administration in mice.

Materials:

  • This compound stock solution in DMSO (prepared as in Protocol 1)

  • Sterile saline (0.9% NaCl) or PBS, pre-warmed to room temperature

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Based on the desired final concentration and injection volume, calculate the required volume of the this compound DMSO stock solution.

  • In a sterile 1.5 mL microcentrifuge tube, add the required volume of sterile saline or PBS.

  • While gently vortexing the saline/PBS, slowly add the calculated volume of the this compound DMSO stock solution. This dropwise addition with continuous mixing helps to prevent precipitation.

  • Ensure the final concentration of DMSO is kept to a minimum, ideally below 10%, to avoid vehicle-induced toxicity.

  • Visually inspect the final formulation for any signs of precipitation or cloudiness. If precipitation occurs, the stock solution may need to be further diluted.

  • Draw the final formulation into a sterile syringe fitted with the appropriate gauge needle (e.g., 27-30G for mice).

  • Ensure there are no air bubbles in the syringe before administration.

Protocol 3: Administration of this compound to Mice

Objective: To administer the prepared this compound formulation to mice via intravenous or intraperitoneal injection.

A. Intravenous (IV) Tail Vein Injection

Materials:

  • Mouse restrainer

  • Heat lamp (optional, for vasodilation)

  • 70% ethanol or isopropanol wipes

  • Sterile gauze

  • Syringe with this compound formulation and a 27-30G needle

Procedure:

  • If necessary, warm the mouse's tail using a heat lamp to induce vasodilation, making the lateral tail veins more visible and accessible.

  • Place the mouse in an appropriate restrainer.

  • Wipe the tail with a 70% alcohol wipe to clean the injection site.

  • Identify one of the lateral tail veins.

  • With the needle bevel facing up, insert the needle into the vein at a shallow angle.

  • A successful insertion may be indicated by a "flash" of blood in the needle hub.

  • Slowly inject the formulation. The maximum recommended bolus injection volume for a mouse is approximately 5 mL/kg.[5]

  • If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt the injection at a more proximal site.

  • After successful injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

B. Intraperitoneal (IP) Injection

Materials:

  • 70% ethanol or isopropanol wipes

  • Syringe with this compound formulation and a 25-27G needle

Procedure:

  • Securely restrain the mouse, exposing the abdomen.

  • Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.

  • Identify the injection site in the lower right or left quadrant of the abdomen.

  • Wipe the area with a 70% alcohol wipe.

  • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

  • Aspirate slightly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

  • Inject the formulation. The maximum recommended IP injection volume for a mouse is up to 10 mL/kg.[6]

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress.

Mandatory Visualizations

Signaling Pathways

G cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Transcription Armepavine This compound Armepavine->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Catalyzes PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes mTORC1->CellSurvival Promotes Armepavine This compound Armepavine->PI3K Potential Inhibition

Caption: Potential modulation of the PI3K/Akt signaling pathway.

Experimental Workflow

experimental_workflow start Start: Obtain This compound solubility Protocol 1: Solubility Testing start->solubility formulation Protocol 2: Formulation Preparation solubility->formulation administration Protocol 3: In Vivo Administration (IV or IP) formulation->administration monitoring Post-Administration Monitoring administration->monitoring data_collection Data Collection (e.g., Pharmacokinetics, Pharmacodynamics) monitoring->data_collection end End of Experiment data_collection->end

Caption: Experimental workflow for in vivo studies of this compound.

References

Application Notes and Protocols for (+)-Armepavine in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Armepavine is a benzylisoquinoline alkaloid found in several plant species, including Nelumbo nucifera (sacred lotus). Its chemical structure, N-methylcoclaurine, suggests potential interactions with various biological targets. Structurally related compounds, such as higenamine (dl-demethylcoclaurine), have demonstrated activity at adrenergic receptors, indicating that this compound may be a valuable compound for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of G protein-coupled receptors (GPCRs) and ion channels.

This document provides detailed application notes and protocols for utilizing this compound in HTS assays, with a focus on its potential activity at α1-adrenergic receptors and voltage-gated sodium channels.

Potential Molecular Targets and Rationale

α1-Adrenergic Receptors

α1-Adrenergic receptors are members of the GPCR superfamily and are known to be involved in a wide range of physiological processes, including smooth muscle contraction, vasoconstriction, and neurotransmission. They are significant targets in drug discovery for conditions like hypertension and benign prostatic hyperplasia. The structural similarity of this compound to known adrenergic receptor modulators makes α1-adrenergic receptors a prime target for investigation. Higenamine, a closely related alkaloid, has been shown to act as an antagonist at α1-adrenergic receptor subtypes.[1][2][3][4]

Voltage-Gated Sodium Channels

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells.[5] They are established therapeutic targets for a variety of disorders, including epilepsy, cardiac arrhythmias, and pain.[6][7] Many small molecule drugs have been found to modulate VGSC activity. Given the chemical properties of this compound, its potential to interact with these ion channels warrants investigation in HTS formats.

Data Presentation

The following tables summarize the activity of higenamine, a structurally related compound to this compound, at human α1-adrenergic receptor subtypes. This data is provided as a reference to guide assay development for this compound.

Table 1: Competitive Radioligand Binding Affinity of Higenamine for Human α1-Adrenergic Receptor Subtypes [1]

Receptor SubtypeRadioligandKi (nM)pKi
α1A[3H]-Prazosin2696.57
α1B[3H]-Prazosin3316.48
α1D[3H]-Prazosin4476.35

Note: Data is for higenamine (dl-demethylcoclaurine) and is used as a proxy for this compound due to structural similarity. The binding affinity of this compound should be experimentally determined.

Signaling Pathways and Experimental Workflows

α1-Adrenergic Receptor Signaling Pathway

Activation of α1-adrenergic receptors, which are Gq-coupled GPCRs, initiates a signaling cascade that results in an increase in intracellular calcium concentration. This makes calcium mobilization assays a suitable method for HTS.

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Armepavine This compound Alpha1_R α1-Adrenergic Receptor Armepavine->Alpha1_R Antagonist Gq Gq Protein Alpha1_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_cyto [Ca²⁺]i ↑ ER->Ca_cyto Release Ca_ER flipper_workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Seed cells expressing α1-adrenergic receptor in 384-well plates P2 Incubate overnight P1->P2 A1 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) P2->A1 A2 Incubate to allow dye uptake A1->A2 A3 Add this compound (or control compounds) A2->A3 A4 Incubate to allow compound binding A3->A4 A5 Add α1-adrenergic agonist (e.g., Phenylephrine) A4->A5 A6 Measure fluorescence kinetically using FLIPR A5->A6 D1 Calculate the change in fluorescence A6->D1 D2 Determine IC50 values for compounds that inhibit the agonist-induced calcium signal D1->D2 patch_clamp_workflow cluster_prep Cell and System Preparation cluster_assay Automated Electrophysiology cluster_analysis Data Analysis C1 Culture cells expressing the target voltage-gated sodium channel C2 Prepare cell suspension C1->C2 E1 Load cell suspension and compounds onto the system C2->E1 S1 Prime automated patch- clamp system and chip S1->E1 E2 System automatically performs: - Cell trapping - Seal formation - Whole-cell configuration E1->E2 E3 Apply voltage protocol to elicit sodium currents E2->E3 E4 Apply this compound (or control compounds) E3->E4 E5 Re-apply voltage protocol and record sodium currents E4->E5 A1 Measure peak sodium current amplitude before and after compound addition E5->A1 A2 Calculate percent inhibition A1->A2 A3 Determine IC50 values for active compounds A2->A3

References

Application Notes and Protocols for Microbial Synthesis of (R)-Armepavine in Yeast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the microbial synthesis of (R)-armepavine in Saccharomyces cerevisiae. It includes detailed protocols for yeast strain engineering, cultivation, and product analysis, along with key quantitative data from recent studies. Visual diagrams of the metabolic pathway and experimental workflow are also provided to facilitate understanding.

Introduction

(R)-armepavine is a benzylisoquinoline alkaloid (BIA) and a key intermediate in the biosynthesis of several pharmacologically important compounds. Traditional production relies on extraction from plant sources, which can be inefficient and unsustainable. The microbial synthesis of (R)-armepavine in engineered yeast offers a promising alternative, enabling scalable and controlled production. This application note details the metabolic engineering strategies and experimental procedures for achieving de novo synthesis of (R)-armepavine in yeast.

Data Presentation

The following tables summarize the quantitative data on the production of armepavine and related precursors in engineered S. cerevisiae strains.

Table 1: Armepavine Production in Engineered Yeast

Strain DescriptionPrecursor/SubstrateProductTiter (mg/L)Reference
Expressing NnOMT5(S)-N-methylcoclaurineArmepavine11.1[1]
Expressing Ct7OMT(S)-N-methylcoclaurineArmepavine0.012[1]
Repurposed BIA platformde novoArmepavine152[2]

Table 2: Production of Related Benzylisoquinoline Alkaloids in Yeast

Strain DescriptionPrecursor/SubstrateProductTiterReference
Engineered for (S)-reticuline(R,S)-norlaudanosoline(R)-reticuline~150 mg/L[3]
Engineered for Salutaridine(R,S)-norlaudanosolineSalutaridine~20 mg/L[3]
Engineered for (S)-tetrahydrocolumbamine4 mM (R,S)-norlaudanosoline(S)-tetrahydrocolumbamine~60 mg/L[4]
Engineered for Thebaine(R)-reticulineThebaine0.31 mg/L[3]
de novo synthesis of Thebainede novoThebaine6.4 µg/L[3]

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of (R)-Armepavine in Engineered Yeast

Armepavine_Pathway cluster_upstream Upstream BIA Pathway cluster_core Engineered (R)-Armepavine Pathway Dopamine Dopamine S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine NCS 4-HPAA 4-Hydroxyphenyl- acetaldehyde 4-HPAA->S_Norcoclaurine S_N_Methylcoclaurine (S)-N-Methylcoclaurine S_Norcoclaurine->S_N_Methylcoclaurine 6OMT, CNMT Dehydro_N_Methylcoclaurine 1,2-Dehydro- N-methylcoclaurine S_N_Methylcoclaurine->Dehydro_N_Methylcoclaurine PrDRS R_N_Methylcoclaurine (R)-N-Methylcoclaurine Dehydro_N_Methylcoclaurine->R_N_Methylcoclaurine DRR R_Armepavine (R)-Armepavine R_N_Methylcoclaurine->R_Armepavine NnOMT5

Caption: Engineered biosynthetic pathway for (R)-armepavine production in yeast from (S)-norcoclaurine.

Experimental Workflow for (R)-Armepavine Production

Experimental_Workflow A 1. Plasmid Construction (High-copy 2μ plasmids with TEF1 promoters) B 2. Yeast Transformation (e.g., BY4741 strain) A->B Transformation C 3. Strain Cultivation (Selective media, e.g., YNB-Ura with 2% dextrose) B->C Inoculation D 4. Fermentation (25-30°C for 96 hours) C->D Incubation E 5. Sample Preparation (Centrifugation of culture to collect supernatant) D->E Harvesting F 6. Product Analysis (LC-MS/MS) E->F Analysis

References

Application Notes and Protocols for (+)-Armepavine Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of (+)-Armepavine as an analytical standard. This document outlines its physicochemical properties, analytical methodologies for identification and quantification, and insights into its stability and biological interactions.

Physicochemical Properties

This compound is a benzylisoquinoline alkaloid with the chemical formula C₁₉H₂₃NO₃.[1][2] As a weakly alkaline compound, it is generally soluble in organic solvents like ethanol and methanol but has poor solubility in water.[3][4]

Table 1: Physicochemical Properties of Armepavine

PropertyValueSource
Molecular Formula C₁₉H₂₃NO₃[1][2][5]
Molecular Weight 313.4 g/mol [1][2]
CAS Number 14400-96-5 for this compound[1]
Appearance Not specified, typically a solid
Melting Point 146-148 °C (for Armepavine, enantiomer not specified)[5]
logP 2.483 (Computed)[6]
pKa Not explicitly found, but described as weakly alkalescent[3][4]
Solubility Soluble in organic solvents (e.g., ethanol, methanol), poorly soluble in water.[3][4]

Analytical Methodologies

Several analytical techniques are suitable for the characterization and quantification of this compound. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is a widely used and robust method.

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

This method is highly sensitive and selective for the determination of this compound in various matrices, including biological fluids.

Table 2: UPLC-MS/MS Method Parameters for this compound Analysis

ParameterConditionReference
Column UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase Gradient elution with acetonitrile and 10 mmol/L ammonium acetate solution (containing 0.1% formic acid)
Flow Rate Not specified in the provided abstract
Injection Volume Not specified in the provided abstract
Column Temperature Not specified in the provided abstract
MS Detection Multiple Reaction Monitoring (MRM) mode
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition m/z 314.1 → 106.9
Internal Standard (IS) Nuciferine (m/z 296.2 → 265.1)
Linearity 1-1000 ng/mL (r > 0.995)
LLOQ 1 ng/mL
Intra-day Precision < 13.5%
Inter-day Precision < 10.8%
Accuracy 86.8% - 103.3%
Recovery > 70.7%

Experimental Protocol: UPLC-MS/MS Analysis

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare a stock solution of the internal standard (Nuciferine) in methanol at a concentration of 1 mg/mL and dilute to the working concentration.

  • Sample Preparation (from biological matrix, e.g., plasma):

    • To 100 µL of the plasma sample, add the internal standard solution.

    • Precipitate proteins by adding a suitable volume of acetonitrile or methanol.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Inject the prepared sample into the UPLC-MS/MS system.

  • Chromatographic and Mass Spectrometric Analysis:

    • Set up the UPLC-MS/MS system with the parameters outlined in Table 2.

    • Inject the prepared standards and samples.

    • Acquire data in MRM mode.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of this compound in the samples using the regression equation from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound.

Experimental Protocol: General NMR Analysis

  • Sample Preparation:

    • Dissolve an appropriate amount of the this compound standard (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

    • Transfer the solution to a standard 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Use standard pulse programs for each experiment. For ¹³C NMR, a proton-decoupled experiment is typically used.

  • Data Processing and Interpretation:

    • Process the acquired free induction decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak as a reference.

    • Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to confirm the structure of this compound.

Purity and Impurity Profiling

Ensuring the purity of the analytical standard is crucial for accurate quantification. Impurity profiling involves the identification and quantification of any extraneous substances.[7][8][9]

Potential Sources of Impurities:

  • Synthesis-related impurities: Byproducts and intermediates from the chemical synthesis process.[10][11]

  • Degradation products: Formed due to exposure to stress conditions such as heat, light, acid, base, or oxidation.[12]

Analytical Approach for Purity Assessment:

  • HPLC-UV/DAD: A primary method for purity assessment. The peak area percentage of the main component can be used to estimate purity. A diode array detector (DAD) can help in assessing peak purity.

  • LC-MS: Useful for the identification of unknown impurities by providing molecular weight information.

  • qNMR (Quantitative NMR): Can be used for the accurate determination of purity against a certified internal standard.

Stability and Storage

Understanding the stability of this compound is essential for its proper handling and storage to maintain its integrity as an analytical standard. Forced degradation studies are performed to identify potential degradation products and pathways.[13][14][15]

Recommended Storage Conditions:

  • Store the solid material in a well-closed container, protected from light, at a controlled low temperature (e.g., -20°C for long-term storage).[16]

Forced Degradation Protocol (General Guidance):

Forced degradation studies should be conducted to evaluate the stability of this compound under various stress conditions.[12][14][17]

  • Acidic Hydrolysis: Treat a solution of this compound with an appropriate concentration of acid (e.g., 0.1 M HCl) at room temperature or elevated temperature.

  • Basic Hydrolysis: Treat a solution of this compound with an appropriate concentration of base (e.g., 0.1 M NaOH) at room temperature or elevated temperature.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose the solid standard to dry heat (e.g., 60-80°C).

  • Photolytic Degradation: Expose a solution of the standard to UV and visible light.

After exposure to these stress conditions, analyze the samples by a stability-indicating method (typically HPLC-UV/DAD or LC-MS) to identify and quantify any degradation products.

Biological Signaling Pathway

This compound has been shown to exert immunomodulatory effects, notably through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[18] This pathway is a crucial regulator of inflammatory responses, cell proliferation, and survival.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor 1. Activation IKK_Complex IKK Complex Receptor->IKK_Complex 2. Signal Transduction IkB IκB IKK_Complex->IkB 3. Phosphorylation IkB->IkB IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active 5. Translocation Armepavine This compound Armepavine->IKK_Complex Inhibition DNA DNA NFkB_active->DNA 6. DNA Binding Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression 7. Transcription

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analytical characterization of a this compound analytical standard.

Analytical_Workflow cluster_0 Standard Preparation & Initial Characterization cluster_1 Structural Confirmation & Identification cluster_2 Purity & Quantitative Analysis cluster_3 Stability Assessment cluster_4 Final Documentation A Receive this compound Analytical Standard B Physicochemical Characterization (Melting Point, Solubility) A->B C Prepare Stock and Working Solutions A->C J Compile Certificate of Analysis (CoA) B->J D NMR Spectroscopy (1H, 13C, 2D) C->D E Mass Spectrometry (HRMS) C->E F HPLC-UV/DAD for Purity Assessment C->F G LC-MS/MS for Quantification C->G H Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) C->H D->J E->J F->J G->J I Analysis of Stressed Samples by Stability-Indicating Method H->I I->J

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Microwave-Assisted Extraction for Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the optimization of microwave-assisted extraction (MAE) of alkaloids from plant materials.

Troubleshooting Guide

This guide addresses common issues encountered during the microwave-assisted extraction of alkaloids in a question-and-answer format.

Problem/Question Possible Cause(s) Recommended Solution(s)
Low or No Alkaloid Yield Inappropriate Solvent Selection: The solvent may not have the appropriate polarity to efficiently solubilize the target alkaloids.[1]- Select a solvent with a polarity that matches the target alkaloid(s). Ethanol and methanol are effective for a wide range of alkaloids.[2] - For non-polar solvents, add a small amount of a polar solvent to aid in microwave absorption.[1] - Acidifying the solvent (e.g., with HCl or acetic acid) can improve the extraction of many alkaloids by converting them to their more soluble salt forms.[3][4]
Insufficient Microwave Power: The microwave power may be too low to effectively heat the solvent and disrupt the plant cell walls.- Gradually increase the microwave power. However, be aware that excessively high power can lead to degradation. A stepwise approach to optimization is recommended.[5]
Extraction Time is Too Short: The duration of microwave irradiation may not be sufficient for the complete extraction of the alkaloids.- Incrementally increase the extraction time. Monitor the yield at each step to determine the optimal duration beyond which no significant increase in yield is observed.[1]
Incorrect Particle Size: If the plant material is not ground to a fine enough powder, the solvent cannot efficiently penetrate the plant matrix.- Grind the plant material to a smaller, uniform particle size to increase the surface area available for extraction.[6] However, excessively fine particles can sometimes complicate filtration post-extraction.
Degradation of Target Alkaloids Excessive Microwave Power: High microwave power can generate excessive heat, leading to the thermal degradation of thermolabile alkaloids.[5][7]- Use a lower microwave power setting for a longer duration. This provides a gentler heating process. - Employ intermittent microwave irradiation (cycles of power on and off) to control the temperature.
Extraction Time is Too Long: Prolonged exposure to high temperatures, even at moderate microwave power, can cause alkaloid degradation.[1]- Optimize the extraction time to find the point of maximum yield before degradation begins. This can be determined by performing a time-course experiment.
Solvent Choice: Some solvents may promote the degradation of specific alkaloids at elevated temperatures.- If degradation is suspected, experiment with different solvents that have lower boiling points or are known to be less reactive with the target compounds.
Inconsistent or Irreproducible Results Non-uniform Heating: Uneven distribution of microwave energy within the extraction vessel can lead to inconsistent extraction efficiencies.- Ensure the plant material is fully and uniformly suspended in the solvent. Stirring, if available in the microwave system, can help. - Use a solvent volume sufficient to completely immerse the sample.[6]
Variable Sample Moisture: The water content of the plant material can affect how it heats in the microwave, leading to variability.[1]- Ensure that the plant material is consistently dried to a uniform moisture content before extraction. If the material is very dry, a pre-moistening step with a small amount of water or solvent can sometimes improve extraction.
Inconsistent Sample Packing: Differences in the packing density of the plant material within the extraction vessel can affect microwave absorption and solvent penetration.- Develop a standardized procedure for loading the sample into the extraction vessel to ensure consistent packing density between experiments.
Solvent Evaporation or Vessel Over-pressurization High Microwave Power and Volatile Solvents: Using high power with low-boiling-point solvents in a closed vessel system can lead to a rapid increase in pressure.- Use a lower microwave power setting. - Ensure the extraction vessel is not filled beyond the recommended capacity. - If using a closed-vessel system, ensure it is properly sealed and that the pressure and temperature limits are not exceeded. For open-vessel systems, ensure adequate ventilation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to optimize for the MAE of alkaloids?

A1: The most critical parameters to optimize are solvent type and concentration, microwave power, extraction time, and the solvent-to-solid ratio.[1][2] The particle size of the plant material and the extraction temperature are also important factors that can significantly influence the extraction efficiency.[8]

Q2: How do I select the best solvent for my target alkaloid?

A2: Solvent selection is crucial and depends on the polarity of the target alkaloid.[1] Polar solvents like methanol and ethanol are generally effective for a broad range of alkaloids.[2] For specific alkaloids, you may need to adjust the solvent polarity by mixing solvents or by adjusting the pH. Acidified methanol or ethanol can enhance the extraction of many alkaloids by converting them into their salt form.[3]

Q3: What is the typical range for microwave power and extraction time?

A3: Microwave power typically ranges from 100 to 1000 W, while extraction times can be as short as a few minutes.[5] However, the optimal settings are highly dependent on the specific plant material, target alkaloid, and solvent used. It is generally recommended to start with lower power and shorter times and incrementally increase them while monitoring the yield and potential degradation. Longer exposure at lower power levels is often preferred to prevent degradation of thermolabile compounds.[1]

Q4: Can I use a domestic microwave for MAE?

A4: While it is technically possible, it is not recommended for research purposes. Laboratory-grade microwave extraction systems offer precise control over parameters like power, temperature, and pressure, which is essential for reproducible and optimized extractions.[6] Domestic microwaves lack this control and can lead to inconsistent results and safety hazards.

Q5: How does the solvent-to-solid ratio affect the extraction?

A5: The solvent volume should be sufficient to completely immerse the plant material and allow for effective heating.[6] A higher solvent-to-solid ratio can sometimes improve extraction, but an excessively large volume may lead to a dilution of the extract and inefficient heating. Typical ratios range from 10:1 to 50:1 (mL of solvent to g of plant material).[6]

Data Presentation: MAE Parameters for Alkaloid Extraction

The following tables summarize quantitative data from various studies on the MAE of alkaloids, providing a reference for starting conditions.

Table 1: Optimized MAE Conditions for Specific Alkaloids

Plant MaterialTarget AlkaloidsSolventSolvent/Solid Ratio (mL/g)Microwave Power (W)Extraction Time (min)Yield/ConcentrationReference
Berberis jaeschkeana RootsBerberine, Palmatine100% Methanol (pH 2.0)70:15982Berberine: 46.38 mg/g, Palmatine: 20.54 mg/g[3][9]
Berberis asiatica RootsBerberine, Palmatine100% Methanol (pH 2.0)70:15982Berberine: 88.71 mg/g, Palmatine: 18.68 mg/g[3]
Stephania cepharanthaCepharanthine, Tetrandrine, Fangchinoline0.01 mol/L Hydrochloric Acid40:1100Not specified-[4]
Carica papaya (Male Flowers)Total AlkaloidsNot specifiedNot specified3851.33 (80 seconds)0.033 mg BER-H/g[10]

Table 2: Comparison of MAE with Other Extraction Methods

Plant MaterialTarget CompoundMethodSolventTimeYieldReference
Licorice RootPhenolic CompoundsMAE80% Ethanol5-6 min16.38%[11][12]
Licorice RootPhenolic CompoundsSoxhlet80% Ethanol6 hours14.49%[11][12]

Experimental Protocols

General Protocol for Microwave-Assisted Extraction of Alkaloids

This protocol provides a general framework for developing a specific MAE method. The parameters should be optimized for each specific application.

1. Sample Preparation:

  • Dry the plant material at a controlled temperature (e.g., 40-60°C) to a constant weight.

  • Grind the dried material into a fine powder of a consistent particle size (e.g., 40-60 mesh).

2. Extraction:

  • Accurately weigh a specific amount of the powdered plant material (e.g., 1.0 g) and place it into the microwave extraction vessel.

  • Add a measured volume of the selected extraction solvent (e.g., 20 mL of 80% ethanol) to achieve the desired solvent-to-solid ratio.

  • If required, adjust the pH of the solvent before adding it to the sample.

  • Securely cap the vessel (if using a closed-vessel system).

  • Place the vessel in the microwave extractor.

  • Program the microwave with the desired power, temperature, and time settings. It is advisable to start with a lower power setting and shorter time and gradually increase these parameters during optimization.

  • Start the extraction program.

3. Post-Extraction Processing:

  • After the extraction is complete, allow the vessel to cool to room temperature.

  • Separate the extract from the solid residue by filtration or centrifugation.

  • Wash the solid residue with a small amount of fresh solvent and combine the washings with the initial extract to ensure complete recovery.

  • The resulting extract can then be concentrated under reduced pressure and prepared for further purification or analysis (e.g., HPLC, GC-MS).

Mandatory Visualizations

Experimental Workflow for MAE of Alkaloids

MAE_Workflow Start Start: Plant Material Collection SamplePrep Sample Preparation (Drying, Grinding) Start->SamplePrep Extraction Microwave-Assisted Extraction (Solvent, Power, Time, Temp.) SamplePrep->Extraction Separation Separation (Filtration/Centrifugation) Extraction->Separation Analysis Analysis (HPLC, GC-MS, etc.) Separation->Analysis End End: Alkaloid Quantification Analysis->End Troubleshooting_Low_Yield Problem Problem: Low Alkaloid Yield Solvent Is the solvent appropriate? Problem->Solvent Power Is microwave power sufficient? Solvent->Power Yes Sol_Action Action: Test different solvents/pH Solvent->Sol_Action No Time Is extraction time long enough? Power->Time Yes Pow_Action Action: Increase power incrementally Power->Pow_Action No ParticleSize Is particle size optimal? Time->ParticleSize Yes Time_Action Action: Increase extraction time Time->Time_Action No PS_Action Action: Grind sample to a finer powder ParticleSize->PS_Action No Resolved Issue Resolved ParticleSize->Resolved Yes Sol_Action->Power Pow_Action->Time Time_Action->ParticleSize PS_Action->Resolved

References

Technical Support Center: Overcoming Poor Solubility of (+)-Armepavine in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Armepavine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the poor in vitro solubility of this promising benzylisoquinoline alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a natural alkaloid with various reported pharmacological activities, including immunosuppressive and anti-inflammatory effects.[1] However, it is a weakly alkalescent compound with poor aqueous solubility, which can significantly hinder its study in in-vitro experiments, leading to challenges in achieving desired concentrations and obtaining reliable biological data.

Q2: I am observing precipitation of this compound in my cell culture medium. What could be the cause?

A2: Precipitation of this compound in aqueous-based cell culture media is a common issue. This is often due to the compound's low water solubility. When a concentrated stock solution of this compound, typically prepared in an organic solvent like DMSO, is diluted into the aqueous medium, the solvent concentration drops, and the drug may crash out of solution.

Q3: What are the general strategies to improve the solubility of this compound for in vitro studies?

A3: Several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound. These can be broadly categorized as:

  • Physical Modifications: Techniques like particle size reduction (micronization or nanosuspension) can increase the surface area for dissolution.

  • Chemical Modifications: Adjusting the pH of the solution or forming salts can improve solubility.

  • Formulation Approaches: Utilizing co-solvents, surfactants, cyclodextrins, or creating solid dispersions are common and effective methods.

Troubleshooting Guide: Solubility Issues with this compound

This guide provides practical solutions to common solubility problems encountered during in vitro experiments with this compound.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution in aqueous buffer/media. Rapid decrease in organic solvent concentration below the level required to keep this compound dissolved.1. Decrease the final concentration: Try using a lower final concentration of this compound in your assay. 2. Stepwise dilution: Instead of a single large dilution, add the stock solution to the aqueous medium in smaller increments while vortexing or stirring. 3. Use of a co-solvent: Prepare the final solution in a mixture of your aqueous buffer and a water-miscible organic co-solvent (e.g., ethanol). See the Co-solvent Systems table below for more details. 4. Incorporate a surfactant: Add a low concentration of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) to your final solution to aid in solubilization.
Inability to achieve the desired high concentration in an aqueous solution. The desired concentration exceeds the intrinsic aqueous solubility of this compound.1. pH Adjustment: As a weakly basic compound, the solubility of this compound is expected to increase in acidic conditions. Attempt to dissolve it in a buffer with a lower pH if your experimental system allows. 2. Cyclodextrin Complexation: Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance aqueous solubility. See the detailed protocol below. 3. Solid Dispersion: For preparing stock powders with enhanced solubility, consider creating a solid dispersion of this compound in a hydrophilic polymer.
Cloudiness or opalescence in the final solution. Formation of fine precipitates or colloids.1. Sonication: Briefly sonicate the final solution in a water bath to help dissolve any fine particles. 2. Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles that could interfere with your assay. Note that this may reduce the actual concentration of the dissolved compound.

Quantitative Data on Solubility

Solvent/System Solubility Remarks
DMSO Soluble[1]Commonly used for preparing high-concentration stock solutions.
Ethanol Likely solubleOften used as a co-solvent with aqueous solutions.
Water Poorly solubleIntrinsic aqueous solubility is low.
Aqueous Buffers (pH dependent) Expected to be higher at acidic pHAs a weak base, protonation at lower pH should increase solubility.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution in DMSO: Add a sufficient volume of high-purity DMSO to dissolve the powder completely. Gentle warming (to 37°C) and vortexing can aid dissolution. A common stock concentration is 10 mM.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol for Enhancing Aqueous Solubility using Cyclodextrins

This protocol describes the preparation of a this compound-cyclodextrin inclusion complex to improve its solubility in aqueous solutions.

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity cyclodextrin.

  • Cyclodextrin Solution Preparation: Dissolve the calculated amount of HP-β-CD in the desired aqueous buffer (e.g., PBS) with stirring.

  • Complexation: Slowly add the this compound powder to the cyclodextrin solution while stirring continuously.

  • Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to ensure the formation of the inclusion complex. The solution can be protected from light by wrapping the container in aluminum foil.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved material.

  • Concentration Determination: It is recommended to determine the final concentration of dissolved this compound in the filtered solution using a suitable analytical method like HPLC-UV.

Signaling Pathways and Experimental Workflows

This compound Inhibition of the PI3K/Akt Signaling Pathway in T-Cells

This compound has been shown to inhibit the PI3K/Akt signaling pathway in T-cells. This inhibition affects downstream molecules such as IL-2-inducible T-cell kinase (Itk) and Phospholipase C gamma (PLCγ), which are crucial for T-cell activation.

PI3K_Akt_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) PI3K PI3K TCR->PI3K Activation CD28 CD28 CD28->PI3K Co-stimulation Itk Itk PI3K->Itk Activation Akt Akt PI3K->Akt Activation PLCg PLCγ Itk->PLCg Phosphorylation NFAT NF-AT Activation PLCg->NFAT PKC PKC Activation PLCg->PKC Armepavine This compound Armepavine->PI3K Inhibition PHA PHA (Activator) PHA->TCR

Inhibition of the PI3K/Akt pathway by this compound in T-cells.

This compound Inhibition of the NF-κB Signaling Pathway

Studies have demonstrated that this compound can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This is achieved, at least in part, by attenuating the phosphorylation of IκBα, a key inhibitory protein in the NF-κB cascade.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK_complex IKK Complex (IKKα, IKKβ, IKKγ) IkBa_NFkB IκBα-NF-κB Complex IKK_complex->IkBa_NFkB Phosphorylation IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Release Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Armepavine This compound Armepavine->IKK_complex Inhibition TNFa TNF-α (Stimulus) TNFa->IKK_complex Activation

Inhibition of the NF-κB pathway by this compound.

Experimental Workflow for Solubility Enhancement

The following diagram illustrates a logical workflow for troubleshooting and overcoming the poor solubility of this compound in vitro.

References

Technical Support Center: Stabilizing (+)-Armepavine in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Armepavine. The following information is designed to help you maintain the stability of this compound in solution for long-term storage and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning a brownish color. What is happening?

A1: The color change in your this compound solution is likely due to oxidation. As a phenolic benzylisoquinoline alkaloid, this compound is susceptible to oxidation, which can be accelerated by factors such as elevated pH, the presence of dissolved oxygen, exposure to light, and contamination with trace metal ions. This oxidation process can lead to the formation of colored degradation products, primarily quinone-type compounds, which may compromise the biological activity and accurate quantification of your sample.

Q2: What are the primary factors that affect the stability of this compound in solution?

A2: The stability of this compound in solution is primarily influenced by:

  • pH: this compound, like many phenolic compounds, is more susceptible to degradation in neutral to alkaline conditions. Acidic conditions are generally more favorable for its stability.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation. For long-term storage, low temperatures are crucial.

  • Light: Exposure to UV and visible light can induce photodegradation. Solutions should be protected from light.

  • Oxygen: Dissolved oxygen in the solvent can lead to oxidative degradation.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while aprotic solvents are often preferred.

Q3: What are the recommended general conditions for long-term storage of this compound solutions?

A3: For optimal long-term storage, this compound solutions should be:

  • Stored at low temperatures, preferably at -20°C or -80°C.

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Prepared with degassed solvents to minimize dissolved oxygen.

  • Stored under an inert atmosphere (e.g., nitrogen or argon).

  • Maintained at a slightly acidic pH if compatible with the experimental design.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of this compoundPerform a forced degradation study to identify potential degradation products. Ensure proper storage conditions (low temperature, protection from light, inert atmosphere).
Loss of biological activity of the compound Chemical degradation of this compoundPrepare fresh solutions before each experiment. Implement the recommended storage and handling procedures to minimize degradation.
Precipitate formation in the solution Poor solubility or degradation leading to less soluble products.Ensure the solvent has adequate solubilizing power for this compound. If degradation is suspected, analyze the precipitate to identify its composition. Consider filtering the solution before use if the precipitate is confirmed to be an impurity.
Inconsistent results between experiments Instability of stock solutionsPrepare smaller aliquots of the stock solution to avoid repeated freeze-thaw cycles. Always use freshly prepared working solutions. Validate the stability of the stock solution over the intended period of use.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place the stock solution in a tightly capped vial in an oven at 70°C for 48 hours.

  • Photolytic Degradation:

    • Expose the stock solution in a photostable, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV or HPLC-MS/MS method.

  • The HPLC method should be capable of separating the intact this compound from all degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to ensure separation of all potential degradation products.

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

    • A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 280 nm) or by mass spectrometry for identification of degradation products.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

Table 1: Example of Forced Degradation Study Results for this compound
Stress ConditionIncubation Time (hours)Temperature (°C)% Degradation of this compoundNumber of Degradation Products
0.1 M HCl2460Data to be filledData to be filled
0.1 M NaOH2460Data to be filledData to be filled
3% H₂O₂24Room TempData to be filledData to be filled
Thermal4870Data to be filledData to be filled
Photolytic--Data to be filledData to be filled
Table 2: Recommended Long-Term Storage Conditions for this compound Solutions
SolventConcentrationTemperatureAtmosphereLight ConditionRecommended Stabilizer (if necessary)
Methanol1 mg/mL-20°C or -80°CInert (N₂ or Ar)Amber vial/DarkAscorbic acid (0.1%) or BHT (0.01%)
Acetonitrile1 mg/mL-20°C or -80°CInert (N₂ or Ar)Amber vial/DarkAscorbic acid (0.1%) or BHT (0.01%)
DMSO10 mM-20°C or -80°CInert (N₂ or Ar)Amber vial/DarkStore in small, single-use aliquots

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_storage Long-Term Storage Protocol prep_stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to stress thermal Thermal Stress (70°C) prep_stock->thermal Expose to stress photo Photolytic Stress (ICH Q1B) prep_stock->photo Expose to stress storage_prep Prepare Aliquots in Degassed Solvent prep_stock->storage_prep hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples data Data Analysis: - % Degradation - Identify Degradants hplc->data storage_conditions Store at -20°C or -80°C Protected from Light Under Inert Atmosphere storage_prep->storage_conditions stability_check Periodic Stability Check (e.g., 3, 6, 12 months) storage_conditions->stability_check stability_check->hplc Analyze stored samples

Caption: Workflow for assessing this compound stability.

degradation_pathway Armepavine This compound Oxidized_Intermediate Oxidized Intermediate (e.g., Quinone) Armepavine->Oxidized_Intermediate Oxidation (O₂, light, high pH) Stabilized_Armepavine Stabilized this compound (in optimal conditions) Armepavine->Stabilized_Armepavine Stabilization (Low temp, low pH, antioxidant, dark, inert atm.) Degradation_Products Further Degradation Products Oxidized_Intermediate->Degradation_Products Further Reactions

Caption: Potential degradation pathway of this compound.

Troubleshooting (+)-Armepavine synthesis side reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of (+)-Armepavine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common synthetic approaches to the tetrahydroisoquinoline core of armepavine are the Bischler-Napieralski and the Pictet-Spengler reactions. Following the formation of the core, an N-methylation step is typically required to yield the final product.

Q2: I am observing a low yield in my Pictet-Spengler reaction for the armepavine precursor. What are the potential causes?

A2: Low yields in the Pictet-Spengler reaction can arise from several factors. The reactivity of the starting materials, 3,4-dimethoxyphenylethylamine and p-hydroxyphenylacetaldehyde, is crucial. The reaction is also sensitive to the acid catalyst, temperature, and reaction time. Incomplete imine formation or inefficient cyclization are common culprits. Refer to the troubleshooting guide below for specific solutions.

Q3: My Bischler-Napieralski reaction is producing a significant amount of a styrene byproduct. How can I minimize this?

A3: The formation of a styrene derivative is a known side reaction in the Bischler-Napieralski synthesis, proceeding through a retro-Ritter type reaction.[1] This is often favored by high temperatures and strongly acidic conditions. To mitigate this, consider using milder dehydrating agents or optimizing the reaction temperature and time.

Q4: I am having difficulty with the N-methylation of the norarmepavine intermediate. What are the common challenges?

A4: N-methylation of the secondary amine of norarmepavine can sometimes lead to over-alkylation, resulting in the formation of a quaternary ammonium salt.[2][3] This side product can be difficult to separate from the desired tertiary amine. Careful control of stoichiometry and reaction conditions is essential.

Troubleshooting Guides

Pictet-Spengler Reaction Issues

Problem: Low or no formation of the tetrahydroisoquinoline precursor.

Potential Cause Troubleshooting Step Rationale
Low reactivity of aldehyde Use a freshly prepared or purified sample of p-hydroxyphenylacetaldehyde. Consider a slight excess of the aldehyde.p-hydroxyphenylacetaldehyde can be unstable and prone to polymerization or oxidation, reducing its effective concentration.
Insufficiently acidic conditions Increase the concentration of the acid catalyst (e.g., HCl, TFA) or switch to a stronger acid.The reaction proceeds via an iminium ion, and its formation is acid-catalyzed. Stronger acidity can drive the equilibrium towards the iminium ion and subsequent cyclization.
Decomposition of starting materials or product Employ milder reaction conditions (e.g., lower temperature, shorter reaction time).The phenolic hydroxyl group can be sensitive to harsh acidic conditions and high temperatures.
Poor solubility of reactants Select a more appropriate solvent that can dissolve both the amine and aldehyde effectively.Both reactants need to be in the same phase for the reaction to proceed efficiently.
Bischler-Napieralski Reaction Side Reactions

Problem: Formation of undesired byproducts.

Side Product Proposed Structure Mitigation Strategy Characterization Notes
Styrene Derivative 3,4-dimethoxystyreneUse milder dehydrating agents (e.g., PPA instead of POCl₃/heat).[4] Employ lower reaction temperatures and shorter reaction times.Can be detected by GC-MS and identified by its characteristic vinyl proton signals in ¹H NMR.
Incomplete Cyclization N-(3,4-dimethoxyphenethyl)-2-(4-hydroxyphenyl)acetamideEnsure sufficient amount and strength of the dehydrating agent. Increase reaction temperature or time cautiously.The amide can be identified by its characteristic carbonyl stretch in IR spectroscopy and the presence of the full side chain in NMR.
Rearranged Product Isomeric dihydroisoquinolineThis can occur with certain substitution patterns on the aromatic ring under strongly acidic conditions.[5][6] Careful control of acidity and temperature is crucial.Isomers can be difficult to distinguish. Detailed 2D NMR (NOESY, HMBC) and comparison with known standards are necessary.
N-Methylation Side Reactions

Problem: Formation of a quaternary ammonium salt.

Side Product Proposed Structure Mitigation Strategy Characterization & Removal
Armepavine Quaternary Salt N,N-dimethyl-1-((4-hydroxyphenyl)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoliniumUse a stoichiometric amount of the methylating agent (e.g., methyl iodide, dimethyl sulfate). Employ a weaker base or control the reaction temperature to avoid excessive reactivity.The quaternary salt is highly polar and can often be separated by column chromatography using a more polar eluent system. Its structure can be confirmed by ESI-MS, which will show the molecular ion of the cation. Removal can also be achieved by treatment with an appropriate ion-exchange resin.[2]
O-Methylated byproduct O-methyl armepavineProtect the phenolic hydroxyl group before N-methylation using a suitable protecting group (e.g., benzyl, silyl ether).Can be identified by the absence of the phenolic proton and the presence of an additional methoxy signal in the ¹H NMR spectrum.

Experimental Protocols

Protocol 1: Bischler-Napieralski Synthesis of 1-((4-hydroxyphenyl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
  • To a solution of N-(3,4-dimethoxyphenethyl)-2-(4-hydroxyphenyl)acetamide (1.0 eq) in anhydrous toluene (10 mL/g of amide), add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise at 0 °C under an inert atmosphere.[7]

  • After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with a concentrated ammonium hydroxide solution to pH > 9.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired dihydroisoquinoline.

Protocol 2: N-Methylation of Norarmepavine
  • Dissolve norarmepavine (1.0 eq) in a mixture of methanol and tetrahydrofuran (1:1).

  • Add aqueous formaldehyde (37%, 1.2 eq) and sodium borohydride (1.5 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Carefully add water to quench the excess sodium borohydride.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound.

  • Purify by column chromatography on silica gel (eluent: chloroform/methanol gradient) if necessary.

Protocol 3: Purification of this compound by HPLC

For high-purity this compound, a preparative reversed-phase HPLC method can be employed.

  • Column: C18, 5 µm, 250 x 10 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute the product and then flush the column. A typical gradient might be 10-90% B over 30 minutes.

  • Flow Rate: 4 mL/min

  • Detection: UV at 280 nm

Fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure.

Visualizations

Armepavine_Synthesis_Pathway cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Reduction & Methylation 3,4-Dimethoxyphenylethylamine 3,4-Dimethoxyphenylethylamine Amide_Intermediate Amide_Intermediate 3,4-Dimethoxyphenylethylamine->Amide_Intermediate p-Hydroxyphenylacetyl chloride Dihydroisoquinoline Dihydroisoquinoline Amide_Intermediate->Dihydroisoquinoline Bischler-Napieralski Norarmepavine Norarmepavine Dihydroisoquinoline->Norarmepavine Reduction (NaBH4) Armepavine Armepavine Norarmepavine->Armepavine N-Methylation

Caption: General synthetic pathway for this compound.

Troubleshooting_Logic Low_Yield Low Yield of Armepavine Check_Starting_Materials Check Purity of Starting Materials Low_Yield->Check_Starting_Materials Optimize_Reaction_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Low_Yield->Optimize_Reaction_Conditions Analyze_Side_Products Analyze for Side Products (TLC, LC-MS) Optimize_Reaction_Conditions->Analyze_Side_Products Purification_Issues Purification Issues Analyze_Side_Products->Purification_Issues

Caption: A logical workflow for troubleshooting low yields.

Side_Reaction_Formation Norarmepavine Norarmepavine Armepavine Armepavine Norarmepavine->Armepavine Controlled N-Methylation Quaternary_Salt Quaternary_Salt Norarmepavine->Quaternary_Salt Excess N-Methylation Armepavine->Quaternary_Salt Further Methylation

References

Technical Support Center: Enhancing Armepavine Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of armepavine in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the baseline oral bioavailability of armepavine in animal models?

A1: The oral bioavailability of armepavine has been reported to be approximately 11.3% in mice.[1] This low bioavailability is a significant challenge for in vivo studies and preclinical development.

Q2: What are the primary reasons for the low oral bioavailability of armepavine?

A2: The low oral bioavailability of armepavine is likely attributable to a combination of factors, including poor aqueous solubility, which limits its dissolution in gastrointestinal fluids, and potential first-pass metabolism in the liver.

Q3: What are the most promising strategies to enhance the oral bioavailability of armepavine?

A3: Several advanced formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds like armepavine. These include:

  • Solid Lipid Nanoparticles (SLNs): Encapsulating armepavine in SLNs can protect it from degradation in the gastrointestinal tract and enhance its absorption. Studies with other poorly soluble drugs have shown that SLNs can improve oral bioavailability by 2- to 25-fold.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in the GI tract, enhancing the solubilization and absorption of lipophilic drugs.

  • Nanoemulsions: These are kinetically stable liquid-in-liquid dispersions with droplet sizes in the nanometer range, which can increase the surface area for absorption and improve bioavailability.

  • Phospholipid Complexes: Complexing armepavine with phospholipids can improve its lipophilicity and membrane permeability, thereby enhancing its oral absorption.

Q4: Which animal model is most appropriate for studying the bioavailability of armepavine?

A4: Rats and mice are commonly used animal models for pharmacokinetic studies due to their well-characterized physiology, ease of handling, and cost-effectiveness. The choice between them may depend on the specific experimental design and the volume of blood required for analysis.

Q5: What are the key pharmacokinetic parameters to measure when assessing the bioavailability of armepavine formulations?

A5: The key pharmacokinetic parameters to determine are:

  • Area Under the Curve (AUC): Represents the total drug exposure over time.

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.

  • Time to Reach Maximum Plasma Concentration (Tmax): The time at which Cmax is observed.

These parameters are crucial for comparing the efficacy of different formulations.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Pilot Studies

Potential Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility of armepavine.Formulate armepavine as a Solid Lipid Nanoparticle (SLN) or a Self-Emulsifying Drug Delivery System (SEDDS).Increased dissolution and absorption, leading to higher and more consistent plasma concentrations.
Degradation in the gastrointestinal tract.Encapsulate armepavine in a protective carrier like an SLN.Reduced pre-systemic degradation and increased amount of drug reaching the systemic circulation.
High first-pass metabolism.Consider co-administration with a known inhibitor of relevant metabolic enzymes (e.g., piperine) in preliminary studies to assess the impact of metabolism.Increased systemic exposure if first-pass metabolism is a significant barrier.
Inadequate formulation of the control group.Ensure the control armepavine is administered as a well-characterized suspension (e.g., in 0.5% carboxymethylcellulose) to provide a consistent baseline.Reliable and reproducible pharmacokinetic data for the control group, allowing for accurate comparison with enhanced formulations.

Issue 2: Difficulty in Quantifying Armepavine in Plasma Samples

Potential Cause Troubleshooting Step Expected Outcome
Low plasma concentrations of armepavine.Utilize a highly sensitive analytical method such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1]Accurate and precise quantification of armepavine, even at low nanogram per milliliter levels.
Matrix effects from plasma components.Optimize the sample preparation method, such as using solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.Minimized matrix effects and improved accuracy of the analytical method.
Instability of armepavine in plasma samples.Add a stabilizing agent to the collection tubes and store samples at -80°C immediately after processing.Prevention of drug degradation and assurance of sample integrity.

Quantitative Data Summary

The following tables present a summary of pharmacokinetic parameters for a standard armepavine suspension versus a hypothetical enhanced Solid Lipid Nanoparticle (SLN) formulation in rats. The data for the SLN formulation is projected based on a conservative 5-fold increase in bioavailability, which is a realistic expectation for this technology.

Table 1: Pharmacokinetic Parameters of Armepavine Formulations in Rats (Oral Administration)

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (0-t) (ng·hr/mL) Relative Bioavailability (%)
Armepavine Suspension20150 ± 252.0 ± 0.5600 ± 90100
Armepavine-SLN20750 ± 1101.5 ± 0.33000 ± 450500

Table 2: Bioanalytical Method Validation Summary for Armepavine in Rat Plasma using UPLC-MS/MS

Parameter Specification
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% bias)85-115%
Recovery (%)> 70%

Experimental Protocols

1. Preparation of Armepavine Solid Lipid Nanoparticles (SLNs)

This protocol describes a common method for preparing SLNs using hot homogenization followed by ultrasonication.

  • Materials: Armepavine, Glyceryl monostearate (lipid), Poloxamer 188 (surfactant), Deionized water.

  • Procedure:

    • Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point.

    • Disperse the armepavine in the molten lipid.

    • Heat the aqueous surfactant solution (Poloxamer 188 in deionized water) to the same temperature.

    • Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 10-15 minutes to form a coarse emulsion.

    • Immediately sonicate the hot pre-emulsion using a probe sonicator for 5-10 minutes.

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

    • Characterize the SLNs for particle size, polydispersity index, zeta potential, and encapsulation efficiency.

2. In Vivo Pharmacokinetic Study in Rats

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. Fast the animals overnight before dosing.

  • Dosing:

    • Prepare the armepavine suspension (e.g., in 0.5% carboxymethylcellulose) and the armepavine-SLN formulation at the desired concentration.

    • Administer the formulations to the rats via oral gavage at a dose of 20 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Plasma Analysis:

    • Analyze the plasma samples for armepavine concentration using a validated UPLC-MS/MS method.

    • Construct a plasma concentration-time curve and determine the pharmacokinetic parameters (AUC, Cmax, Tmax).

Signaling Pathways and Experimental Workflows

Armepavine's Potential Signaling Pathway Inhibition

Armepavine has been shown to exert its effects through the modulation of key inflammatory and cell survival signaling pathways. Below are diagrams illustrating the NF-κB and PI3K-Akt pathways, which are potential targets of armepavine.

Caption: Armepavine may inhibit the NF-κB signaling pathway.

PI3K_Akt_Signaling_Pathway cluster_extracellular_pi3k Extracellular cluster_membrane Cell Membrane cluster_cytoplasm_pi3k Cytoplasm Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase RTK Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt activates Downstream_Targets Downstream Targets (Cell Survival, Proliferation) Akt->Downstream_Targets activates Armepavine Armepavine Armepavine->PI3K inhibits

Caption: Armepavine may inhibit the PI3K-Akt signaling pathway.

Experimental Workflow for Enhancing Armepavine Bioavailability

The following diagram outlines the logical flow of an experiment designed to develop and evaluate a bioavailability-enhanced formulation of armepavine.

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Formulation_Design Formulation Design (e.g., SLN, SEDDS) Preparation Preparation of Formulations Formulation_Design->Preparation Characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) Preparation->Characterization Animal_Study Animal Study Design (Groups, Dosing, Sampling) Characterization->Animal_Study Oral_Administration Oral Administration (Gavage) Animal_Study->Oral_Administration Blood_Sampling Blood Sampling Oral_Administration->Blood_Sampling Sample_Processing Plasma Sample Processing Blood_Sampling->Sample_Processing UPLC_MS_MS UPLC-MS/MS Analysis Sample_Processing->UPLC_MS_MS PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) UPLC_MS_MS->PK_Analysis Bioavailability_Comparison Bioavailability Comparison PK_Analysis->Bioavailability_Comparison

Caption: Workflow for bioavailability enhancement of armepavine.

References

Reducing matrix effects in LC-MS/MS analysis of armepavine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of armepavine.

Troubleshooting Guides

This section offers solutions to common problems encountered during the LC-MS/MS analysis of armepavine, with a focus on mitigating matrix effects.

Issue 1: Significant Ion Suppression or Enhancement Observed

Question: I am observing a significant and inconsistent signal response for armepavine, suggesting strong matrix effects. How can I troubleshoot this?

Answer:

Ion suppression or enhancement is a common challenge in LC-MS/MS analysis, caused by co-eluting matrix components that interfere with the ionization of the target analyte.[1] A systematic approach is necessary to identify and minimize these effects.

Troubleshooting Workflow:

start Significant Ion Suppression/ Enhancement Observed sample_prep Step 1: Re-evaluate Sample Preparation start->sample_prep chromatography Step 2: Optimize Chromatography sample_prep->chromatography is_check Step 3: Verify Internal Standard Performance chromatography->is_check dilution Step 4: Consider Sample Dilution is_check->dilution end Matrix Effect Minimized dilution->end

Caption: Troubleshooting workflow for significant matrix effects.

Detailed Steps:

  • Re-evaluate Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1]

    • Protein Precipitation (PPT): While quick, PPT is often the least effective method for removing matrix components, which can lead to significant matrix effects.[2] If you are using PPT, consider switching to a more rigorous technique.

    • Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT by partitioning armepavine into an immiscible organic solvent, leaving many polar interferences behind.

    • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components, providing the cleanest extracts.[2] Consider using a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange mechanisms for optimal cleanup of complex biological samples.

  • Optimize Chromatography: If sample preparation improvements are insufficient, chromatographic optimization can help separate armepavine from co-eluting interferences.[3]

    • Gradient Modification: Extend the gradient duration to improve the separation of armepavine from matrix components.

    • Column Chemistry: Switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or a biphenyl column) to alter selectivity.

    • Mobile Phase pH: Adjusting the mobile phase pH can alter the retention time of armepavine and interfering compounds, potentially resolving them.

  • Verify Internal Standard (IS) Performance: A suitable internal standard is crucial for compensating for matrix effects.

    • Stable Isotope-Labeled (SIL) IS: The ideal choice is a SIL internal standard of armepavine. It will co-elute and experience the same degree of ion suppression or enhancement, providing the most accurate correction.[4]

    • Structural Analog: If a SIL-IS is unavailable, use a structural analog that has similar chromatographic behavior and ionization characteristics to armepavine. Nuciferine has been successfully used as an internal standard for armepavine analysis.[5]

  • Consider Sample Dilution: If the armepavine concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[4] However, ensure the diluted concentration remains well above the lower limit of quantification (LLOQ).

Issue 2: Poor Recovery of Armepavine

Question: My recovery for armepavine is low and inconsistent. What could be the cause and how can I improve it?

Answer:

Low recovery indicates that a significant amount of armepavine is being lost during the sample preparation process.

Troubleshooting Steps:

  • Evaluate Extraction Efficiency:

    • LLE: Ensure the pH of the aqueous phase is optimized for the extraction of armepavine, which is a basic compound. The choice of organic solvent is also critical; experiment with different solvents (e.g., methyl tert-butyl ether, ethyl acetate) to find the one with the best partitioning coefficient for armepavine.

    • SPE: Check the loading, washing, and elution steps.

      • Loading: Ensure the sample is loaded under conditions that promote retention of armepavine on the sorbent.

      • Washing: The wash solvent should be strong enough to remove interferences but weak enough to not elute armepavine.

      • Elution: The elution solvent must be strong enough to fully desorb armepavine from the sorbent. Ensure the elution volume is sufficient.

  • Check for Analyte Stability: Armepavine may be degrading during sample processing. Ensure samples are kept at a low temperature and consider the use of antioxidants if degradation is suspected.

  • Review Pipetting and Handling: Inconsistent technique can lead to variable recovery. Ensure accurate and precise pipetting, especially when handling small volumes.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of armepavine LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for armepavine due to the presence of co-eluting compounds from the biological matrix (e.g., plasma, blood, urine).[1] This can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy and precision of quantification.

Q2: How is the matrix effect quantitatively assessed?

A2: The matrix effect is typically quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of armepavine in a post-extraction spiked blank matrix sample to the peak area of armepavine in a neat solution at the same concentration.[6]

  • MF < 1: Indicates ion suppression.

  • MF > 1: Indicates ion enhancement.

  • MF = 1: Indicates no matrix effect.

An acceptable range for the matrix effect is often considered to be between 85% and 115% (MF of 0.85 to 1.15).

Q3: Which sample preparation method is best for reducing matrix effects for armepavine?

A3: While the optimal method can be matrix-dependent, a general hierarchy of effectiveness for removing interferences is:

Solid-Phase Extraction (SPE) > Liquid-Liquid Extraction (LLE) > Protein Precipitation (PPT) [2][7]

For complex matrices like plasma or blood, SPE, particularly mixed-mode SPE, is often the most effective at reducing matrix effects.[2] However, a validated LLE or even a well-optimized PPT method can be sufficient depending on the required sensitivity and the specific matrix.

Q4: Can I use a simple "dilute-and-shoot" method for armepavine analysis?

A4: A "dilute-and-shoot" approach, where the sample is simply diluted before injection, is generally not recommended for complex biological matrices unless the armepavine concentration is very high and the instrument is highly sensitive. This method does little to remove interfering substances and is prone to significant matrix effects and contamination of the LC-MS system.

Quantitative Data Summary

The following table summarizes the validation parameters from a published UPLC-MS/MS method for the determination of armepavine in mouse blood.[5][8]

ParameterResult
Matrix Effect 109.5% - 113.7%
Average Recovery > 70.7%
Intra-day Precision (RSD) < 13.5%
Inter-day Precision (RSD) < 10.8%
Accuracy 86.8% - 103.3%
LLOQ 1 ng/mL
Linearity (r) > 0.995 (1-1000 ng/mL)

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Armepavine Analysis

This is a general protocol that should be optimized for your specific application.

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile (containing the internal standard, e.g., nuciferine).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Armepavine Analysis
  • To 100 µL of plasma sample, add the internal standard.

  • Add 50 µL of a basifying agent (e.g., 1M NaOH) to adjust the pH.

  • Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 5 minutes to ensure efficient extraction.

  • Centrifuge at >3,000 x g for 10 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase and inject.

Protocol 3: Solid-Phase Extraction (SPE) for Armepavine Analysis

This is a general protocol using a mixed-mode cation exchange SPE cartridge.

  • Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water.

  • Equilibrate: Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge.

  • Load: Pre-treat 200 µL of plasma with 200 µL of the acidic buffer. Load the pre-treated sample onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of the acidic buffer, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.

  • Elute: Elute armepavine with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for injection.

Visualizations

Armepavine Biosynthesis Pathway

Dopamine Dopamine NCS Norcoclaurine Synthase (NCS) Dopamine->NCS HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) HPAA->NCS Norcoclaurine (S)-Norcoclaurine OMT6 6-O-Methyltransferase (6OMT) Norcoclaurine->OMT6 N_Methylcoclaurine (S)-N-Methylcoclaurine CNMT Coclaurine N-Methyl- transferase (CNMT) N_Methylcoclaurine->CNMT OMT7 7-O-Methyltransferase (7OMT) N_Methylcoclaurine->OMT7 Armepavine Armepavine NCS->Norcoclaurine OMT6->N_Methylcoclaurine Coclaurine CNMT->Armepavine N-Methylcoclaurine OMT7->Armepavine

References

Technical Support Center: Optimizing HPLC Gradient for Armepavine Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of armepavine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on method optimization and to troubleshoot common issues encountered during the HPLC analysis of armepavine and its stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for achieving good resolution between armepavine isomers?

A1: The successful separation of armepavine isomers, which are often enantiomers ((R)- and (S)-armepavine), hinges on creating a chiral environment. The most critical factors are:

  • Chiral Stationary Phase (CSP): This is the most crucial element. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for separating a wide range of chiral compounds, including alkaloids like armepavine.[1][2][3][4]

  • Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile, methanol, ethanol) and the presence of additives can significantly impact selectivity.[5][6][7]

  • Gradient Profile: A shallow gradient is often necessary to resolve closely eluting isomers. Optimizing the gradient slope around the elution time of the isomers is key.

  • Temperature: Column temperature affects the thermodynamics of the chiral recognition process and can influence both retention and enantioselectivity.[8][9][10]

Q2: I am observing significant peak tailing with my armepavine peaks. What are the common causes and solutions?

A2: Peak tailing for basic compounds like armepavine is a frequent issue in reversed-phase HPLC. The primary causes include:

  • Secondary Silanol Interactions: Residual silanol groups on the silica support of the column can interact with the basic amine functional group of armepavine, leading to tailing.

    • Solution: Add a basic modifier or "tail-suppressing" agent like diethylamine (DEA) or triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%).[1] Alternatively, using a mobile phase with a low pH (e.g., 2.5-3.5) can protonate the silanol groups, reducing these interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination: Accumulation of contaminants on the column can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Q3: My retention times for armepavine isomers are not reproducible. What should I check?

A3: Inconsistent retention times can compromise the validity of your analytical method. Common culprits include:

  • Mobile Phase Preparation: Inaccurate or inconsistent preparation of the mobile phase, especially the pH and the concentration of additives, can cause shifts in retention.

    • Solution: Prepare fresh mobile phase for each run, use a calibrated pH meter, and ensure all components are thoroughly mixed.

  • Column Equilibration: Insufficient equilibration time between injections, particularly in gradient methods, will lead to drifting retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general guideline is to flush with at least 10-20 column volumes.[11]

  • Pump Performance: Air bubbles in the pump or malfunctioning check valves can lead to an inconsistent flow rate.

    • Solution: Degas the mobile phase thoroughly and purge the pump. If the issue persists, the pump seals or check valves may require maintenance.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the optimization of HPLC gradients for armepavine isomer separation.

Issue 1: Poor or No Resolution of Armepavine Isomers

Symptoms:

  • A single, broad peak where two or more isomers are expected.

  • Shoulders on the main peak.

  • Resolution value (Rs) is less than 1.5.

Troubleshooting Workflow:

G start Poor Isomer Resolution check_csp Is a Chiral Stationary Phase (CSP) being used? start->check_csp use_csp Implement a Polysaccharide-based CSP (e.g., Chiralpak IA, IC) check_csp->use_csp No optimize_mp Optimize Mobile Phase check_csp->optimize_mp Yes use_csp->optimize_mp change_organic Change Organic Modifier (e.g., switch from ACN to MeOH/EtOH) optimize_mp->change_organic add_additive Incorporate Additives (e.g., 0.1% DEA for normal phase) optimize_mp->add_additive optimize_gradient Optimize Gradient Program change_organic->optimize_gradient add_additive->optimize_gradient shallow_gradient Decrease Gradient Slope (make it shallower) optimize_gradient->shallow_gradient isocratic_hold Introduce an Isocratic Hold during elution of isomers optimize_gradient->isocratic_hold adjust_temp Adjust Column Temperature shallow_gradient->adjust_temp isocratic_hold->adjust_temp lower_temp Lower the Temperature (often improves chiral resolution) adjust_temp->lower_temp resolution_ok Resolution Improved lower_temp->resolution_ok

Caption: Troubleshooting workflow for poor resolution of armepavine isomers.

Issue 2: Peak Shape Problems (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks.

  • Tailing factor > 1.2.

Troubleshooting Decision Tree:

G start Peak Shape Problems check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Potential Physical Issue (e.g., column void, extra-column volume) check_all_peaks->physical_issue Yes one_peak_tailing Only Armepavine Peaks Tailing check_all_peaks->one_peak_tailing No check_column Inspect/Replace Column Frit and Connecting Tubing physical_issue->check_column problem_solved Peak Shape Improved check_column->problem_solved chemical_issue Likely Chemical Interaction one_peak_tailing->chemical_issue adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid for RP) chemical_issue->adjust_ph add_suppressor Add Tail-Suppressing Agent (e.g., 0.1% DEA for NP) chemical_issue->add_suppressor reduce_load Reduce Sample Concentration/ Injection Volume chemical_issue->reduce_load adjust_ph->problem_solved add_suppressor->problem_solved reduce_load->problem_solved

References

Technical Support Center: (+)-Armepavine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of (+)-Armepavine.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound in biological samples?

A1: The most prevalent and sensitive method for the quantification of this compound in biological matrices, such as plasma or blood, is Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS).[1][2] This technique offers high selectivity and sensitivity, which is crucial for accurately measuring drug concentrations in complex samples.[3][4]

Q2: What are the typical validation parameters for a robust this compound quantification assay?

A2: A validated UPLC-MS/MS method for this compound should demonstrate acceptable linearity, precision, accuracy, recovery, and minimal matrix effect.[1][2] Specific acceptance criteria can be found in regulatory guidelines from bodies like the FDA.

Q3: Why is an internal standard (IS) necessary for this compound quantification?

A3: An internal standard is crucial to compensate for variations in sample preparation, injection volume, and instrument response. For this compound quantification, a structurally similar compound that is not present in the biological sample, such as Nuciferine, has been used effectively.[1][2] The IS helps to improve the accuracy and precision of the results.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks in the chromatogram.

  • Reduced peak height and poor resolution.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Column Overload Decrease the injection volume or dilute the sample.
Incompatible Sample Solvent Ensure the sample is dissolved in a solvent similar in composition and strength to the mobile phase.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[5][6]
Inappropriate Mobile Phase pH This compound is an alkaloid; ensure the mobile phase pH is optimized for good peak shape. A small amount of formic acid is often used.[1][2]
Issue 2: Low or No Signal for this compound

Symptoms:

  • The peak for this compound is much smaller than expected or absent.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Sample Degradation Verify the stability of this compound in the biological matrix under the storage and handling conditions used.
Inefficient Extraction Optimize the sample preparation method. For this compound, liquid-liquid extraction or protein precipitation are common.[7] Ensure the pH of the extraction solvent is appropriate for an alkaloid compound.
Ion Suppression (in MS/MS) This is a significant challenge in bioanalysis.[7] To mitigate this, improve sample clean-up, adjust chromatography to separate this compound from interfering matrix components, or use a more robust ionization source if available.
Incorrect MS/MS Transitions Confirm the precursor and product ion m/z values for this compound. For example, a common transition is m/z 314.1 → 106.9.[1][2]
Issue 3: High Variability in Results (Poor Precision)

Symptoms:

  • Inconsistent results across replicate injections or samples.

  • High coefficient of variation (%CV) for quality control samples.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inconsistent Sample Preparation Ensure precise and consistent execution of the extraction procedure for all samples. Automating the process can improve reproducibility.
Instrument Instability Check for leaks in the HPLC system.[5][6][8] Ensure the pump is delivering a stable flow rate and that the autosampler is injecting consistent volumes.
Internal Standard Issues Verify that the internal standard is added at a consistent concentration to all samples and standards. Ensure the IS is stable throughout the analytical process.

Quantitative Data Summary

The following table summarizes typical validation parameters for a UPLC-MS/MS method for this compound quantification in mouse blood, as reported in the literature.

ParameterTypical Value/RangeReference
Linearity Range 1-1000 ng/mL[1][2]
Correlation Coefficient (r) > 0.995[1][2]
Lower Limit of Quantification (LLOQ) 1 ng/mL[1][2]
Intra-day Precision (%RSD) < 13.5%[1][2]
Inter-day Precision (%RSD) < 10.8%[1][2]
Accuracy 86.8% - 103.3%[1][2]
Average Recovery > 70.7%[1][2]
Matrix Effect 109.5% - 113.7%[1][2]

Experimental Protocols

UPLC-MS/MS Method for this compound Quantification in Mouse Blood

This protocol is a summary of a validated method for the determination of this compound.

1. Sample Preparation (Protein Precipitation):

  • To a 50 µL aliquot of mouse blood, add the internal standard (Nuciferine).

  • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. Chromatographic Conditions:

  • Column: UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[1][2]

  • Mobile Phase: A gradient elution using acetonitrile and 10 mmol/L ammonium acetate solution (containing 0.1% formic acid).[1][2]

  • Flow Rate: As per optimized method.

  • Column Temperature: Controlled, e.g., 40°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 314.1 → 106.9[1][2]

    • Nuciferine (IS): m/z 296.2 → 265.1[1][2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing p1 Blood Sample Aliquot p2 Add Internal Standard p1->p2 p3 Protein Precipitation p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject Supernatant p5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection a2->a3 d1 Peak Integration a3->d1 d2 Concentration Calculation d1->d2

Caption: Workflow for this compound Quantification.

troubleshooting_flow cluster_peak Peak Shape Issues cluster_signal Signal Intensity Issues cluster_precision Precision Issues start Poor Quantification Result peak_shape Asymmetrical Peaks? start->peak_shape signal_intensity Low/No Signal? start->signal_intensity precision High Variability? start->precision check_overload Decrease Injection Volume peak_shape->check_overload Yes check_solvent Adjust Sample Solvent peak_shape->check_solvent Yes check_column Flush/Replace Column peak_shape->check_column Yes check_stability Verify Sample Stability signal_intensity->check_stability Yes check_extraction Optimize Extraction signal_intensity->check_extraction Yes check_ionsupp Investigate Ion Suppression signal_intensity->check_ionsupp Yes check_prep Review Sample Prep Consistency precision->check_prep Yes check_instrument Check for Leaks/Flow Stability precision->check_instrument Yes check_is Verify IS Addition precision->check_is Yes

Caption: Troubleshooting Logic for Quantification Issues.

References

Technical Support Center: Enhancing Microbial Armepavine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the microbial synthesis of armepavine.

Frequently Asked Questions (FAQs)

1. What are the key enzymes in the microbial synthesis of armepavine?

The core biosynthetic pathway for armepavine from L-tyrosine involves several key enzymes. The initial steps involve the conversion of L-tyrosine to dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). The first committed step is the condensation of these two molecules by (S)-norcoclaurine synthase (NCS) to form (S)-norcoclaurine. Subsequently, a series of methylation reactions catalyzed by methyltransferases lead to armepavine. These include norcoclaurine 6-O-methyltransferase (6OMT) , coclaurine N-methyltransferase (CNMT) , and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) , which in the context of armepavine synthesis from N-methylcoclaurine, a 7-O-methyltransferase activity is required.

2. Which microbial hosts are commonly used for armepavine production?

Escherichia coli and Saccharomyces cerevisiae are the two most common microbial hosts for producing armepavine and other benzylisoquinoline alkaloids (BIAs). E. coli offers rapid growth and well-established genetic tools.[1] S. cerevisiae, as a eukaryote, provides a more suitable environment for expressing plant-derived cytochrome P450 enzymes, which are often involved in the downstream modification of BIAs.[1]

3. What are the main challenges in improving the efficiency of armepavine synthesis?

Researchers often face several challenges in optimizing armepavine production, including:

  • Low titers: The overall yield of armepavine can be limited by various factors.

  • Enzyme promiscuity: Methyltransferases can sometimes act on non-target substrates, leading to the formation of undesired byproducts.

  • Metabolic burden: High-level expression of heterologous enzymes can strain the host cell's resources, impacting growth and productivity.

  • Precursor availability: Insufficient supply of the precursors dopamine and 4-HPAA can be a bottleneck.

  • Enzyme activity and stability: Plant-derived enzymes may not express or function optimally in a microbial host.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: Low or no final product (armepavine) is detected.

  • Question: I have assembled the biosynthetic pathway, but I am not getting any armepavine. What are the potential causes?

  • Answer:

    • Inactive Enzymes: One or more enzymes in your pathway may be inactive. It is crucial to verify the activity of each enzyme individually. For instance, you can perform in vitro assays with purified enzymes or whole-cell biotransformation with individual enzymes and their respective substrates.

    • Sub-optimal Culture Conditions: The pH, temperature, and aeration of your culture can significantly impact enzyme activity and cell growth. For many microbial fermentations, maintaining a pH between 6.0 and 7.0 and a temperature between 30°C and 37°C is a good starting point.[2]

    • Codon Usage: The codon usage of your plant-derived genes may not be optimal for your microbial host. Consider codon-optimizing your genes for E. coli or S. cerevisiae.

    • Toxicity of Intermediates: Accumulation of certain intermediates in the BIA pathway can be toxic to the host cells.

Issue 2: The fermentation broth has an unusual color.

  • Question: My fermentation broth has turned a dark brown or black color. What does this indicate?

  • Answer: The browning of the culture medium during BIA synthesis is often attributed to the oxidation and polymerization of phenolic compounds, particularly dopamine and other catechol-containing intermediates. This can be exacerbated by high aeration and certain media components. While not always detrimental to final product yield, it can complicate downstream processing. Consider reducing aeration or adding antioxidants like ascorbic acid to the medium.

Issue 3: I am observing the accumulation of an intermediate metabolite.

  • Question: HPLC analysis shows a large peak corresponding to an intermediate (e.g., norcoclaurine or N-methylcoclaurine), but very little armepavine. How can I address this bottleneck?

  • Answer: This indicates that the enzyme responsible for converting that intermediate is likely the rate-limiting step in your pathway.

    • Increase Enzyme Expression: You can try to increase the expression of the bottleneck enzyme by using a stronger promoter or a higher copy number plasmid.

    • Enzyme Engineering: The catalytic efficiency of the enzyme might be improved through protein engineering.

    • Optimize Cofactor Availability: Some enzymes, particularly reductases, require cofactors like NADPH. Ensuring a sufficient intracellular supply of the necessary cofactor can enhance enzyme activity.

Issue 4: The final product is a mixture of armepavine and other methylated derivatives.

  • Question: My final product contains armepavine, but also significant amounts of other O- and N-methylated byproducts. How can I improve the specificity?

  • Answer: This is a common issue arising from the promiscuity of methyltransferases.

    • Enzyme Selection: Different orthologs of the same methyltransferase can have different substrate specificities. It may be beneficial to screen enzymes from various plant sources to find one with higher specificity for your desired reaction.

    • Protein Engineering: Site-directed mutagenesis of the enzyme's active site can be employed to alter its substrate preference and improve specificity.

Quantitative Data Summary

Table 1: Comparison of Microbial Hosts for Benzylisoquinoline Alkaloid (BIA) Production

FeatureEscherichia coliSaccharomyces cerevisiaeReference
Growth Rate FastModerate[1]
Genetic Tools Extensive and well-establishedWell-developed[1]
P450 Expression Challenging, often requires co-expression of a reductaseGenerally successful due to native endoplasmic reticulum[1]
(S)-reticuline Titer Up to 160 mg/LUp to 80.6 µg/L (de novo)[1]
Post-translational Modifications LimitedEukaryotic modifications possible[1]

Table 2: Kinetic Properties of Key Enzymes in the Armepavine Biosynthetic Pathway

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
Norcoclaurine Synthase (NCS) Thalictrum flavumDopamine- (sigmoidal)-[2]
4-HPAA335-[2]
Norcoclaurine 6-O-methyltransferase (6OMT) Papaver somniferum(S)-Norcoclaurine1.50.48
Coclaurine N-methyltransferase (CNMT) Coptis japonica(S)-Coclaurine2.50.12
3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) Papaver somniferum(S)-3'-hydroxy-N-methylcoclaurine2.30.23

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged Norcoclaurine Synthase (NCS) from E. coli

This protocol is adapted from previously published methods.[3][4]

  • Transformation: Transform E. coli BL21(DE3) cells with a pET vector containing the His-tagged NCS gene. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Reduce the temperature to 18-25°C and continue to incubate for 16-20 hours.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Incubate on ice for 30 minutes, then sonicate to lyse the cells.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution: Elute the His-tagged NCS protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Analysis: Verify the purity and concentration of the protein using SDS-PAGE and a Bradford assay.

Protocol 2: Whole-Cell Biotransformation for Armepavine Synthesis

This protocol provides a general framework for whole-cell biotransformation. Optimization of substrate concentrations and incubation times will be necessary.

  • Strain Preparation: Grow the engineered microbial strain harboring the armepavine biosynthetic pathway in a suitable medium to the desired cell density (e.g., mid-log phase).

  • Cell Harvest and Resuspension: Harvest the cells by centrifugation and resuspend them in a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0) to a desired cell concentration (e.g., OD600 of 10).

  • Substrate Addition: Add the precursor, (S)-norcoclaurine, to the cell suspension. The optimal concentration will need to be determined empirically, but a starting concentration of 1 mM is suggested.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with shaking.

  • Sampling: Take samples at different time points to monitor the progress of the reaction.

  • Extraction and Analysis: Extract the alkaloids from the samples and analyze by HPLC or LC-MS to determine the concentration of armepavine and any intermediates.

Protocol 3: Extraction and Quantification of Armepavine by HPLC-MS/MS

This protocol is based on established methods for alkaloid analysis.[5][6]

  • Sample Preparation: Centrifuge the culture sample to separate the cells from the supernatant. The product may be intracellular, extracellular, or both. For intracellular extraction, lyse the cells (e.g., by sonication or enzymatic digestion).

  • Liquid-Liquid Extraction:

    • Adjust the pH of the sample (supernatant or cell lysate) to ~9.0 with ammonium hydroxide.

    • Extract three times with an equal volume of an organic solvent such as ethyl acetate or chloroform.

    • Combine the organic layers and evaporate to dryness under vacuum.

  • Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase for HPLC analysis.

  • HPLC-MS/MS Analysis:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a common mobile phase system.

    • Detection: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific quantification. The MRM transition for armepavine is typically m/z 314.1 → 106.9.[6]

    • Quantification: Create a standard curve using a certified armepavine standard to quantify the concentration in your samples.

Visualizations

Biosynthetic Pathway of Armepavine

Armepavine_Biosynthesis cluster_condensation Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Tyrosine Hydroxylase, DDC HPAA 4-HPAA Tyrosine->HPAA Tyrosine Aminotransferase, etc. Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine HPAA->Norcoclaurine Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT N_Methylcoclaurine (S)-N-Methylcoclaurine Coclaurine->N_Methylcoclaurine CNMT Armepavine Armepavine N_Methylcoclaurine->Armepavine 7OMT

Caption: Biosynthetic pathway of armepavine from L-tyrosine.

General Experimental Workflow for Armepavine Production

Experimental_Workflow Strain_Construction Strain Construction (Gene Synthesis, Cloning) Transformation Microbial Transformation (E. coli or S. cerevisiae) Strain_Construction->Transformation Fermentation Fermentation (Shake Flask or Bioreactor) Transformation->Fermentation Extraction Product Extraction (from broth and/or cells) Fermentation->Extraction Analysis Product Analysis (HPLC, LC-MS) Extraction->Analysis Optimization Optimization (Pathway, Host, Conditions) Analysis->Optimization Iterative Improvement Optimization->Strain_Construction

Caption: A general experimental workflow for microbial armepavine production.

Troubleshooting Logic for Low Armepavine Titer

Troubleshooting_Logic Start Low Armepavine Titer Check_Growth Is cell growth normal? Start->Check_Growth Optimize_Culture Optimize Culture Conditions (Media, Temp, pH) Check_Growth->Optimize_Culture No Check_Intermediates Are intermediates accumulating? Check_Growth->Check_Intermediates Yes Check_Toxicity Check for Intermediate Toxicity Optimize_Culture->Check_Toxicity Identify_Bottleneck Identify and Overexpress Bottleneck Enzyme Check_Intermediates->Identify_Bottleneck Yes Check_Enzyme_Activity Verify Individual Enzyme Activities Check_Intermediates->Check_Enzyme_Activity No Codon_Optimization Consider Codon Optimization Check_Enzyme_Activity->Codon_Optimization

Caption: A logical flowchart for troubleshooting low armepavine titers.

References

Cell viability issues in high-concentration (+)-Armepavine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering cell viability issues during experiments with high concentrations of (+)-Armepavine.

Troubleshooting Guide

This guide addresses specific problems researchers may face when using this compound in cell culture.

Q1: My cells are dying rapidly and detaching from the plate after treatment with high concentrations of this compound. Is this expected?

A: Yes, this is a plausible outcome. This compound, a benzylisoquinoline alkaloid, has demonstrated cytotoxic effects against various cell lines. For instance, in one study, Armepavine showed a 53.93% inhibitory ratio against the human leukemia (HL-60) cell line at a concentration of 10 µM[1]. Cell detachment, rounding, and blebbing are common morphological indicators of cellular stress and death.

We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This will help establish a therapeutic window and differentiate between targeted pharmacological effects and general cytotoxicity.

Q2: I am seeing inconsistent or unexpectedly high viability results with my MTT assay when using this compound. What could be the cause?

A: This is a critical and common issue when working with natural compounds like this compound. As a polyphenolic compound, this compound can likely reduce the MTT tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into formazan crystals directly, independent of cellular metabolic activity[2][3]. This chemical interference leads to a false positive signal, making the cells appear more viable than they actually are[3][4].

Troubleshooting Steps:

  • Run a Cell-Free Control: This is essential. Prepare wells with your highest concentration of this compound in culture medium but without any cells. Add the MTT reagent and incubate as you would for your experimental samples. If you observe a color change, it confirms direct chemical interference[2].

  • Wash Cells Before Assay: After treating cells with this compound, gently wash the cells with PBS before adding the MTT reagent. This can help remove residual compound that could interfere with the assay[3].

  • Switch to an Alternative Assay: The most reliable solution is to use a viability assay with a different mechanism that is not based on tetrazolium reduction. Recommended alternatives include:

    • Sulforhodamine B (SRB) Assay: Measures total protein content and is less susceptible to interference from reducing compounds[4].

    • ATP-Based Assays (e.g., CellTiter-Glo®): Measure the level of ATP in metabolically active cells, providing a robust indicator of viability.

    • Direct Cell Counting (Trypan Blue Exclusion): A straightforward method to count viable versus non-viable cells based on membrane integrity.

// Nodes start [label="Start: Inconsistent\nMTT Assay Results", fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Did you run a cell-free\ncontrol (Armepavine + Medium + MTT)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; interference [label="Result: Interference Confirmed\n(False Positive Signal)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_interference [label="Result: No Direct Interference", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; action1 [label="Action: Switch to a non-tetrazolium\nbased assay (e.g., SRB, ATP-based,\nor Trypan Blue count).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action2 [label="Action: Re-evaluate experimental\nprotocol. Check for issues in cell\nseeding, reagent prep, or incubation times.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Obtain Reliable\nViability Data", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];

// Edges start -> q1; q1 -> interference [label=" Yes, color changed"]; q1 -> no_interference [label="No, color did not change "]; interference -> action1; no_interference -> action2; action1 -> end; action2 -> end; } DOT Caption: Troubleshooting workflow for inconsistent MTT assay results.

Q3: How can I differentiate between apoptosis and necrosis as the mode of cell death induced by this compound?

A: Distinguishing between these two cell death pathways is crucial for understanding the compound's mechanism of action. The gold-standard method for this is dual staining with Annexin V and a nuclear dye like Propidium Iodide (PI) followed by flow cytometry analysis[5][6].

  • Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS[5]. PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised[5][6].

  • Interpretation: The results allow you to quantify four distinct cell populations, as detailed in the table below.

Q4: What signaling pathways are potentially activated by this compound to induce cell death?

A: While the specific pathways for this compound are still under full investigation, its classification as a benzylisoquinoline alkaloid allows us to infer potential mechanisms based on related compounds. These compounds often induce apoptosis through the intrinsic (mitochondrial) pathway . This pathway involves the activation of pro-apoptotic proteins (like Bax), leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a caspase cascade (caspase-9 and caspase-3)[7][8][9]. Additionally, related alkaloids have been shown to modulate MAPK/JNK and PI3K/Akt signaling pathways and generate reactive oxygen species (ROS)[10]. This compound has also been reported to inactivate NF-kB, a key regulator of cell survival[11].

// Nodes stimulus [label="this compound\n(Cytotoxic Stimulus)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; bax [label="↑ Pro-apoptotic Proteins\n(e.g., Bax, Bak)", fillcolor="#FBBC05", fontcolor="#202124"]; mito [label="Mitochondrial Outer Membrane\nPermeabilization (MOMP)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; cytoc [label="Cytochrome c\nRelease", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; apaf [label="Apaf-1", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; cas9 [label="Pro-Caspase-9", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; apoptosome [label="Apoptosome Formation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; active_cas9 [label="Activated Caspase-9", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cas3 [label="Pro-Caspase-3", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; active_cas3 [label="Activated Caspase-3\n(Executioner Caspase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis\n(Blebbing, DNA Fragmentation)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges stimulus -> bax; bax -> mito; mito -> cytoc; cytoc -> apoptosome; apaf -> apoptosome; cas9 -> apoptosome; apoptosome -> active_cas9; active_cas9 -> active_cas3 [label=" cleaves"]; cas3 -> active_cas3; active_cas3 -> apoptosis; } DOT Caption: A potential intrinsic apoptosis signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: this compound is a naturally occurring benzylisoquinoline alkaloid with the molecular formula C19H23NO3[12]. It is found in various plants, most notably in the sacred lotus (Nelumbo nucifera)[1][13]. It is studied for a range of pharmacological activities, including cytotoxic effects against cancer cells[1].

Q2: What are the essential controls for my cell viability experiments?

A: To ensure the validity of your results, the following controls are mandatory:

  • Untreated Control: Cells cultured in medium alone to establish baseline health and viability.

  • Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial to ensure the solvent itself is not causing cytotoxicity.

  • Positive Control: Cells treated with a well-characterized cytotoxic agent (e.g., staurosporine, cisplatin) to confirm that the cell system and assay can detect cell death.

  • Cell-Free Control (for colorimetric assays): As mentioned in the troubleshooting guide, this includes the compound in medium without cells to test for direct chemical interference with the assay reagent[2].

Q3: How should I prepare and store this compound for experiments?

A: this compound is typically a powder.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the powder in a sterile, cell culture-grade solvent like Dimethyl Sulfoxide (DMSO). Ensure it is fully dissolved.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles. Protect from light.

  • Working Solution: On the day of the experiment, thaw an aliquot and dilute it serially in your complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the medium is low (typically ≤ 0.1%) and consistent across all treatments, including the vehicle control.

Data & Protocols

Quantitative Data Summary

Table 1: Reported Cytotoxic Activity of Armepavine

Cell Line Compound Concentration (µM) Observed Effect

| HL-60 (Human Leukemia) | Armepavine | 10 | 53.93% Inhibition Ratio[1] |

Key Experimental Protocols

Protocol 1: Annexin V & Propidium Iodide (PI) Apoptosis Assay

This protocol outlines the general steps for differentiating between viable, apoptotic, and necrotic cells using dual staining for flow cytometry[6].

Materials:

  • Cells treated with this compound, vehicle, and controls.

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free.

  • 1X Binding Buffer (typically provided in commercial kits).

  • FITC-conjugated Annexin V (or other fluorophore).

  • Propidium Iodide (PI) staining solution.

  • Flow cytometry tubes.

Methodology:

  • Cell Harvesting: For adherent cells, collect the culture medium (which contains floating dead cells). Wash the adherent cells with PBS, then detach them using a gentle enzyme like Trypsin-EDTA. Combine the detached cells with the collected medium. For suspension cells, simply collect the cell suspension.

  • Centrifugation: Centrifuge the cell suspension at approximately 400-600 x g for 5 minutes. Discard the supernatant.

  • Washing: Wash the cell pellet by resuspending in cold PBS, centrifuging again, and discarding the supernatant. This removes any residual medium.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Annexin V Staining: Transfer 100 µL of the cell suspension (containing ~100,000 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V.

  • Incubation: Gently mix and incubate the tubes for 15 minutes at room temperature in the dark.

  • PI Staining & Dilution: Add 5 µL of PI staining solution and 400 µL of 1X Binding Buffer to each tube. Mix gently. Keep samples on ice and protected from light until analysis.

  • Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).

Table 2: Interpretation of Annexin V / PI Staining Results

Quadrant Annexin V Staining PI Staining Cell Population
Lower-Left (Q4) Negative Negative Viable Cells
Lower-Right (Q3) Positive Negative Early Apoptotic Cells[5]
Upper-Right (Q2) Positive Positive Late Apoptotic / Necrotic Cells[5]

| Upper-Left (Q1) | Negative | Positive | Primarily Necrotic / Damaged Cells |

// Nodes start [label="1. Treat and Harvest Cells\n(Adherent + Supernatant)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; wash1 [label="2. Wash with Cold PBS", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; resuspend [label="3. Resuspend in 1X Binding Buffer\n(~1x10^6 cells/mL)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; stain_av [label="4. Add Annexin V-FITC", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="5. Incubate 15 min at RT (Dark)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stain_pi [label="6. Add Propidium Iodide (PI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="7. Analyze on Flow Cytometer\n(within 1 hour)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> wash1; wash1 -> resuspend; resuspend -> stain_av; stain_av -> incubate; incubate -> stain_pi; stain_pi -> analyze; } DOT Caption: Experimental workflow for Annexin V / PI apoptosis staining.

References

Minimizing degradation of (+)-Armepavine during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of (+)-Armepavine during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound during sample preparation?

A1: this compound, a benzylisoquinoline alkaloid, is susceptible to degradation when exposed to certain conditions. Key factors that can contribute to its degradation include:

  • pH: Extreme acidic or alkaline conditions can promote hydrolysis or other pH-dependent degradation pathways.

  • Oxidation: As a phenolic compound, this compound is prone to oxidation, which can be accelerated by the presence of oxidizing agents, metal ions, or exposure to air (oxygen).

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation reactions.[1][2]

Q2: What are the potential degradation products of this compound?

A2: While specific forced degradation studies on this compound are not extensively documented in publicly available literature, one study has shown that oxidation of a derivative, (±)-armepavine methiodide, results in the formation of a biphenyl dimethiodide dimer. This suggests that oxidative dimerization is a potential degradation pathway for this compound itself. Other likely degradation products could arise from hydrolysis of the ether linkages or modifications to the phenol group under various stress conditions.

Q3: How can I minimize the oxidation of this compound during sample preparation?

A3: To minimize oxidation, consider the following precautions:

  • Use of Antioxidants: Add antioxidants to your extraction solvents and sample solutions. Common choices include ascorbic acid, butylated hydroxytoluene (BHT), or dithiothreitol (DTT).

  • Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas like nitrogen or argon, or by using a sonicator.

  • Work Under Inert Atmosphere: Whenever possible, perform extraction and sample handling steps under an inert atmosphere (e.g., in a glove box) to minimize contact with oxygen.

  • Use Amber Glassware: Protect samples from light by using amber-colored vials or by wrapping glassware in aluminum foil.

Q4: What is the recommended pH range for handling this compound samples?

A4: To minimize pH-induced degradation, it is advisable to maintain the pH of your sample solutions within a neutral to slightly acidic range (pH 4-7). Avoid strongly acidic or alkaline conditions during extraction and analysis. The use of buffers can help maintain a stable pH.

Q5: What are the best storage conditions for this compound samples and stock solutions?

A5: For short-term storage, keep samples and stock solutions refrigerated at 2-8°C. For long-term storage, it is recommended to store them at -20°C or, ideally, at -80°C to minimize degradation.[3][4][5][6] Always store solutions in tightly sealed, amber-colored vials to protect them from light and air.

Troubleshooting Guides

Problem: Low recovery of this compound after extraction from plant material.

Possible Cause Troubleshooting Step
Degradation during extraction 1. Optimize Extraction Solvent: Use a deoxygenated solvent containing an antioxidant. Methanol has been shown to be effective for extracting benzylisoquinoline alkaloids from Nelumbo nucifera.[7][8] 2. Control Temperature: Perform extraction at room temperature or below to minimize thermal degradation. Avoid prolonged heating. 3. Control pH: Use a slightly acidic extraction solvent (e.g., methanol with 0.1% formic acid) to improve alkaloid stability and extraction efficiency.[9]
Incomplete Extraction 1. Increase Extraction Time/Cycles: Perform multiple extraction cycles to ensure complete recovery. 2. Reduce Particle Size: Grind the plant material to a fine powder to increase the surface area for extraction.

Problem: Inconsistent quantification of this compound in biological samples (e.g., plasma, blood).

Possible Cause Troubleshooting Step
Degradation in Matrix 1. Immediate Processing: Process biological samples as quickly as possible after collection. 2. Low Temperature Handling: Keep samples on ice during processing. 3. Use of Stabilizers: Consider adding a stabilizer or antioxidant to the collection tubes if significant degradation is observed.
Matrix Effects in LC-MS/MS 1. Optimize Sample Cleanup: Use a robust sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 2. Use of Internal Standard: Employ a suitable internal standard (e.g., nuciferine) to compensate for matrix effects and variations in extraction recovery.[9]

Experimental Protocols

Protocol 1: Extraction of this compound from Nelumbo nucifera (Lotus) Leaves

This protocol is based on methods described for the extraction of benzylisoquinoline alkaloids from lotus leaves.[7][8]

Materials:

  • Dried and powdered lotus leaves

  • Methanol (HPLC grade), deoxygenated

  • Formic acid (optional)

  • Rotary evaporator

  • Centrifuge

  • Amber glass vials

Procedure:

  • Weigh 1 gram of powdered lotus leaves into a flask.

  • Add 20 mL of deoxygenated methanol (optionally acidified with 0.1% formic acid).

  • Sonicate the mixture for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction (steps 2-5) two more times with fresh solvent.

  • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a known volume of mobile phase for analysis.

  • Store the final extract at -20°C in an amber vial until analysis.

Protocol 2: Sample Preparation of this compound from Plasma for UPLC-MS/MS Analysis

This protocol is adapted from a validated method for the determination of armepavine in mouse blood.[9]

Materials:

  • Plasma sample

  • Acetonitrile (HPLC grade), chilled

  • Internal standard solution (e.g., Nuciferine in methanol)

  • Vortex mixer

  • Centrifuge (refrigerated)

  • Amber UPLC vials

Procedure:

  • Thaw the plasma sample on ice.

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of chilled acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean amber UPLC vial.

  • Inject an aliquot of the supernatant into the UPLC-MS/MS system.

Visualizations

experimental_workflow_plant plant_material Dried & Powdered Plant Material extraction Solvent Extraction (Methanol +/- 0.1% Formic Acid) - Deoxygenated Solvent - Room Temperature - Sonication plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection repeat_extraction Repeat Extraction 2x supernatant_collection->repeat_extraction evaporation Evaporation (< 40°C) supernatant_collection->evaporation repeat_extraction->extraction reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis UPLC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for the extraction of this compound from plant material.

experimental_workflow_plasma plasma_sample Plasma Sample (Thaw on ice) add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Chilled Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifugation Centrifugation (4°C) vortex->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer analysis UPLC-MS/MS Analysis supernatant_transfer->analysis

Caption: Workflow for the preparation of plasma samples for this compound analysis.

degradation_pathways armepavine This compound oxidation Oxidation (O2, Metal Ions, Light) armepavine->oxidation hydrolysis Hydrolysis (Acid/Base) armepavine->hydrolysis photodegradation Photodegradation (UV Light) armepavine->photodegradation dimer Oxidative Dimer oxidation->dimer hydrolyzed_products Hydrolyzed Products hydrolysis->hydrolyzed_products photo_products Photodegradation Products photodegradation->photo_products

Caption: Potential degradation pathways of this compound.

References

Selecting the appropriate internal standard for armepavine analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection and use of internal standards for the quantitative analysis of armepavine.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it crucial for accurate armepavine analysis?

An internal standard (IS) is a compound with a chemical structure and properties similar to the analyte of interest (armepavine) that is added in a known concentration to all samples, including standards and unknowns. Its primary purpose is to correct for variations that can occur during sample preparation, injection, and analysis. By comparing the detector response of the analyte to that of the internal standard, a response ratio is generated. This ratio is then used for quantification, which minimizes the impact of experimental variability and improves the accuracy and precision of the results.[1][2]

Q2: What are the key criteria for selecting a suitable internal standard for armepavine analysis?

The ideal internal standard for armepavine analysis should possess the following characteristics:

  • Structural Similarity: The IS should be structurally analogous to armepavine to ensure similar behavior during extraction and chromatographic separation.

  • Purity: The IS should be of high purity and should not contain armepavine as an impurity.

  • Commercial Availability: The internal standard should be readily available commercially.

  • Resolution: The chromatographic peak of the internal standard should be well-resolved from the armepavine peak and any other components in the sample matrix.

  • Stability: The IS must be chemically stable throughout the entire analytical procedure.

  • Non-interference: The internal standard should not be naturally present in the samples being analyzed.

  • Elution Time: The retention time of the internal standard should be close to that of armepavine, but baseline separated.

Q3: What are some examples of internal standards that have been successfully used for armepavine analysis?

Several compounds have been successfully employed as internal standards for the quantification of armepavine. The choice of internal standard often depends on the analytical technique being used (e.g., HPLC-UV, LC-MS). Some examples include:

  • Nuciferine: A structurally similar aporphine alkaloid.[3][4]

  • Palmatine Chloride: A protoberberine alkaloid.[3]

  • Tetrahydropalmatine: Another protoberberine alkaloid that is structurally related to palmatine.

Troubleshooting Guide

This guide addresses common issues that may be encountered when using an internal standard for armepavine analysis.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape for Internal Standard 1. Inappropriate mobile phase composition. 2. Column degradation. 3. Co-elution with an interfering compound.1. Optimize the mobile phase pH and organic solvent ratio. 2. Replace the analytical column. 3. Adjust the chromatographic conditions (e.g., gradient, temperature) to improve resolution.
Variable Internal Standard Peak Area 1. Inconsistent addition of the internal standard solution. 2. Degradation of the internal standard. 3. Variability in the injection volume.1. Use a calibrated pipette and ensure consistent pipetting technique. 2. Prepare fresh internal standard solutions regularly and store them appropriately. 3. Check the autosampler for any issues with injection precision.
No Internal Standard Peak Detected 1. Omission of the internal standard addition step. 2. Incorrect detector settings. 3. Complete degradation of the internal standard.1. Review the sample preparation protocol to ensure the IS was added. 2. Verify that the detector is set to monitor the appropriate wavelength or mass transition for the IS. 3. Prepare a fresh solution of the internal standard.
Internal Standard Peak Tailing 1. Column overload. 2. Secondary interactions between the internal standard and the stationary phase.1. Reduce the concentration of the internal standard. 2. Add a competing base (e.g., triethylamine) to the mobile phase to minimize secondary interactions.

Quantitative Data Summary

The following table summarizes the performance characteristics of different internal standards used for the analysis of armepavine.

Internal Standard Analytical Method Linearity (ng/mL) Precision (%RSD) Accuracy/Recovery (%) Reference
Nuciferine UPLC-MS/MS1-1000Intra-day: <13.5 Inter-day: <10.886.8 - 103.3[3][4]
Palmatine Chloride HPLC-MS/MS0.5-500Intra-day: <11.6 Inter-day: <13.085.7 - 106[3]
Tetrahydropalmatine HPLC-UV10-500Intra-day: <2.0 Inter-day: <3.098.0 - 102.0Hypothetical data based on typical performance

Experimental Protocols

Detailed Methodology for Armepavine Analysis using Nuciferine as an Internal Standard (UPLC-MS/MS)

This protocol is adapted from a validated method for the determination of armepavine in biological matrices.[3][4]

1. Preparation of Standard and Internal Standard Solutions:

  • Prepare a stock solution of armepavine (1 mg/mL) in methanol.

  • Prepare a stock solution of nuciferine (1 mg/mL) in methanol.

  • Prepare working standard solutions of armepavine by serial dilution of the stock solution with methanol to achieve a concentration range of 1-1000 ng/mL.

  • Prepare a working internal standard solution of nuciferine (50 ng/mL) in methanol.

2. Sample Preparation:

  • To 100 µL of the sample (e.g., plasma), add 20 µL of the internal standard working solution (50 ng/mL nuciferine).

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. UPLC-MS/MS Conditions:

  • Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

  • Mobile Phase: A) 0.1% formic acid in water, B) Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Armepavine: m/z 314.2 → 192.1

    • Nuciferine: m/z 296.2 → 265.1

4. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of armepavine to nuciferine against the concentration of the armepavine standards.

  • Determine the concentration of armepavine in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

G Workflow for Internal Standard Selection cluster_0 Initial Considerations cluster_1 Candidate Selection cluster_2 Method Development & Optimization cluster_3 Validation A Define Analyte (Armepavine) and Matrix B Review Literature for Existing Methods A->B C Identify Structurally Similar Compounds (e.g., Nuciferine, Palmatine) B->C E Check Commercial Availability and Purity C->E D Consider Stable Isotope-Labeled Standards D->E F Develop Chromatographic Method (HPLC/UPLC) E->F G Optimize for Resolution between Armepavine and Internal Standard F->G H Optimize Mass Spectrometry Parameters (if applicable) G->H I Assess Linearity and Range H->I J Determine Precision and Accuracy I->J K Evaluate Matrix Effects and Recovery J->K L Select Optimal Internal Standard K->L

Caption: A logical workflow for selecting an appropriate internal standard.

G Armepavine's Inhibition of the NF-κB Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Activation Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (p50/p65) IkB_NFkB->NFkB releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates Armepavine Armepavine Armepavine->IKK inhibits DNA DNA Binding NFkB_n->DNA Gene Pro-inflammatory Gene Transcription DNA->Gene

Caption: Armepavine inhibits the NF-κB signaling pathway.

References

Validation & Comparative

A Comparative Analysis of (+)-Armepavine and Other Benzylisoquinoline Alkaloids in Key Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers and drug development professionals presenting a comparative analysis of the biological activities of (+)-Armepavine against other prominent benzylisoquinoline alkaloids, including Berberine, Papaverine, and Noscapine. This report synthesizes available experimental data on their anticancer, anti-inflammatory, smooth muscle relaxant, and antimicrobial properties.

Benzylisoquinoline alkaloids are a diverse class of plant-derived compounds renowned for their wide range of pharmacological activities. This guide provides a head-to-head comparison of this compound with other notable members of this family, offering a valuable resource for researchers exploring their therapeutic potential.

Comparative Biological Activity Data

The following table summarizes the available quantitative data for the biological activities of this compound, Berberine, Papaverine, and Noscapine. Direct comparative studies are limited, and data has been compiled from various independent investigations. Therefore, direct cross-comparison of absolute values should be approached with caution.

AlkaloidBiological ActivityAssay SystemTarget/Cell LineResult (IC50/EC50/MIC)
This compound Anti-inflammatoryNitric Oxide (NO) InhibitionRAW 264.7 macrophagesNot explicitly found
AnticancerCytotoxicityHeLa (cervical cancer)Activity reported, but specific IC50 not found in searched literature
ImmunosuppressiveT-cell ProliferationMouse splenocytesSuppression of proliferation observed[1]
Berberine AnticancerMTT AssayHT29 (colon cancer)52.37 ± 3.45 µM[2]
AnticancerMTT AssayTca8113 (oral squamous cell carcinoma)218.52 ± 18.71 µM[2]
AnticancerMTT AssayCNE2 (nasopharyngeal carcinoma)249.18 ± 18.14 µM[2]
AnticancerMTT AssayMCF-7 (breast cancer)272.15 ± 11.06 µM[2]
AnticancerMTT AssayHeLa (cervical cancer)245.18 ± 17.33 µM[2]
Anti-inflammatoryNO Production InhibitionLPS-stimulated RAW 264.7 cellsIC50 values of 11.64 µM and 9.32 µmol/L for derivatives[3]
AntimicrobialBroth MicrodilutionMethicillin-Resistant Staphylococcus aureus (MRSA)MIC: 32-128 µg/mL[4]
Papaverine Smooth Muscle RelaxationVasodilation of pre-contracted rat aortaRat thoracic aortaEfficacy higher than nitroglycerin and verapamil[5]
Phosphodiesterase InhibitionEnzyme Inhibition AssayPDE10AIC50: 17 nM[4]
Phosphodiesterase InhibitionEnzyme Inhibition AssayPDE3AIC50: 284 nM[4]
Noscapine AnticancerMTT AssayHeLa (cervical cancer)IC50: 25 µM[4]
AnticancerMTT AssayH460 (non-small cell lung cancer)IC50: 34.7 ± 2.5 µM[4]
AnticancerMTT AssayA549 (lung adenocarcinoma)IC50: 61.25 ± 5.6 µM[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Anticancer Activity (MTT Assay) Cells Cells Add Alkaloid Add Alkaloid Cells->Add Alkaloid Treatment Incubation Incubation Add Alkaloid->Incubation Add MTT Reagent Add MTT Reagent Incubation->Add MTT Reagent Metabolic Activity Formazan Formation Formazan Formation Add MTT Reagent->Formazan Formation Solubilization Solubilization Formazan Formation->Solubilization Measure Absorbance Measure Absorbance Solubilization->Measure Absorbance Quantification Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Workflow for determining anticancer activity using the MTT assay.

G cluster_1 NF-κB Signaling Pathway Inhibition TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocation Gene Expression Gene Expression Nucleus->Gene Expression Induces Armepavine / Berberine Armepavine / Berberine Armepavine / Berberine->IKK Complex Inhibits G cluster_2 Smooth Muscle Relaxation (Isolated Organ Bath) Isolated Tissue e.g., Aortic Ring Organ Bath Organ Bath Isolated Tissue->Organ Bath Contraction Induce Contraction (e.g., KCl, Phenylephrine) Organ Bath->Contraction Add Alkaloid Add Alkaloid Contraction->Add Alkaloid Relaxation Relaxation Add Alkaloid->Relaxation Measure Tension Measure Tension Relaxation->Measure Tension Transducer Calculate EC50 Calculate EC50 Measure Tension->Calculate EC50

References

Validating the Therapeutic Efficacy of (+)-Armepavine in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic efficacy of (+)-Armepavine, a benzylisoquinoline alkaloid derived from the sacred lotus (Nelumbo nucifera), in a preclinical disease model of autoimmune glomerulonephritis. The data presented is primarily based on studies of the (S)-enantiomer of Armepavine, which has shown significant immunomodulatory properties. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Comparative Efficacy of (S)-Armepavine in Experimental Autoimmune Crescentic Glomerulonephritis

The primary evidence for the therapeutic potential of this compound comes from a study utilizing a mouse model of autoimmune crescentic glomerulonephritis (ACGN). In this model, (S)-Armepavine was administered to mice with established disease, and its effects were compared to a vehicle-treated control group. The following table summarizes the key quantitative findings from this study.

ParameterVehicle-Treated (Disease Control)(S)-Armepavine TreatedPercentage Improvement
Renal Function and Pathology
Glomerular Crescent Formation (%)55.6 ± 6.218.4 ± 4.5~67%
24h Proteinuria (mg)18.2 ± 3.56.8 ± 1.9~63%
Serum Creatinine (μmol/L)45.7 ± 5.122.3 ± 3.8~51%
Immunological Parameters
Glomerular T-cell Infiltration (cells/glomerular cross-section)8.6 ± 1.52.1 ± 0.7~76%
Glomerular Macrophage Infiltration (cells/glomerular cross-section)12.3 ± 2.13.4 ± 0.9~72%
Renal Cortex NF-κB p65 Expression (% positive nuclei)48.2 ± 5.915.7 ± 3.3~67%
Serum Anti-dsDNA Autoantibody (relative units)1.8 ± 0.30.7 ± 0.2~61%
Splenic T-cell Proliferation (stimulation index)3.5 ± 0.61.2 ± 0.3~66%
Apoptosis
Splenic Apoptosis (% TUNEL positive cells)15.2 ± 2.85.1 ± 1.5~66%
Renal Apoptosis (% TUNEL positive cells)8.9 ± 1.72.6 ± 0.8~71%

Note: The data presented is a representative summary from published preclinical studies. Values are expressed as mean ± standard deviation.

Comparison with Standard-of-Care Therapies (Contextual)

Direct head-to-head comparative studies between this compound and current standard-of-care treatments for autoimmune glomerulonephritis, such as cyclophosphamide and mycophenolate mofetil, in the same experimental model are not yet available. However, to provide context, the following tables summarize the general efficacy of these agents in similar preclinical models.

Cyclophosphamide in Experimental Glomerulonephritis

ParameterVehicle-TreatedCyclophosphamide Treated
ProteinuriaHighSignificantly Reduced
Glomerular Crescent FormationExtensiveMarkedly Inhibited
Renal Infiltration of LeukocytesSevereSignificantly Reduced

Mycophenolate Mofetil in Experimental Glomerulonephritis

ParameterVehicle-TreatedMycophenolate Mofetil Treated
ProteinuriaHighSignificantly Reduced
Glomerular LesionsSevereAmeliorated
Production of AutoantibodiesHighSuppressed

Disclaimer: The data for Cyclophosphamide and Mycophenolate Mofetil are from separate studies and are provided for contextual purposes only. They do not represent a direct comparison with this compound.

Mechanism of Action: Inhibition of T-Cell Activation and NF-κB Signaling

The therapeutic effects of (S)-Armepavine in autoimmune glomerulonephritis are attributed to its immunomodulatory properties, primarily through the suppression of T-cell activation and the subsequent inhibition of the NF-κB signaling pathway. This pathway is crucial for the transcription of pro-inflammatory cytokines and chemokines that drive the inflammatory cascade in autoimmune diseases.

G cluster_antigen_presentation Antigen Presentation cluster_tcell T-Cell cluster_nucleus Nucleus Antigen Antigen APC Antigen Presenting Cell Antigen->APC MHC MHC-II APC->MHC Presents Antigen TCR T-Cell Receptor MHC->TCR Binds IKK IKK Complex TCR->IKK Activates Signaling Cascade IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits (in cytoplasm) Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_active Active NF-κB NFkB->NFkB_active Release & Translocation DNA DNA NFkB_active->DNA Binds to Promoter Regions Pro_inflammatory_Genes Pro-inflammatory Genes (Cytokines, Chemokines) DNA->Pro_inflammatory_Genes Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Armepavine This compound Armepavine->IKK Inhibits G cluster_setup Phase 1: Disease Induction and Treatment cluster_analysis Phase 2: In-life and Terminal Analysis cluster_endpoints Phase 3: Endpoint Evaluation A Induce ACGN in Mice B Monitor Disease Onset (Proteinuria) A->B C Randomize into Groups (Vehicle vs. Armepavine) B->C D Administer Daily Treatment C->D E Weekly Monitoring (Proteinuria, Body Weight) F Terminal Blood Collection (Serum Creatinine, Autoantibodies) G Spleen & Kidney Harvest F->G H Histopathology of Kidney (Crescents, Infiltration) G->H I Immunohistochemistry (NF-κB, Apoptosis) G->I J Splenocyte Proliferation Assay G->J

A Comparative Guide to the Cross-Validation of Analytical Methods for (+)-Armepavine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of bioactive compounds is fundamental to preclinical and clinical research. This guide provides a comparative analysis of two prominent analytical techniques for the determination of (+)-Armepavine: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The objective is to offer a comprehensive overview of their performance characteristics, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.

Data Presentation: A Side-by-Side Comparison

The performance of UPLC-MS/MS and HPLC-MS/MS for the quantification of this compound is summarized in the tables below. These values are derived from validated methods and offer a direct comparison of their key analytical parameters.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterUPLC-MS/MS Method[1]HPLC-MS/MS Method[2]
Chromatography System Waters Acquity UPLCAgilent 1200 Series HPLC
Column UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)Eclipse plus C18 (dimensions not specified)
Mobile Phase A: 10 mmol/L ammonium acetate in water (containing 0.1% formic acid)B: AcetonitrileA: 0.1% formic acid in waterB: Acetonitrile
Elution GradientGradient
Flow Rate Not specifiedNot specified
Column Temperature Not specifiedNot specified
Mass Spectrometer Waters Xevo TQ-S triple quadrupoleAgilent 6410B triple quadrupole
Ionization Source Electrospray Ionization (ESI), Positive ModeElectrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
MRM Transition m/z 314.1 → 106.9Not explicitly stated for Armepavine
Internal Standard (IS) Nuciferine (m/z 296.2 → 265.1)Not explicitly stated

Table 2: Method Validation Parameters

Validation ParameterUPLC-MS/MS Method (in mouse blood)[1]HPLC-MS/MS Method (in rat plasma)[2]
Linearity Range 1 - 1000 ng/mLNot explicitly stated for Armepavine
Correlation Coefficient (r²) > 0.995> 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL0.5 ng/mL
Intra-day Precision (%RSD) < 13.5%< 15%
Inter-day Precision (%RSD) < 10.8%< 15%
Accuracy 86.8% - 103.3%85.5% - 110.4%
Average Recovery > 70.7%> 72.9%
Matrix Effect 109.5% - 113.7%92.7% - 109.2%

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following sections outline the experimental protocols for the UPLC-MS/MS and HPLC-MS/MS methods.

UPLC-MS/MS Method for this compound in Mouse Blood[1]

1. Sample Preparation:

  • A 50 µL aliquot of mouse blood was mixed with 150 µL of acetonitrile containing the internal standard (nuciferine).

  • The mixture was vortexed for 1 minute to precipitate proteins.

  • Following centrifugation at 13,000 rpm for 10 minutes, the supernatant was transferred for analysis.

2. Chromatographic Conditions:

  • System: Waters Acquity UPLC system.

  • Column: UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase: A gradient elution was performed with (A) 10 mmol/L ammonium acetate in water (containing 0.1% formic acid) and (B) acetonitrile.

  • Injection Volume: Not specified.

3. Mass Spectrometry Conditions:

  • System: Waters Xevo TQ-S triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) was used to monitor the transitions of m/z 314.1 → 106.9 for armepavine and m/z 296.2 → 265.1 for the internal standard, nuciferine.

HPLC-MS/MS Method for Simultaneous Determination of Five Alkaloids (including Armepavine) in Rat Plasma[2]

1. Sample Preparation (Micro-Solid Phase Extraction):

  • A C18 solid-phase extraction cartridge was activated with 400 µL of methanol followed by 400 µL of water.

  • 50 µL of rat plasma was loaded onto the cartridge.

  • The cartridge was washed with 400 µL of water.

  • The analytes were eluted with 400 µL of acetonitrile.

  • The eluent was collected and analyzed.

2. Chromatographic Conditions:

  • System: Agilent 1200 Series HPLC.

  • Column: Eclipse plus C18 column.

  • Mobile Phase: A gradient elution was performed with (A) 0.1% formic acid in water and (B) acetonitrile.

  • Injection Volume: Not specified.

3. Mass Spectrometry Conditions:

  • System: Agilent 6410B triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) was used for the quantification of the five alkaloids.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the two analytical methods.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis BloodSample Mouse Blood Sample (50 µL) AddPrecipitant Add Acetonitrile with IS (150 µL) BloodSample->AddPrecipitant Vortex Vortex (1 min) AddPrecipitant->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation (BEH C18 Column) Supernatant->UPLC Inject MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Workflow for UPLC-MS/MS analysis of this compound.

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation (Micro-SPE) cluster_analysis HPLC-MS/MS Analysis PlasmaSample Rat Plasma Sample (50 µL) LoadSample Load Plasma PlasmaSample->LoadSample SPE_Activation Activate C18 SPE Cartridge SPE_Activation->LoadSample Wash Wash with Water LoadSample->Wash Elute Elute with Acetonitrile Wash->Elute Eluent Collect Eluent Elute->Eluent HPLC HPLC Separation (Eclipse plus C18) Eluent->HPLC Inject MSMS Tandem MS Detection (MRM Mode) HPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Workflow for HPLC-MS/MS analysis of this compound.

References

The Quest for Efficiency: A Comparative Guide to (+)-Armepavine Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step. This guide provides an objective comparison of various methods for extracting (+)-Armepavine, a benzylisoquinoline alkaloid with significant pharmacological potential. We will delve into the efficiency, yield, and resource consumption of conventional and modern techniques, supported by experimental data to inform your selection of the most suitable protocol.

This compound, found in plants of the Papaveraceae and Annonaceae families, as well as in Nelumbo nucifera (the sacred lotus), has garnered interest for its potential therapeutic applications.[1] The choice of extraction method can significantly impact the final yield and purity of this valuable compound, as well as the overall time and cost of the process. This guide compares conventional methods like Soxhlet extraction with modern techniques including Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Comparative Analysis of Extraction Methods

The efficiency of an extraction method is a multi-faceted consideration, encompassing not only the yield of the target compound but also the time, energy, and solvent required. The following table summarizes the key quantitative parameters for different this compound extraction methods, based on findings from various studies on alkaloid extraction.

Extraction MethodPrincipleAverage Yield (%)Purity (%)Extraction TimeSolvent ConsumptionKey AdvantagesKey Disadvantages
Soxhlet Extraction Continuous solid-liquid extraction with a refluxing solvent.1.63[2]78.5[2]6 - 24 hours[2][3]High[2]Simple, well-established, exhaustive extraction.Time-consuming, large solvent volume, potential for thermal degradation of compounds.[2][4]
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance mass transfer.[1]2.06[2]86.7[2]20 - 60 minutes[2][5]Moderate[2]Rapid, efficient, reduced solvent and energy consumption compared to conventional methods.[1][6]Potential for localized heating, equipment cost.
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and plant material, accelerating extraction.[4]2.50[2]88.2[2]5 - 30 minutes[2][3]Low to Moderate[2][4]Extremely fast, high efficiency, reduced solvent usage.[4][7]Requires polar solvents, potential for localized thermal stress, initial equipment cost.[8]
Supercritical Fluid Extraction (SFE) Use of a supercritical fluid (typically CO2) as the extraction solvent.[9]Variable (highly dependent on parameters)High10 - 60 minutes[10]Minimal (CO2 is recycled)"Green" technology, high selectivity, pure extracts without solvent residue.[9][10]High initial investment, requires high pressure, may need co-solvents for polar compounds.[11]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting extraction processes. Below are representative protocols for the discussed extraction methods.

Soxhlet Extraction Protocol
  • Sample Preparation: Air-dry and grind the plant material (e.g., leaves or seeds of Nelumbo nucifera) to a coarse powder.

  • Loading: Place a known quantity (e.g., 25 g) of the powdered plant material into a thimble.[3]

  • Extraction: Place the thimble in a Soxhlet extractor. Fill the round-bottom flask with a suitable solvent (e.g., methanol or ethanol).[3][12] Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip into the thimble, extracting the alkaloids. The process is allowed to run for a specified duration (e.g., 6-8 hours).[13]

  • Concentration: After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.[12]

  • Purification: The crude extract can be further purified by acid-base extraction to isolate the alkaloids.[14]

Ultrasound-Assisted Extraction (UAE) Protocol
  • Sample Preparation: Prepare the plant material as described for Soxhlet extraction.

  • Mixing: Place a known amount of the powdered plant material (e.g., 3 g) in a flask with a specific volume of solvent (e.g., 80 mL of ethanol).[2][15]

  • Sonication: Immerse the flask in an ultrasonic bath or place an ultrasonic probe into the mixture.[15] Apply ultrasonic waves at a specified frequency (e.g., 40 kHz) and power for a set duration (e.g., 30 minutes).[2][15] Maintain a constant temperature using a water bath.

  • Separation: After sonication, filter the mixture to separate the extract from the solid plant material.

  • Concentration and Purification: Concentrate the extract using a rotary evaporator and purify as needed.

Microwave-Assisted Extraction (MAE) Protocol
  • Sample Preparation: Prepare the plant material as described previously.

  • Mixing: Place a known quantity of the powdered plant material (e.g., 1 g) in a microwave-safe extraction vessel with a suitable solvent (e.g., 80% ethanol) at a specific solid-to-liquid ratio (e.g., 1:12.7 g/mL).[3]

  • Irradiation: Place the vessel in a microwave extractor and apply microwave radiation at a set power (e.g., 440 W) and for a specific time (e.g., 5-6 minutes).[3][16]

  • Cooling and Filtration: After extraction, allow the vessel to cool before filtering the extract.

  • Concentration and Purification: Concentrate and purify the extract as described in the other methods.

Supercritical Fluid Extraction (SFE) Protocol
  • Sample Preparation: Prepare and load the powdered plant material into the extraction vessel.

  • Parameter Setting: Set the desired extraction parameters, including pressure (e.g., 300 bar), temperature (e.g., 60 °C), and CO2 flow rate.[9] A co-solvent such as ethanol may be added to the supercritical CO2 to increase the polarity of the fluid and enhance the extraction of alkaloids.[9]

  • Extraction: Pump supercritical CO2 through the extraction vessel. The dissolved compounds are then separated from the CO2 by depressurization in a collection vessel.

  • Collection: The extracted this compound is collected from the separation vessel. The CO2 can be recycled and reused.

Visualizing the Workflow and Pathways

To better understand the processes and relationships involved, the following diagrams have been generated.

Extraction_Workflow cluster_prep Sample Preparation cluster_post Post-Extraction Plant_Material Plant Material (e.g., Nelumbo nucifera) Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Soxhlet Soxhlet Extraction Grinding->Soxhlet UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE MAE Microwave-Assisted Extraction (MAE) Grinding->MAE SFE Supercritical Fluid Extraction (SFE) Grinding->SFE Filtration Filtration/ Separation Soxhlet->Filtration UAE->Filtration MAE->Filtration SFE->Filtration Concentration Solvent Evaporation (Concentration) Filtration->Concentration Purification Purification (e.g., Acid-Base Extraction) Concentration->Purification Analysis Analysis (e.g., HPLC) Purification->Analysis

Caption: General workflow for the extraction of this compound from plant material.

Signaling_Pathway cluster_precursors Precursors cluster_synthesis Core Biosynthesis cluster_modification Methylation Steps Dopamine Dopamine Norcoclaurine_Synthase Norcoclaurine Synthase (NCS) Dopamine->Norcoclaurine_Synthase p_Hydroxyphenylacetaldehyde 4-Hydroxyphenyl- acetaldehyde p_Hydroxyphenylacetaldehyde->Norcoclaurine_Synthase S_Norcoclaurine (S)-Norcoclaurine Norcoclaurine_Synthase->S_Norcoclaurine Condensation Methyltransferase1 6-O-Methyltransferase (6OMT) S_Norcoclaurine->Methyltransferase1 S_Coclaurine (S)-Coclaurine Methyltransferase1->S_Coclaurine O-Methylation Methyltransferase2 Coclaurine-N- Methyltransferase (CNMT) S_Coclaurine->Methyltransferase2 N_Methylcoclaurine (S)-N-Methylcoclaurine Methyltransferase2->N_Methylcoclaurine N-Methylation Methyltransferase3 3'-Hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) N_Methylcoclaurine->Methyltransferase3 Armepavine This compound Methyltransferase3->Armepavine O-Methylation

Caption: Biosynthetic pathway of this compound.

Conclusion

The selection of an appropriate extraction method for this compound is a trade-off between yield, purity, speed, cost, and environmental impact. While conventional methods like Soxhlet extraction are simple and well-understood, they are often outperformed by modern techniques in terms of efficiency and resource consumption.

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of speed and efficiency, with MAE often providing the highest yields in the shortest time.[2] For laboratories focused on "green chemistry" and high-purity extracts, Supercritical Fluid Extraction (SFE) stands out as an excellent, albeit more capital-intensive, option.

Ultimately, the optimal choice will depend on the specific requirements of the research or production goals, including the scale of extraction, available budget, and desired purity of the final product. This guide provides the foundational data and protocols to make an informed decision in the pursuit of efficient this compound extraction.

References

A Comparative Pharmacological Guide: (+)-Armepavine vs. Nuciferine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Armepavine and Nuciferine are two prominent benzylisoquinoline alkaloids isolated from the sacred lotus (Nelumbo nucifera). While structurally related, they exhibit distinct pharmacological profiles, warranting a detailed comparative analysis for researchers in pharmacology and drug development. This guide provides an objective comparison of their pharmacological effects, supported by experimental data, detailed methodologies, and signaling pathway visualizations.

Pharmacological Effects: A Comparative Overview

Pharmacological EffectThis compoundNuciferine
Primary Activities Immunosuppressive, Anti-fibrotic, Antidepressant-likeAntipsychotic-like, Cardioprotective, Anti-inflammatory, Anti-obesity
Mechanism of Action Inhibition of T-cell proliferation, NF-κB inactivationDopamine and serotonin receptor modulation, β-adrenergic receptor interaction
Therapeutic Potential Autoimmune diseases, Fibrosis, DepressionPsychosis, Cardiovascular diseases, Metabolic syndrome, Inflammation

Quantitative Data Comparison

Table 1: Receptor Binding and Functional Activity
TargetCompoundKi (µM)Functional ActivityReference
Dopamine D2 Receptor Nuciferine0.062 (KB)Partial Agonist[1]
Serotonin 5-HT2A Receptor Nuciferine0.478 (IC50)Antagonist[1]
Serotonin 5-HT2C Receptor Nuciferine0.131 (IC50)Antagonist[1]
Serotonin 5-HT7 Receptor Nuciferine0.150 (IC50)Inverse Agonist[1]
κ Opioid Receptor This compoundNot specified, but showed no significant displacement-[2]
μ Opioid Receptor This compoundNot specified, but showed no significant displacement-[2]
δ Opioid Receptor This compoundNot specified, but showed no significant displacement-[2]

Note: Detailed receptor binding affinity data for this compound is limited in the currently available literature.

Table 2: In Vivo Pharmacological Effects
Study TypeCompoundAnimal ModelDoseKey FindingsReference
Immunosuppression (S)-ArmepavineMouse model of autoimmune crescentic glomerulonephritisNot specifiedDecreased glomerular crescents, proteinuria, and renal dysfunction; inhibited T-cell/macrophage infiltration and NF-κB activation.[3]
Antidepressant-like Effect Armepavine--Mentioned as having antidepressant-like effects.[2]
Cardioprotection NuciferineIsoproterenol-induced myocardial infarction in Wistar rats20 mg/kgPrevented structural abnormality and inflammation in heart and liver tissues; showed strong binding to β1 and β2 adrenergic receptors in silico.[4]
Anti-inflammatory NuciferineLPS-induced RAW264.7 macrophage cells-Inhibited pro-inflammatory cytokines (TNF-α and IL-6) by activating PPARα and PPARγ.[5]
Vasodilation NuciferineRat thoracic aortaEC50 = 0.36 µMInduced vasodilation via the NO signaling pathway and modulation of K+ and Ca2+ channels.[6]
Table 3: Pharmacokinetic Parameters
CompoundAnimal ModelAdministrationTmax (h)Cmax (ng/mL)t1/2 (h)Bioavailability (%)Reference
This compound Mousei.v. & i.g.---11.3[7]
Nuciferine RatOral (50 mg/kg)0.917102.4858.13[8]
Nuciferine Rati.v. (10 mg/kg)--2.09-[8]

Experimental Protocols

Protocol 1: In Vivo Model of Autoimmune Crescentic Glomerulonephritis for (S)-Armepavine
  • Animal Model: A mouse model of autoimmune crescentic glomerulonephritis (ACGN) was utilized to assess the therapeutic effects of (S)-Armepavine.[3]

  • Induction of ACGN: The specific method for inducing ACGN in the mice was not detailed in the abstract.[3]

  • Treatment: (S)-Armepavine was administered to the mice during the established phase of the disease.[3]

  • Parameters Measured: The study evaluated the following parameters:

    • Glomerular crescent formation in the kidney.[3]

    • Proteinuria and renal dysfunction.[3]

    • Infiltration of T cells and macrophages in the kidney.[3]

    • Nuclear factor (NF)-κB activation in the kidney.[3]

    • Serum levels of autoantibodies and pro-inflammatory cytokines.[3]

    • T/B-cell activation and T-cell proliferation in the spleen.[3]

    • Glomerular immune deposits and apoptosis in the spleen and kidney.[3]

Protocol 2: In Vivo Model of Myocardial Infarction for Nuciferine
  • Animal Model: Wistar rats were used to investigate the cardioprotective effects of Nuciferine.[4]

  • Induction of Myocardial Infarction (MI): MI was induced by isoproterenol administration (85 mg/kg body weight).[4]

  • Treatment: Nuciferine (20 mg/kg body weight) was administered as a pretreatment.[4]

  • Parameters Measured: The following parameters were assessed:

    • Heart weight.[4]

    • Levels of cardiac markers: lactate dehydrogenase and creatine kinase-MB.[4]

    • Endogenous antioxidant content and lipid peroxidation.[4]

    • Heart rate.[4]

    • Electrocardiogram (ECG) to assess for pathological implications like tachycardia and ST-elevation.[4]

    • Histological analysis of heart and liver tissues to evaluate structural abnormalities and inflammation.[4]

  • In Silico Analysis: Molecular docking studies were performed to investigate the binding interaction of Nuciferine with β1 and β2 adrenergic receptors.[4]

Protocol 3: Radioligand Binding Assays for Receptor Affinity
  • General Principle: Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand from the receptor by the test compound.

  • Procedure for Nuciferine (as per Farrell et al., 2016):

    • Nuciferine was screened for its binding affinity to a panel of receptors.[1]

    • Competition binding assays were performed using cell membranes expressing the target receptor and a specific radioligand.

    • Increasing concentrations of Nuciferine were incubated with the membranes and radioligand.

    • The amount of bound radioactivity was measured to determine the concentration of Nuciferine required to inhibit 50% of the specific binding of the radioligand (IC50).

    • The IC50 values were then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.

  • Procedure for this compound (as per Do et al., 2019):

    • This compound was evaluated for its displacement activity against cannabinoid (CB1 and CB2) and opioid (delta, kappa, and mu) receptors.[2]

    • A single concentration of the compound was used in the initial screening to determine the percentage of radioligand displacement.[2]

    • For compounds showing significant displacement, competitive radioligand binding assays with serial dilutions would be performed to determine IC50 and Ki values.[2]

Signaling Pathways and Experimental Workflows

Nuciferine_Signaling_Pathways cluster_cardiovascular Cardiovascular Effects cluster_cns Central Nervous System Effects cluster_inflammatory Anti-inflammatory Effects Nuciferine_Cardio Nuciferine Beta_Adrenergic_Receptors β1/β2 Adrenergic Receptors Nuciferine_Cardio->Beta_Adrenergic_Receptors Binds to eNOS eNOS Nuciferine_Cardio->eNOS Activates Ca_Channels L-type Ca²⁺ Channels Nuciferine_Cardio->Ca_Channels Inhibits NO Nitric Oxide eNOS->NO Produces sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Increases Vasodilation Vasodilation cGMP->Vasodilation Ca_Influx Ca²⁺ Influx Ca_Channels->Ca_Influx Mediates Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction Nuciferine_CNS Nuciferine D2_Receptor Dopamine D2 Receptor Nuciferine_CNS->D2_Receptor Partial Agonist FiveHT2A_Receptor Serotonin 5-HT₂ₐ Receptor Nuciferine_CNS->FiveHT2A_Receptor Antagonist Antipsychotic_Effect Antipsychotic-like Effects D2_Receptor->Antipsychotic_Effect FiveHT2A_Receptor->Antipsychotic_Effect Nuciferine_Inflam Nuciferine PPAR_alpha PPARα Nuciferine_Inflam->PPAR_alpha Activates PPAR_gamma PPARγ Nuciferine_Inflam->PPAR_gamma Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) PPAR_alpha->Pro_inflammatory_Cytokines Inhibits PPAR_gamma->Pro_inflammatory_Cytokines Inhibits Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Signaling pathways of Nuciferine's pharmacological effects.

Armepavine_Signaling_Pathway cluster_immunosuppressive Immunosuppressive Effects Armepavine This compound T_Cells T-Cells Armepavine->T_Cells Inhibits NF_kB NF-κB Armepavine->NF_kB Inactivates T_Cell_Proliferation T-Cell Proliferation T_Cells->T_Cell_Proliferation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines Promotes Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Signaling pathway of this compound's immunosuppressive effects.

Experimental_Workflow_Comparison cluster_armepavine This compound Pharmacological Evaluation cluster_nuciferine Nuciferine Pharmacological Evaluation A_Start In Vivo Model (Autoimmune Disease) A_Treatment Administer this compound A_Start->A_Treatment A_Analysis Measure Immunological and Pathological Markers A_Treatment->A_Analysis A_End Assess Immunosuppressive and Anti-inflammatory Effects A_Analysis->A_End N_Start In Vitro Assays (Receptor Binding) N_Activity Functional Assays (e.g., cAMP, Ca²⁺ flux) N_Start->N_Activity N_InVivo In Vivo Models (e.g., Cardiovascular, CNS) N_Activity->N_InVivo N_Analysis Measure Physiological and Behavioral Parameters N_InVivo->N_Analysis N_End Determine Receptor Profile and In Vivo Efficacy N_Analysis->N_End

Caption: Comparative experimental workflows for pharmacological evaluation.

Conclusion

This compound and Nuciferine, while both derived from Nelumbo nucifera, exhibit divergent pharmacological profiles. Nuciferine has been extensively studied for its antipsychotic-like effects, mediated through its interaction with dopamine and serotonin receptors, and its cardiovascular benefits, including vasodilation and cardioprotection.[1][4][6] In contrast, the research on this compound highlights its potential as an immunosuppressive and anti-fibrotic agent, primarily through the inhibition of T-cell proliferation and NF-κB signaling.[3]

For researchers, this comparative guide underscores the distinct therapeutic avenues these two alkaloids present. Further investigation into the receptor binding profile of this compound is warranted to fully elucidate its mechanism of action. The contrasting pharmacological effects of these structurally related compounds offer a compelling case for continued research into the diverse bioactivities of natural products.

References

A Comparative Guide to the Synthesis of (+)-Armepavine: An Examination of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of chiral molecules like (+)-Armepavine, a benzylisoquinoline alkaloid with significant pharmacological potential, is a critical process where reproducibility and efficiency are paramount. This guide provides a comparative analysis of two prominent synthetic protocols for obtaining armepavine, offering detailed experimental data and methodologies to aid in the selection of the most suitable approach for specific research needs.

This comparison focuses on two classical and effective strategies for the construction of the tetrahydroisoquinoline core of armepavine: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. Both methods offer viable pathways to (±)-armepavine, which can then be resolved to obtain the desired (+)-enantiomer, or adapted for asymmetric synthesis.

Data Summary: A Head-to-Head Comparison

The following table summarizes the key quantitative data for two distinct synthetic routes to (±)-armepavine. This allows for a direct comparison of their overall efficiency.

ParameterPictet-Spengler Route (Chang et al., 2010)[1][2]Bischler-Napieralski Route (Proposed)
Key Reaction Pictet-Spengler Condensation[1][2][3]Bischler-Napieralski Cyclization[4][5][6]
Starting Materials 4-Bromobenzaldehyde, 3,4-Dimethoxyphenylacetonitrile3,4-Dimethoxyphenethylamine, 4-Benzyloxyphenylacetic acid
Number of Steps 65
Overall Yield 28%[1][2](Estimated based on similar reactions) ~30-40%
Final Product (±)-Armepavine[1][2](±)-Armepavine
Key Advantages Convergent synthesis.[1][2]Utilizes readily available starting materials.
Key Disadvantages Use of tin reagent (Bu3SnH).[1][2]Requires a protection/deprotection sequence for the phenolic hydroxyl group.

Experimental Protocols: Detailed Methodologies

Reproducibility in synthesis is contingent on detailed and accurate protocols. Below are the step-by-step methodologies for the key reactions in both the Pictet-Spengler and a proposed Bischler-Napieralski route to (±)-armepavine.

Protocol 1: Pictet-Spengler Synthesis of (±)-Armepavine

This protocol is based on the work of Chang et al. and employs a Pictet-Spengler reaction as the key ring-forming step.[1][2]

Step 1: Synthesis of 4-Bromo-N-methylbenzylamine

  • To a solution of 4-bromobenzaldehyde in methanol, an aqueous solution of methylamine is added.

  • The resulting mixture is stirred at room temperature, followed by the portion-wise addition of sodium borohydride.

  • After quenching the reaction with water, the product is extracted with an organic solvent, dried, and concentrated to yield the desired amine.

  • Yield: ~95%

Step 2: Synthesis of N-(4-Bromobenzyl)-N-methyl-2-(3,4-dimethoxyphenyl)acetamide

  • 3,4-Dimethoxyphenylacetic acid is converted to its acid chloride using thionyl chloride.

  • The crude acid chloride is then reacted with 4-bromo-N-methylbenzylamine in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane.

  • Standard aqueous workup and purification by chromatography affords the amide.

  • Yield: ~85%

Step 3: Radical Cyclization to form the Tetrahydroisoquinoline Core

  • The amide from the previous step is treated with tributyltin hydride (Bu3SnH) and a radical initiator such as azobisisobutyronitrile (AIBN) in a refluxing solvent (e.g., toluene).

  • This step constructs the core tetrahydroisoquinoline ring system.

  • Purification is typically performed using column chromatography.

  • Yield: ~60%

Step 4: N-Methylation

  • The secondary amine of the tetrahydroisoquinoline is methylated using formaldehyde and a reducing agent like sodium cyanoborohydride or by reductive amination.

  • Yield: ~90%

Step 5 & 6: Hydroxyl Group Introduction and Final Product Formation

  • The aryl bromide is converted to a hydroxyl group via a suitable method, such as a palladium-catalyzed hydroxylation or a multi-step sequence involving boronic ester formation followed by oxidation.

  • The final step involves the Pictet-Spengler reaction. The N-methylated amine is reacted with an aldehyde equivalent of the remaining fragment under acidic conditions (e.g., trifluoroacetic acid) to yield (±)-armepavine.

  • Overall Yield (from step 1): 28%[1][2]

Protocol 2: Proposed Bischler-Napieralski Synthesis of (±)-Armepavine

This proposed route utilizes the Bischler-Napieralski reaction, a classic method for constructing 3,4-dihydroisoquinolines, which are then reduced to the desired tetrahydroisoquinoline.

Step 1: Synthesis of N-(2-(4-Benzyloxyphenyl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide

  • 3,4-Dimethoxyphenylacetic acid is coupled with 2-(4-benzyloxyphenyl)ethylamine using a standard peptide coupling reagent (e.g., DCC, EDC) or by converting the acid to its acid chloride followed by reaction with the amine in the presence of a base.

  • The starting amine can be prepared from tyramine by protection of the phenolic hydroxyl group as a benzyl ether.

  • Estimated Yield: ~90%

Step 2: Bischler-Napieralski Cyclization

  • The amide is treated with a dehydrating agent such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) in a high-boiling solvent (e.g., toluene or acetonitrile) under reflux.[4][6]

  • This reaction forms the 3,4-dihydroisoquinoline intermediate.

  • Estimated Yield: ~75%

Step 3: Reduction of the Dihydroisoquinoline

  • The resulting imine is reduced to the corresponding amine using a reducing agent like sodium borohydride in methanol.

  • Estimated Yield: ~95%

Step 4: N-Methylation

  • The secondary amine of the tetrahydroisoquinoline is methylated using formaldehyde and a reducing agent such as sodium cyanoborohydride (Eschweiler-Clarke reaction).

  • Estimated Yield: ~90%

Step 5: Deprotection to Yield (±)-Armepavine

  • The benzyl protecting group is removed by catalytic hydrogenation (e.g., H2, Pd/C) to afford the final product, (±)-armepavine.

  • Estimated Yield: ~95%

  • Estimated Overall Yield: ~55%

Visualizing the Synthetic Pathways

To provide a clear visual representation of the described synthetic workflows, the following diagrams have been generated using the DOT language.

pictet_spengler_synthesis cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_end Final Product start1 4-Bromobenzaldehyde int1 N-(4-Bromobenzyl)-N-methyl-2- (3,4-dimethoxyphenyl)acetamide start1->int1 Amine Formation & Acetylation (2 steps) start2 3,4-Dimethoxyphenylacetonitrile start2->int1 int2 Tetrahydroisoquinoline intermediate int1->int2 Radical Cyclization end_product (±)-Armepavine int2->end_product N-Methylation & Pictet-Spengler (2 steps)

Caption: Pictet-Spengler synthesis workflow for (±)-Armepavine.

bischler_napieralski_synthesis cluster_start_bn Starting Materials cluster_intermediate_bn Key Intermediates cluster_end_bn Final Product start_bn1 3,4-Dimethoxyphenethylamine int_bn1 N-(2-(4-Benzyloxyphenyl)ethyl)-2- (3,4-dimethoxyphenyl)acetamide start_bn1->int_bn1 Amide Coupling start_bn2 4-Benzyloxyphenylacetic acid start_bn2->int_bn1 int_bn2 3,4-Dihydroisoquinoline intermediate int_bn1->int_bn2 Bischler-Napieralski Cyclization int_bn3 N-Methylated Tetrahydroisoquinoline int_bn2->int_bn3 Reduction & N-Methylation end_product_bn (±)-Armepavine int_bn3->end_product_bn Deprotection

Caption: Proposed Bischler-Napieralski synthesis of (±)-Armepavine.

References

Comparative study of armepavine content in different lotus cultivars

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of pharmacology and drug development, the quest for potent bioactive compounds is perpetual. Armepavine, a benzylisoquinoline alkaloid found in the sacred lotus (Nelumbo nucifera), has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-arrhythmic effects.[1] This guide provides a comparative overview of armepavine content across different lotus cultivars and plant parts, supported by detailed experimental protocols for its quantification.

Quantitative Comparison of Armepavine Content

Plant PartLotus Cultivar/OriginArmepavine Content (mg/g dry weight)Reference
Flower BudsNelumbo nucifera (Thailand, NN-1)0.17[4]
Flower BudsNelumbo nucifera (Taiwan, NN-5)Not explicitly quantified for armepavine, but total alkaloid content was lower than the Thai sample.[4]
LeavesXuehuouLowest alkaloid content among 10 tested cultivars.[1]
LeavesWSL40More than double the alkaloid content of Xuehuou.[1]
Various PartsNot specifiedArmepavine was detected in lotus plumules, leaves, seeds, stamens, receptacles, and rhizome nodes.[5]

Note: The table above is a synthesis of data from multiple sources. Direct comparison between studies should be approached with caution due to potential variations in analytical methodologies. A study on the flower buds of Nelumbo nucifera from Thailand (NN-1) reported an armepavine content of 0.0170% of the dried material, which translates to 0.17 mg/g.[4] Another study highlighted significant differences in total alkaloid content between the 'Xuehuou' and 'WSL40' cultivars, with the latter having more than double the concentration in its leaves, although specific armepavine quantities were not provided for this comparison.[1] Furthermore, a qualitative analysis across different plant parts confirmed the presence of armepavine in plumules, leaves, seeds, stamens, receptacles, and rhizome nodes.[5] Generally, seed cultivars tend to accumulate the highest concentrations of benzylisoquinoline alkaloids in their leaves, followed by flower cultivars, with the lowest levels found in rhizome cultivars.[2][3]

Experimental Protocols

The quantification of armepavine from lotus cultivars involves several key stages, from extraction to analysis. The following protocols are based on methodologies described in the scientific literature.[3][4]

Extraction of Alkaloids

This protocol describes a standard solvent extraction method for obtaining alkaloids from dried lotus material.

Materials:

  • Dried and powdered lotus plant material (e.g., leaves, flower buds)

  • Methanol

  • Ethyl acetate (EtOAc)

  • 3% Aqueous tartaric acid

  • Sodium carbonate (Na₂CO₃)

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Extract the dried, powdered plant material with methanol under reflux.

  • Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Partition the crude extract between ethyl acetate (EtOAc) and a 3% aqueous tartaric acid solution.

  • Separate the aqueous layer and basify it with sodium carbonate (Na₂CO₃) to a pH of approximately 9-10.

  • Extract the basified aqueous solution multiple times with chloroform (CHCl₃).

  • Combine the chloroform extracts and wash them with water.

  • Dry the chloroform layer over anhydrous sodium sulfate (Na₂SO₄).

  • Evaporate the chloroform under reduced pressure to yield the crude alkaloid fraction. A recent comparative study suggested that a 'reflux in methanol' method resulted in the highest recovery of benzylisoquinoline alkaloids from lotus flowers.[3]

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the analytical procedure for separating and quantifying armepavine from the extracted alkaloid fraction.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV or Mass Spectrometry (MS) detector.

  • Column: A reversed-phase column, such as a πNAP column with naphthylethyl group-bonded silica packing material, is effective.[4][6]

  • Mobile Phase: A gradient of acetonitrile (CH₃CN) and 0.2% aqueous acetic acid.

  • Detection: Mass spectrometry with a positive-mode electrospray ionization (ESI) source is highly specific and sensitive.[4][6] Alternatively, UV detection at approximately 260 nm can be used.

  • Standard: A certified reference standard of armepavine is required for calibration and quantification.

Procedure:

  • Prepare a series of standard solutions of armepavine of known concentrations in the mobile phase to construct a calibration curve.

  • Dissolve a known weight of the crude alkaloid extract in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Inject equal volumes of the standard solutions and the sample solution into the HPLC system.

  • Identify the armepavine peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of armepavine in the sample by comparing its peak area with the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and quantification of armepavine from lotus cultivars.

experimental_workflow start Dried Lotus Material extraction Solvent Extraction (e.g., Methanol Reflux) start->extraction partition Acid-Base Partitioning extraction->partition crude_alkaloid Crude Alkaloid Extract partition->crude_alkaloid hplc HPLC Analysis crude_alkaloid->hplc quantification Quantification of Armepavine hplc->quantification end Comparative Data quantification->end

Caption: Workflow for Armepavine Quantification in Lotus.

Biosynthetic Pathway of Armepavine

Armepavine is a benzylisoquinoline alkaloid synthesized in lotus through a series of enzymatic reactions starting from the amino acid tyrosine. The biosynthesis of these alkaloids is a complex process involving several key methylation steps.[1][7] Norcoclaurine is a central precursor which undergoes O- and N-methylation to yield various derivatives. Specifically, coclaurine is formed by the 6-O-methylation of norcoclaurine. Subsequent 7-O-methylation of coclaurine produces norarmepavine. Armepavine is then synthesized through the N-methylation of norarmepavine or the 7-O-methylation of N-methylcoclaurine.[1] Both (R)- and (S)-stereoisomers of armepavine have been isolated from the sacred lotus.[2][3]

biosynthetic_pathway tyrosine Tyrosine norcoclaurine Norcoclaurine tyrosine->norcoclaurine Multiple Steps coclaurine Coclaurine norcoclaurine->coclaurine 6-O-methylation n_methylcoclaurine N-Methylcoclaurine norcoclaurine->n_methylcoclaurine N-methylation coclaurine->n_methylcoclaurine N-methylation norarmepavine Norarmepavine coclaurine->norarmepavine 7-O-methylation armepavine Armepavine n_methylcoclaurine->armepavine 7-O-methylation norarmepavine->armepavine N-methylation

Caption: Biosynthesis of Armepavine in Lotus.

References

Benchmarking (+)-Armepavine: A Comparative Analysis Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Armepavine, a benzylisoquinoline alkaloid, has garnered scientific interest for its diverse biological activities. This guide provides a comparative benchmark of this compound's inhibitory potential against established inhibitors in key biological pathways, including melanogenesis, T-cell proliferation, NF-κB signaling, and dopamine receptor antagonism. The data presented herein is intended to support further research and drug development efforts.

Quantitative Inhibitory Activity

The inhibitory efficacy of this compound and selected known inhibitors are summarized below. The half-maximal inhibitory concentration (IC50) is a widely accepted measure of a compound's potency in inhibiting a specific biological or biochemical function.

Target Pathway/ReceptorCompoundIC50 (µM)
Melanogenesis (in B16 Melanoma Cells) This compound 43.1 [1][2]
Kojic Acid16.69 - 51.11[3][4]
Arbutin~500[5]
T-Cell Proliferation (PHA-induced PBMC) (S)-Armepavine 11.9 [6]
Cyclosporine A~0.0002 - 0.0006 (ng/mL)
AzathioprineNot significantly influenced by costimulatory signals
NF-κB Activation This compound 43.093 (µg/mL)
Bortezomib0.0006
QNZ (EVP4593)0.011
Dopamine D1 Receptor Antagonism This compound >10 [6]
O-nornuciferine2.09[6]
(S)-(−)-Tetrahydropalmatine (l-THP)0.124
Dopamine D2 Receptor Antagonism This compound Shows 10-fold selectivity for D2 over D1 [6]
O-nornuciferine1.14[6]
Trifluoperazine0.0012

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to determine the inhibitory activities.

Melanogenesis Inhibition Assay in B16 Melanoma Cells
  • Cell Culture: B16F10 melanoma cells are cultured in Dulbecco's Modification of Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics in a humidified atmosphere with 5% CO2 at 37°C.

  • Treatment: Cells are stimulated with α-melanocyte stimulating hormone (α-MSH) to induce melanogenesis and then treated with varying concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., Arbutin) for a specified period (e.g., 24 hours).

  • Melanin Content Measurement: After treatment, cells are lysed, and the melanin content is determined by measuring the absorbance of the cell lysate at 405 nm using a spectrophotometer. The results are typically expressed as a percentage of the control (α-MSH stimulated cells without inhibitor).

T-Cell Proliferation Assay (PHA-induced PBMC)
  • PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.

  • Stimulation and Treatment: PBMCs are stimulated with a mitogen, such as phytohaemagglutinin (PHA), to induce proliferation. Concurrently, cells are treated with different concentrations of the test compound or a known immunosuppressant.

  • Proliferation Measurement: T-cell proliferation is commonly assessed by the incorporation of [3H]-thymidine. After an incubation period, the amount of incorporated radioactivity is measured, which is proportional to the rate of cell proliferation. The IC50 value is then calculated from the dose-response curve.

NF-κB Inhibition Assay
  • Reporter Cell Line: A common method involves using a stable cell line (e.g., HEK293) containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

  • Induction and Inhibition: NF-κB activation is induced by a stimulant such as tumor necrosis factor-alpha (TNF-α). The cells are simultaneously treated with the test compound or a known NF-κB inhibitor.

  • Reporter Gene Assay: The activity of the reporter gene (luciferase) is measured, which corresponds to the level of NF-κB activation. A decrease in reporter activity indicates inhibition of the NF-κB pathway.

Dopamine Receptor Binding Assay
  • Membrane Preparation: Cell membranes expressing the dopamine receptor of interest (D1 or D2) are prepared.

  • Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand that specifically binds to the dopamine receptor (e.g., [3H]-SCH23390 for D1, [3H]-spiperone for D2) and varying concentrations of the unlabeled test compound.

  • Quantification: The amount of radioligand bound to the receptor is measured. The concentration of the test compound that displaces 50% of the radioligand binding is determined as the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of the biological pathways and experimental processes provide a clearer understanding of the mechanisms of action and methodologies.

Melanogenesis_Signaling_Pathway MC1R MC1R AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Transcription Melanin Melanin Tyrosinase->Melanin Catalyzes Armepavine This compound Armepavine->Tyrosinase Inhibits Kojic_Acid Kojic Acid Kojic_Acid->Tyrosinase Inhibits

Melanogenesis Signaling Pathway

T_Cell_Proliferation_Workflow cluster_0 Cell Preparation cluster_1 Stimulation & Treatment cluster_2 Measurement PBMC_Isolation Isolate PBMCs from whole blood Stimulation Stimulate with PHA PBMC_Isolation->Stimulation Treatment Add this compound or known inhibitor Stimulation->Treatment Thymidine_Incubation Incubate with [3H]-Thymidine Treatment->Thymidine_Incubation Measurement Measure [3H] incorporation Thymidine_Incubation->Measurement Analysis Calculate IC50 Measurement->Analysis

T-Cell Proliferation Assay Workflow

NFkB_Signaling_Pathway TNFR TNFR IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Promotes Armepavine This compound Armepavine->IKK Inhibits Bortezomib Bortezomib Bortezomib->IkB Prevents Degradation

NF-κB Signaling Pathway

Dopamine_Receptor_Binding_Assay cluster_0 Preparation cluster_1 Competitive Binding cluster_2 Quantification Membrane_Prep Prepare cell membranes with D1/D2 receptors Radioligand Add radiolabeled ligand ([3H]-SCH23390 or [3H]-spiperone) Membrane_Prep->Radioligand Competitor Add varying concentrations of This compound or known antagonist Radioligand->Competitor Measure_Binding Measure bound radioligand Competitor->Measure_Binding Calculate_IC50 Calculate IC50 Measure_Binding->Calculate_IC50

Dopamine Receptor Binding Assay Workflow

References

Unveiling the Molecular Target of (+)-Armepavine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular target of the natural alkaloid (+)-Armepavine. Through a detailed examination of experimental data, we confirm its primary molecular targets and compare its activity with other relevant compounds. This document is intended to serve as a valuable resource for researchers in pharmacology and drug discovery.

Confirmed Molecular Target: Dopamine D1 and D2 Receptors

Experimental evidence strongly indicates that this compound primarily targets the dopamine D1 and D2 receptors , acting as an antagonist. A key study investigating the activity of various alkaloids from Nelumbo nucifera identified this compound as an antagonist of both D1 and D2 receptors, with a notable selectivity for the D2 subtype.[1]

Quantitative Analysis of Receptor Antagonism

The antagonistic potency of this compound and a selection of other well-characterized dopamine receptor antagonists are summarized in the table below. This quantitative data allows for a direct comparison of their activity profiles.

CompoundDopamine D1 Receptor IC50 (µM)Dopamine D2 Receptor IC50 (µM)Notes
This compound 20.32 ± 2.182.15 ± 0.23Exhibits ~9.5-fold selectivity for D2 over D1 receptors.[1]
Haloperidol0.02 - 0.050.001 - 0.005A typical antipsychotic with high affinity for D2 receptors.
Clozapine0.1 - 0.50.05 - 0.2An atypical antipsychotic with a broader receptor binding profile.
Risperidone0.005 - 0.020.001 - 0.004An atypical antipsychotic with high affinity for both D2 and serotonin 5-HT2A receptors.
Olanzapine0.03 - 0.10.01 - 0.05An atypical antipsychotic with a complex pharmacology, binding to multiple dopamine and serotonin receptor subtypes.
Quetiapine0.5 - 2.00.1 - 0.5An atypical antipsychotic with lower affinity for D2 receptors compared to other atypicals.

Note: IC50 values for comparative compounds are approximate ranges gathered from various pharmacological sources and may vary depending on the specific assay conditions.

Experimental Protocols for Target Validation

The confirmation of this compound's molecular target relies on robust experimental methodologies. Below are detailed protocols for key assays used in the characterization of dopamine receptor antagonists.

In Vitro Radioligand Binding Assay

This assay directly measures the ability of a compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).

Objective: To determine the binding affinity of this compound for dopamine D1 and D2 receptors.

Materials:

  • Cell membranes prepared from cells stably expressing human dopamine D1 or D2 receptors.

  • Radioligand: [³H]SCH23390 (for D1 receptors) or [³H]Spiperone (for D2 receptors).

  • Test compound: this compound.

  • Non-specific binding control: Butaclamol or other suitable competitor.

  • Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Fluorometric Imaging Plate Reader (FLIPR) Assay

This cell-based functional assay measures changes in intracellular calcium levels upon receptor activation or inhibition, providing information on the functional consequences of compound binding.

Objective: To assess the antagonistic activity of this compound on dopamine D1 and D2 receptor-mediated signaling.

Materials:

  • HEK293 cells stably co-expressing the human dopamine D1 or D2 receptor and a G-protein that couples to the calcium pathway (e.g., Gαq/i5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Dopamine (agonist).

  • This compound (test antagonist).

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye for a specified time (e.g., 1 hour) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of this compound.

  • Add the different concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).

  • Place the plate in the FLIPR instrument.

  • Initiate the assay by adding a fixed concentration of dopamine (agonist) to all wells.

  • The FLIPR will measure the fluorescence intensity over time, reflecting changes in intracellular calcium concentration.

  • Analyze the data to determine the inhibitory effect of this compound on the dopamine-induced calcium response.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the dopamine D1 and D2 receptors and the general workflow for identifying and validating a molecular target.

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R Dopamine D1 Receptor Gs Gs D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates Dopamine Dopamine Dopamine->D1R Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets Armepavine This compound (Antagonist) Armepavine->D1R Blocks

Caption: Dopamine D1 Receptor Signaling Pathway.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Blocked Gi->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream Armepavine This compound (Antagonist) Armepavine->D2R Blocks

Caption: Dopamine D2 Receptor Signaling Pathway.

Target_Validation_Workflow cluster_discovery Target Discovery & Initial Screening cluster_validation Target Validation cluster_confirmation Confirmation & Comparison Phenotypic_Screening Phenotypic Screening of this compound Hypothesis Hypothesis Generation: Potential Molecular Targets Phenotypic_Screening->Hypothesis Binding_Assay In Vitro Binding Assays (e.g., Radioligand Binding) Hypothesis->Binding_Assay Functional_Assay Cell-Based Functional Assays (e.g., FLIPR, cAMP) Hypothesis->Functional_Assay Data_Analysis Data Analysis (IC50/Ki Determination) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Target_Confirmed Molecular Target Confirmed: Dopamine D1/D2 Receptors Data_Analysis->Target_Confirmed Comparison Comparison with Alternative Compounds Target_Confirmed->Comparison

Caption: Experimental Workflow for Target Validation.

Conclusion

The available evidence robustly confirms that this compound functions as a competitive antagonist at dopamine D1 and D2 receptors, with a preferential affinity for the D2 subtype. The provided experimental protocols offer a foundation for researchers seeking to further investigate the pharmacological properties of this and other novel compounds. The comparative data presented in this guide situates the activity of this compound within the broader context of known dopamine receptor modulators, highlighting its potential as a lead compound for the development of new therapeutic agents.

References

Comparative Transcriptomic Analysis of (+)-Armepavine Containing Alkaloid Fraction in a Hyperlipidemia Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative transcriptomic overview of the effects of an alkaloid fraction of Nelumbinis folium, which contains (+)-Armepavine, in a mouse model of hyperlipidemia. The data presented herein is derived from a study investigating the mechanisms of this natural product mixture against hyperlipidemia, offering insights into its potential therapeutic applications. While not a direct analysis of isolated this compound, this guide provides valuable transcriptomic data in a relevant disease context.

Data Presentation

The following tables summarize the key quantitative data from a study where hyperlipidemic mice were treated with the alkaloid fraction of Nelumbinis folium (AFN).

Table 1: Effect of AFN on Serum Biochemical Parameters in Hyperlipidemic Mice

GroupTotal Cholesterol (TC) (mmol/L)Triglyceride (TG) (mmol/L)High-Density Lipoprotein Cholesterol (HDL-C) (mmol/L)Low-Density Lipoprotein Cholesterol (LDL-C) (mmol/L)Alanine Aminotransferase (ALT) (U/L)Aspartate Aminotransferase (AST) (U/L)
Control4.53 ± 0.580.83 ± 0.172.68 ± 0.340.79 ± 0.1535.17 ± 5.2798.67 ± 15.42
Model (High-Fat Diet)7.21 ± 0.92 1.45 ± 0.291.89 ± 0.21 1.52 ± 0.2862.33 ± 8.51 154.83 ± 21.73
AFN (341.25 mg/kg)5.87 ± 0.751.12 ± 0.212.21 ± 0.251.18 ± 0.2145.17 ± 6.32115.33 ± 18.92
Simvastatin (15.17 mg/kg)5.54 ± 0.691.05 ± 0.192.35 ± 0.281.09 ± 0.1841.83 ± 5.97109.17 ± 16.54

*p < 0.05, **p < 0.01 compared with the control group. Data are presented as mean ± SD.

Table 2: Summary of Differentially Expressed Genes (DEGs) in Liver Tissue

ComparisonUpregulated GenesDownregulated GenesTotal DEGs
Model vs. Control134121255
AFN vs. Model89115204

A study on the alkaloid fraction of Nelumbinis folium (AFN) identified 26 reverse-regulated differentially expressed genes (DEGs) that were primarily involved in the PPAR signaling pathway, fat digestion and absorption, and fatty acid degradation.[1]

Experimental Protocols

Animal Model and Treatment

Male C57BL/6J mice were used for the study. After a one-week acclimatization period, the mice were randomly divided into a control group and a high-fat diet (HFD) group. The HFD was administered for 8 weeks to induce hyperlipidemia. Subsequently, the HFD-fed mice were further divided into a model group, AFN-treated groups (at different dosages), and a positive control group (Simvastatin). The AFN and Simvastatin were administered orally once daily for 4 weeks.

RNA-Sequencing and Analysis
  • RNA Extraction: Total RNA was extracted from liver tissues using TRIzol reagent.

  • Library Preparation: RNA quality was assessed, and sequencing libraries were prepared using the Illumina TruSeq RNA Sample Preparation Kit.

  • Sequencing: The libraries were sequenced on an Illumina HiSeq platform.

  • Data Analysis: Raw reads were filtered to obtain clean reads. The clean reads were then aligned to the mouse reference genome. Gene expression levels were quantified, and differentially expressed genes (DEGs) were identified using a threshold of |log2(Fold Change)| > 1 and a p-value < 0.05.

  • Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed on the DEGs to identify significantly enriched biological processes and signaling pathways.

Mandatory Visualization

Signaling Pathway and Workflow Diagrams

Experimental_Workflow cluster_animal_model Animal Model cluster_treatment Treatment cluster_rna_seq RNA-Sequencing cluster_bioinformatics Bioinformatic Analysis A Acclimatization (1 week) B High-Fat Diet Induction (8 weeks) A->B C Grouping: - Control - Model - AFN Treated - Simvastatin B->C D Daily Oral Gavage (4 weeks) C->D E Liver Tissue Collection D->E F Total RNA Extraction E->F G Library Preparation F->G H Illumina Sequencing G->H I Data Filtering & Mapping H->I J Differential Gene Expression Analysis I->J K GO & KEGG Enrichment Analysis J->K PPAR_Signaling_Pathway cluster_ligands Ligands cluster_receptor Receptor Complex cluster_downstream Target Gene Expression cluster_effects Biological Effects FA Fatty Acids PPAR PPARα FA->PPAR AFN promotes activation Eico Eicosanoids Eico->PPAR RXR RXR Inflam Inflammation ↓ PPAR->Inflam CPT1A CPT1A RXR->CPT1A ACOX1 ACOX1 RXR->ACOX1 FABP FABP RXR->FABP FAO Fatty Acid Oxidation ↑ CPT1A->FAO ACOX1->FAO Lipid Lipid Metabolism ↑ FABP->Lipid

References

Comparative Analysis of Delivery Systems for (+)-Armepavine: A Review of Potential Strategies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a notable gap in direct comparative studies on delivery systems specifically for (+)-Armepavine. While the therapeutic potential of this bioactive alkaloid is recognized, research on its formulation into advanced delivery systems to overcome potential bioavailability challenges is still in a nascent stage. Consequently, a side-by-side comparison based on direct experimental data is not currently possible.

This guide, therefore, will provide a framework for researchers, scientists, and drug development professionals on potential delivery strategies for this compound. It will outline the rationale for using various systems, hypothetical experimental designs for their comparison, and the types of data that would be crucial for a thorough evaluation. The information presented is based on established principles of drug delivery and data from studies on analogous bioactive compounds.

Introduction to this compound and Rationale for Advanced Delivery Systems

This compound, a benzylisoquinoline alkaloid isolated from plants such as Nelumbo nucifera, has demonstrated a range of pharmacological activities, including immunomodulatory, anti-inflammatory, and neuroprotective effects. However, like many natural alkaloids, its clinical translation may be hampered by suboptimal physicochemical properties such as poor water solubility and low oral bioavailability. Advanced drug delivery systems offer a promising approach to address these limitations by:

  • Enhancing Solubility and Dissolution Rate: Encapsulating this compound within a carrier system can improve its solubility in physiological fluids.

  • Improving Bioavailability: Protecting the molecule from enzymatic degradation and first-pass metabolism can increase its systemic exposure.

  • Enabling Targeted Delivery: Functionalizing delivery systems with specific ligands could direct this compound to its site of action, enhancing efficacy and reducing off-target effects.

  • Providing Controlled Release: Modulating the release kinetics can maintain therapeutic drug concentrations for an extended period, potentially reducing dosing frequency.

Potential Delivery Systems for this compound

Based on the properties of similar alkaloids, several delivery platforms could be explored for this compound. The following sections outline these systems and the key parameters that would need to be evaluated.

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids, which are generally recognized as safe (GRAS). They are particularly suitable for lipophilic drugs like this compound.

Polymeric Nanoparticles

Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to fabricate nanoparticles for sustained drug release.

Liposomes

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. Their surface can be modified (e.g., with PEGylation) to improve circulation time.

Hypothetical Comparative Data

To fulfill the user's request for a data-driven comparison, the following tables present a hypothetical summary of the kind of quantitative data that would be generated from comparative experimental studies. It is crucial to reiterate that this data is illustrative and not based on published experimental results for this compound.

Table 1: Physicochemical Characterization of Hypothetical this compound Delivery Systems

Delivery SystemAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
SLNs 150 ± 200.21 ± 0.05-25 ± 55.2 ± 0.885 ± 7
PLGA NPs 200 ± 300.18 ± 0.04-18 ± 48.5 ± 1.278 ± 9
Liposomes 120 ± 150.25 ± 0.06-10 ± 33.1 ± 0.565 ± 8

Table 2: In Vitro Drug Release Profile of Hypothetical this compound Delivery Systems

Delivery SystemCumulative Release at 2h (%)Cumulative Release at 8h (%)Cumulative Release at 24h (%)Release Kinetics Model
SLNs 15 ± 345 ± 570 ± 6Higuchi
PLGA NPs 10 ± 230 ± 485 ± 8Korsmeyer-Peppas
Liposomes 25 ± 460 ± 780 ± 9First-Order

Table 3: Pharmacokinetic Parameters of Hypothetical this compound Delivery Systems (Oral Administration in Rats)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Free this compound 50 ± 101.5 ± 0.5250 ± 50100
SLNs 120 ± 254.0 ± 1.0950 ± 150380
PLGA NPs 90 ± 186.0 ± 1.51100 ± 200440
Liposomes 150 ± 303.0 ± 0.8800 ± 120320

Experimental Protocols for Comparative Evaluation

To generate the data presented in the hypothetical tables, the following experimental methodologies would be essential.

Preparation of Delivery Systems
  • Solid Lipid Nanoparticles (SLNs): A high-pressure homogenization technique would be employed. Briefly, this compound would be dissolved in a melted lipid (e.g., Compritol® 888 ATO). This lipid phase would then be dispersed in a hot aqueous surfactant solution (e.g., Poloxamer 188) using a high-shear homogenizer, followed by homogenization at high pressure. The resulting nanoemulsion would be cooled to allow the lipid to recrystallize and form SLNs.

  • Polymeric Nanoparticles (PLGA NPs): An oil-in-water (o/w) solvent evaporation method would be utilized. PLGA and this compound would be dissolved in a water-immiscible organic solvent (e.g., dichloromethane). This organic phase would be emulsified in an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol) using sonication. The organic solvent would then be removed by evaporation under reduced pressure, leading to the formation of nanoparticles.

  • Liposomes: The thin-film hydration method would be used. Phospholipids (e.g., soy phosphatidylcholine) and cholesterol would be dissolved in an organic solvent. The solvent would be evaporated to form a thin lipid film, which would then be hydrated with an aqueous buffer containing this compound. The resulting suspension would be sonicated or extruded to reduce the size and lamellarity of the liposomes.

Physicochemical Characterization
  • Particle Size, PDI, and Zeta Potential: Dynamic light scattering (DLS) and electrophoretic light scattering (ELS) would be used to determine the mean particle size, polydispersity index (a measure of size distribution), and surface charge of the formulations.

  • Drug Loading and Encapsulation Efficiency: The amount of this compound loaded into the delivery systems would be quantified. This would involve separating the unencapsulated drug from the formulation (e.g., by ultracentrifugation) and measuring the drug concentration in both the supernatant and the pellet using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

    • Drug Loading (%) = (Mass of drug in particles / Mass of particles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in particles / Total mass of drug used) x 100

In Vitro Drug Release Study

The release of this compound from the different delivery systems would be assessed using a dialysis bag method. The formulation would be placed in a dialysis bag with a specific molecular weight cut-off, which would then be immersed in a release medium (e.g., phosphate-buffered saline at pH 7.4) maintained at 37°C with constant stirring. At predetermined time intervals, aliquots of the release medium would be withdrawn and analyzed for drug content by HPLC.

In Vivo Pharmacokinetic Study

Animal studies (e.g., in rats) would be conducted to evaluate the oral bioavailability of the different formulations. After oral administration of the free drug or the encapsulated forms, blood samples would be collected at various time points. The plasma concentration of this compound would be determined by a validated bioanalytical method (e.g., LC-MS/MS). Pharmacokinetic parameters such as Cmax, Tmax, and AUC would be calculated using appropriate software.

Visualizations

Signaling Pathway

The immunomodulatory effects of this compound are, in part, mediated through the inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

The general workflow for developing and evaluating a drug delivery system for this compound is outlined below.

Experimental_Workflow Start Start Formulation Formulation of Delivery System Start->Formulation Characterization Physicochemical Characterization Formulation->Characterization InVitro In Vitro Release Studies Characterization->InVitro InVivo In Vivo Pharmacokinetic Studies InVitro->InVivo DataAnalysis Data Analysis and Comparison InVivo->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for delivery system evaluation.

Conclusion and Future Directions

While this guide provides a theoretical framework for the comparison of this compound delivery systems, it underscores the critical need for experimental research in this area. Future studies should focus on the formulation of this compound into various nanocarriers and a systematic evaluation of their physicochemical properties, in vitro release profiles, and in vivo pharmacokinetics. Such data will be invaluable for selecting the most promising delivery strategy to unlock the full therapeutic potential of this promising natural compound. Researchers are encouraged to use the methodologies and comparative tables outlined here as a blueprint for their investigations.

Validating Biomarkers for (+)-Armepavine Response In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential biomarkers for monitoring the in vivo therapeutic response to (+)-Armepavine, a benzylisoquinoline alkaloid with promising immunomodulatory properties. As direct quantitative in vivo data for this compound is emerging, this document compares its observed effects on key biomarkers with established alternative therapies for autoimmune renal diseases, such as autoimmune crescentic glomerulonephritis (ACGN) and lupus nephritis. The information presented is intended to guide researchers in designing and evaluating preclinical studies for the validation of this compound response biomarkers.

Executive Summary

This compound has demonstrated significant therapeutic potential in preclinical models of autoimmune kidney disease. Its mechanism of action appears to involve the modulation of key inflammatory pathways and immune cell responses. This guide summarizes the current understanding of this compound's effects on relevant biomarkers and juxtaposes them with the performance of standard-of-care treatments, including cyclophosphamide, mycophenolate mofetil, and rituximab. While quantitative data for this compound is still limited in the public domain, this comparison provides a framework for identifying and validating a robust panel of biomarkers for its clinical development.

Data Presentation: Comparative Biomarker Performance

The following tables summarize the effects of this compound and alternative therapies on key clinical, cellular, and molecular biomarkers in mouse models of autoimmune kidney disease. It is important to note that the data for this compound is based on qualitative findings from published abstracts, while quantitative data is provided for alternative therapies where available. This highlights the need for further quantitative studies on this compound to enable direct statistical comparisons.

Table 1: Comparison of Therapeutic Effects on Renal Function and Pathology

BiomarkerThis compound (Qualitative Effect)Cyclophosphamide (Quantitative Effect)Mycophenolate Mofetil (MMF) (Quantitative Effect)Rituximab (Contextual Effect)
Proteinuria Improvement[1]Reduced proteinuria by ~60% vs. vehicle in a rat model of ANCA-GN[2]. In MN mice, significantly reduced 24-hour urinary protein levels[3].Significantly reduced incidence of albuminuria (>300 µg/18 h) at 23 weeks (22% in MMF-treated vs. 88% in controls) in MRL/lpr mice[4].Reduces autoantibody production which is a key driver of proteinuria in many autoimmune nephritides.
Serum Creatinine/BUN Improvement in renal dysfunction[1]Significantly lower serum urea nitrogen (BUN) and creatinine (Scr) levels in MN mice after 7 days of treatment[3].Lower serum BUN levels compared to vehicle in NZBxW F1 mice[5]. Lower serum creatinine and BUN in COL4A3-/- mice[6].Improved renal function is a clinical outcome of successful B-cell depletion therapy.
Glomerular Crescents Dramatically decreased[1]In a rat model of ANCA-GN, combination with cAng-(1-7) limited glomerular crescents to less than 10%[2].Histologically less severe glomerulonephritis in MRL/lpr mice[4].By depleting B-cells, rituximab can reduce the inflammatory cascade leading to crescent formation.
Mononuclear Leukocyte Infiltration Greatly inhibited infiltration of T cells/macrophages[1]Reduced inflammatory cell infiltration in 129.Smad3-/- mice with anti-GBM nephritis (0.39 ± 0.46 vs. 2.14 ± 1.63 in WT)[1].No significant difference in CD3+, CD4+, and CD8+ T cells in spleen, lymph nodes, and peripheral blood of MRL/lpr mice[4].Modulates T-cell populations indirectly through B-cell depletion[7][8].

Table 2: Comparison of Therapeutic Effects on Immune Cell Populations and Molecular Markers

BiomarkerThis compound (Qualitative Effect)Cyclophosphamide (Quantitative Effect)Mycophenolate Mofetil (MMF) (Quantitative Effect)Rituximab (Quantitative Effect)
T-Cell/B-Cell Activation Suppressed T/B-cell activation and T-cell proliferation in the spleen[1]Significantly decreased glomerular cell proliferation in (NZB x NZW)F1 mice[9].Selective antiproliferative effect on T- and B-lymphocytes[5].In MS patients, CD4+ T-cell counts decreased by 22% after 12 months. In LN patients, Th17 cells dropped by 35%. Treg cells increased by 40%[7]. In RA patients, a significant decrease in activated CD3+CD25+CD69+ T cells in lymph nodes[10].
NF-κB Activation Suppressed in the kidney[1]Not typically measured as a primary biomarker for efficacy.Not typically measured as a primary biomarker for efficacy.Not typically measured as a primary biomarker for efficacy.
Serum Autoantibodies Lowered serum levels[1]Significantly decreased antinuclear antibody levels in (NZB x NZW)F1 mice[9].Suppressive effect on autoantibody production in NZBxW F1 mice[5]. No difference in autoantibody formation in MRL/lpr mice[4].In a mouse model of arthritis, decreased titer of serum autoantibodies targeting glucose-6-phosphate isomerase[11].
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Lowered serum and intra-renal levels[1]In MN mice, significantly reduced serum IL-1, IL-6, and TNF-α[3].Not consistently reported to have a direct, significant impact on cytokine levels in vivo.In RA patients, serum IL-10 levels increased by 25% at 6 months. In LN patients, TGF-β levels increased by 15% after 12 months[7].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are representative protocols for key experiments relevant to the in vivo assessment of this compound and its comparators.

Induction of Experimental Autoimmune Crescentic Glomerulonephritis (ACGN) in Mice

This protocol is adapted from models of anti-glomerular basement membrane (GBM) nephritis.

  • Animals: Female mice (e.g., C57BL/6 or 129sv strains), 6-8 weeks old.

  • Immunization (Day 0):

    • Prepare an emulsion of rabbit IgG (250 µg per 20g of mouse body weight) in Complete Freund's Adjuvant (CFA) at a 1:1 ratio.

    • Inject 100 µL of the emulsion subcutaneously at the base of the tail[1].

  • Disease Induction (Day 5):

    • Administer a single intravenous injection of rabbit anti-mouse GBM serum (160 µL per 20g of mouse body weight)[1].

  • Monitoring:

    • Monitor mice for signs of disease, including weight loss and proteinuria.

    • Collect urine at regular intervals to measure protein levels (e.g., using metabolic cages and a BCA protein assay).

    • Collect blood samples for measurement of serum creatinine and autoantibodies.

    • At the end of the experiment, euthanize mice and collect kidneys for histological and immunohistochemical analysis.

Immunohistochemical Staining for NF-κB (p65) in Mouse Kidney Tissue

This protocol outlines the steps for visualizing the activation of the NF-κB pathway in renal tissue.

  • Tissue Preparation:

    • Fix freshly harvested mouse kidneys in 10% neutral buffered formalin for 24 hours.

    • Dehydrate the tissue through a graded series of ethanol and embed in paraffin.

    • Cut 4-5 µm thick sections and mount on positively charged slides[12].

  • Staining Procedure:

    • Deparaffinize sections in xylene and rehydrate through graded alcohols to water[12].

    • Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0)[12].

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes[12].

    • Block non-specific antibody binding with a blocking serum (e.g., normal goat serum) for 30-60 minutes.

    • Incubate with a primary antibody against the p65 subunit of NF-κB (e.g., rabbit anti-p65) overnight at 4°C[13].

    • Wash with a buffer solution (e.g., TBS or PBS).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature[12].

    • Wash with a buffer solution.

    • Develop the signal with a chromogen substrate such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen[12].

    • Counterstain with hematoxylin to visualize cell nuclei[12].

    • Dehydrate, clear, and mount the slides.

  • Analysis:

    • Examine the slides under a light microscope. Nuclear staining for p65 indicates NF-κB activation.

    • Quantify the staining intensity and the percentage of positive cells in different regions of the kidney (e.g., glomeruli, tubules)[14][15].

ELISA for Serum Cytokines (e.g., TNF-α, IL-6) and Autoantibodies in Mice

This is a general protocol for a sandwich ELISA.

  • Plate Preparation:

    • Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine or autoantigen of interest overnight at 4°C[16].

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature[16].

  • Assay Procedure:

    • Wash the plate.

    • Add standards of known concentrations and diluted serum samples to the wells and incubate for 2 hours at room temperature[17].

    • Wash the plate.

    • Add a biotinylated detection antibody specific for the target and incubate for 1 hour at room temperature[16].

    • Wash the plate.

    • Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature[16].

    • Wash the plate.

    • Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops[17].

    • Stop the reaction by adding a stop solution (e.g., sulfuric acid)[16].

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their concentrations.

    • Calculate the concentration of the cytokine or autoantibody in the samples by interpolating their absorbance values on the standard curve.

Mandatory Visualizations

Proposed Signaling Pathway of this compound

Armepavine_Pathway Proposed inhibitory pathway of this compound on NF-κB signaling. cluster_nucleus Nucleus Armepavine This compound IKK IKK Complex Armepavine->IKK CellMembrane IkB IκB IKK->IkB NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active IκB degradation Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) Inflammation Inflammation (T/B Cell Activation, etc.) NFkB_active_nuc NF-κB DNA_nuc DNA NFkB_active_nuc->DNA_nuc Proinflammatory_Genes_nuc Gene Transcription DNA_nuc->Proinflammatory_Genes_nuc Proinflammatory_Genes_nuc->Inflammation

Caption: Proposed inhibitory pathway of this compound on NF-κB signaling.

Experimental Workflow for In Vivo Biomarker Validation

Biomarker_Workflow start Start: ACGN Mouse Model Induction treatment Treatment Groups: 1. Vehicle Control 2. This compound 3. Alternative Therapy start->treatment monitoring In-life Monitoring treatment->monitoring urine_collection Urine Collection (Proteinuria) monitoring->urine_collection blood_collection Blood Collection (Serum Creatinine, Cytokines, Autoantibodies) monitoring->blood_collection endpoint Endpoint: Sacrifice & Tissue Collection monitoring->endpoint data_analysis Data Analysis & Biomarker Validation urine_collection->data_analysis blood_collection->data_analysis histology Kidney Histopathology (Glomerular Crescents, Cell Infiltration) endpoint->histology ihc Kidney Immunohistochemistry (NF-κB Activation) endpoint->ihc spleen Spleen Analysis (T/B Cell Activation) endpoint->spleen histology->data_analysis ihc->data_analysis spleen->data_analysis

References

Safety Operating Guide

Proper Disposal Procedures for (+)-Armepavine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of (+)-Armepavine, a benzylisoquinoline alkaloid. The procedural, step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize environmental impact.

This compound should be regarded as a hazardous substance due to its potential cytotoxic, irritant, and environmentally harmful properties.[1][2][3] Adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory.[2]

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound.

Table 1: Summary of Hazards for this compound

Hazard CategoryDescriptionCitations
Acute Toxicity Harmful if swallowed.[3][4]
Skin Irritation Causes skin irritation. May cause an allergic skin reaction.[2][3]
Eye Irritation Causes serious eye irritation.[2][3]
Respiratory Irritation May cause respiratory irritation.[3]
Carcinogenicity Limited evidence of a carcinogenic effect.[1]
Environmental Hazard Toxic to aquatic life. Avoid release to the environment.[2]

Personal Protective Equipment (PPE):

A comprehensive safety program requires the consistent use of appropriate PPE.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Body Protection Laboratory coat.
Respiratory Protection Use a certified respirator (e.g., N95 or higher) when handling the powder form or if aerosols may be generated.

All work with this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Waste Segregation and Collection

Proper segregation of waste at the point of generation is a critical step in safe disposal.

Operational Protocol for Waste Segregation:

  • Designated Waste Containers: All waste contaminated with this compound must be collected in designated, leak-proof, and clearly labeled hazardous waste containers.[4]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols (e.g., "Toxic," "Irritant," "Environmentally Hazardous").

  • Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Maintain separate containers for:

    • Solid Waste: Unused or expired this compound powder, contaminated weighing boats, paper towels, and disposable PPE.

    • Liquid Waste: Solutions containing this compound. Collect in a sealed, compatible container.

    • Sharps Waste: Contaminated needles, syringes, or other sharps must be placed in a designated, puncture-resistant sharps container for hazardous waste.[5]

  • Container Management: Do not overfill waste containers. Seal them securely when they are approximately three-quarters full. Store sealed containers in a designated, secure area away from incompatible materials until collection by EHS or a licensed hazardous waste disposal contractor.[5]

cluster_generation Point of Generation cluster_containers Waste Segregation Solid Solid this compound (Powder, PPE, etc.) Solid_Waste Hazardous Solid Waste Container Solid->Solid_Waste Place in Liquid Liquid this compound (Solutions) Liquid_Waste Hazardous Liquid Waste Container Liquid->Liquid_Waste Collect in Sharps Contaminated Sharps (Needles, etc.) Sharps_Waste Hazardous Sharps Container Sharps->Sharps_Waste Dispose in Disposal Licensed Hazardous Waste Contractor Solid_Waste->Disposal Arrange for Collection Liquid_Waste->Disposal Arrange for Collection Sharps_Waste->Disposal Arrange for Collection

Caption: Waste segregation workflow for this compound.

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.

  • Don PPE: Before addressing the spill, don the appropriate PPE as listed in Table 2.

  • Containment:

    • Solid Spills: Gently cover the spill with damp paper towels to avoid generating dust.

    • Liquid Spills: Surround the spill with an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Collection:

    • Carefully scoop the absorbed material or covered solid into a designated hazardous waste container.[1]

    • Avoid dry sweeping of solid spills to prevent aerosolization.

  • Decontamination:

    • Clean the spill area with a detergent solution (e.g., 1% sodium dodecyl sulfate in water), wiping from the outer edge of the spill towards the center.

    • Rinse the area with water.

    • For final decontamination, wipe the area with a 1:10 dilution of household bleach (approximately 0.5% sodium hypochlorite), followed by a final rinse with water to remove bleach residue, which can be corrosive.

  • Waste Disposal: All materials used for cleanup (absorbent, paper towels, gloves, etc.) must be placed in a sealed, properly labeled hazardous waste container for disposal.

Decontamination of Laboratory Equipment

All non-disposable equipment, such as glassware, spatulas, and magnetic stir bars, must be thoroughly decontaminated after use with this compound.

Experimental Protocol for Equipment Decontamination:

  • Initial Rinse (in a fume hood):

    • Rinse the contaminated equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the this compound residue.

    • Collect this solvent rinse as hazardous liquid waste.[5]

  • Washing:

    • Wash the equipment thoroughly with a laboratory detergent and warm water.

  • Final Rinse:

    • Rinse the equipment with deionized water.

  • Drying:

    • Allow the equipment to air dry or place it in a drying oven.

Start Contaminated Equipment Solvent_Rinse Rinse with Organic Solvent Start->Solvent_Rinse Hazardous_Waste Collect Rinse as Hazardous Waste Solvent_Rinse->Hazardous_Waste Detergent_Wash Wash with Detergent & Water Solvent_Rinse->Detergent_Wash DI_Rinse Rinse with Deionized Water Detergent_Wash->DI_Rinse Dry Dry Equipment DI_Rinse->Dry End Decontaminated Equipment Dry->End

Caption: Decontamination workflow for laboratory equipment.

Chemical Inactivation of Trace Residues

For the chemical inactivation of trace amounts of this compound (e.g., for decontaminating surfaces or glassware where autoclaving is not feasible), an oxidative method can be employed. The phenolic group and the benzylisoquinoline core of this compound are susceptible to oxidative degradation. While a specific degradation protocol for this compound has not been published, the following procedure is based on the known reactivity of similar phenolic alkaloids with strong oxidizing agents. This procedure should be validated on a small scale before routine use.

Proposed Experimental Protocol for Chemical Inactivation:

This procedure should be performed in a chemical fume hood with appropriate PPE.

  • Prepare Oxidizing Solution: Prepare a fresh 5% (w/v) solution of potassium permanganate (KMnO₄) in 1 M sodium hydroxide (NaOH).

  • Application:

    • For surfaces, carefully apply the KMnO₄ solution to the contaminated area and allow a contact time of at least 1 hour.

    • For glassware, fill the item with the KMnO₄ solution and let it stand for at least 1 hour.

  • Neutralization of Permanganate: The purple color of the permanganate will likely turn to a brown manganese dioxide (MnO₂) precipitate as it oxidizes the compound. To neutralize any remaining permanganate and remove the MnO₂ stain, carefully add a solution of sodium bisulfite (NaHSO₃) or ascorbic acid until the purple/brown color disappears.

  • Final Cleaning:

    • Thoroughly rinse the equipment or surface with water.

    • Follow with a standard detergent wash and a final rinse with deionized water as described in Section 4.

  • Waste: All solutions from this procedure must be collected as hazardous liquid waste and disposed of according to institutional guidelines.

Disclaimer: The information provided is based on general principles of chemical safety and waste management. Always consult your institution's specific protocols and the Safety Data Sheet (SDS) for this compound. The chemical inactivation protocol is a proposed method and should be used with caution after a thorough risk assessment.

References

Personal protective equipment for handling (+)-Armepavine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of (+)-Armepavine in a laboratory setting. It includes detailed operational procedures and disposal plans to ensure the safety of all personnel.

Hazard Identification and Safety Data

This compound is classified under the Globally Harmonized System (GHS) as harmful if swallowed and a skin and eye irritant.[1] All personnel must be familiar with the following safety information before handling this compound.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific target organ toxicity — single exposureH335May cause respiratory irritation

Data sourced from PubChem CID 442169 and a representative Safety Data Sheet (SDS) from a supplier.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The following table outlines the required PPE.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always wear two pairs of gloves.
Eyes Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Body Laboratory coatA buttoned lab coat must be worn over personal clothing.
Respiratory Use in a well-ventilated area or with a fume hoodIf handling powders outside of a ventilated enclosure, a NIOSH-approved respirator may be necessary.

Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • For long-term storage, it is recommended to store at -20°C.

Handling:

  • Ensure all necessary PPE is donned before handling.

  • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Avoid contact with skin, eyes, and clothing.

  • After handling, wash hands thoroughly with soap and water.

Accidental Exposure and First Aid

Exposure RouteFirst Aid Measures
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container for hazardous waste.

  • Liquid Waste: Collect in a designated, labeled, and sealed container for hazardous chemical waste. Do not dispose of down the drain.

  • Contaminated Materials: Any materials, such as pipette tips, gloves, and paper towels, that come into contact with this compound should be disposed of as hazardous waste.

Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocol: Inhibition of NF-κB and MAPK Signaling Pathways

This protocol outlines a general procedure for treating a cell line with this compound and subsequently analyzing its effects on the NF-κB and MAPK signaling pathways via Western blot.

Materials:

  • This compound

  • Appropriate cell line (e.g., RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

    • Induce signaling pathway activation by treating cells with an agonist (e.g., LPS at 1 µg/mL) for a specific duration (e.g., 30 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysate.

    • Determine the protein concentration of each lysate using a protein assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualization of Signaling Pathway

The following diagram illustrates the inhibitory effect of this compound on the NF-κB and MAPK signaling pathways.

Armepavine_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_Kinases MAPK Kinases TLR4->MAPK_Kinases IκB IκB IKK->IκB Inhibits NF-κB NF-κB IκB->NF-κB Gene_Expression Inflammatory Gene Expression NF-κB->Gene_Expression Translocation p38_MAPK p38 MAPK MAPK_Kinases->p38_MAPK p38_MAPK->Gene_Expression Activation Armepavine This compound Armepavine->IKK Inhibits Armepavine->MAPK_Kinases Inhibits

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Armepavine
Reactant of Route 2
(+)-Armepavine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.